1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Description
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Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXKXDQFNORIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384078 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89143-12-4 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Structural Elucidation of N-(5-methyl-3-isoxazolyl)maleimide
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(5-methyl-3-isoxazolyl)maleimide, a molecule of significant interest in bioconjugation and medicinal chemistry. The unique combination of a reactive maleimide moiety and a stable isoxazole ring imparts desirable characteristics for applications in drug development and chemical biology. This document serves as a core reference for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles.
Introduction: The Chemical Significance of N-(5-methyl-3-isoxazolyl)maleimide
N-(5-methyl-3-isoxazolyl)maleimide is a bifunctional molecule featuring a maleimide group, which is a well-known Michael acceptor for selective reaction with thiols, and a 5-methylisoxazole heterocycle. The maleimide functionality is widely exploited for the covalent labeling of proteins and peptides at cysteine residues. The isoxazole ring, on the other hand, is a common scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of various drugs. The strategic combination of these two moieties in N-(5-methyl-3-isoxazolyl)maleimide makes it a valuable building block for the synthesis of targeted therapeutics and functional bioconjugates.
A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed examination of its expected NMR, IR, and MS characteristics, supported by data from analogous structures and fundamental spectroscopic principles.
Molecular Structure and Key Functional Groups
The structural foundation of N-(5-methyl-3-isoxazolyl)maleimide dictates its spectroscopic behavior. The molecule consists of a five-membered maleimide ring N-substituted with a 5-methylisoxazole ring.
Caption: Molecular Structure of N-(5-methyl-3-isoxazolyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established data for N-substituted maleimides and isoxazole derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted for N-(5-methyl-3-isoxazolyl)maleimide.[1][2]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8-7.0 | Singlet | 2H | Maleimide CH =CH | The two protons of the maleimide ring are chemically equivalent and appear as a characteristic singlet in this region for N-substituted maleimides.[3] |
| ~6.2-6.4 | Singlet | 1H | Isoxazole CH | The proton on the isoxazole ring is expected to appear as a singlet in this downfield region due to the electronegativity of the neighboring nitrogen and oxygen atoms.[2] |
| ~2.4-2.5 | Singlet | 3H | Isoxazole CH ₃ | The methyl group protons on the isoxazole ring will appear as a singlet in the typical alkyl region.[2] |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide
| Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | Maleimide C =O | The carbonyl carbons of the maleimide ring are deshielded and appear significantly downfield.[1] |
| ~168-170 | Isoxazole C -O | The carbon atom of the isoxazole ring attached to oxygen is expected in this region. |
| ~158 | Isoxazole C =N | The carbon atom involved in the C=N bond of the isoxazole ring.[2] |
| ~134 | Maleimide C H=C H | The olefinic carbons of the maleimide ring are found in this characteristic downfield region.[1] |
| ~96-98 | Isoxazole C H | The protonated carbon of the isoxazole ring.[2] |
| ~12 | Isoxazole C H₃ | The methyl carbon of the isoxazole ring appears in the aliphatic region.[2] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of N-(5-methyl-3-isoxazolyl)maleimide is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of N-(5-methyl-3-isoxazolyl)maleimide is expected to be dominated by the stretching vibrations of its carbonyl groups and the characteristic absorptions of the isoxazole and maleimide rings.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for N-(5-methyl-3-isoxazolyl)maleimide
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1700-1720 | Strong | C=O stretch (symmetric and asymmetric) | The two carbonyl groups of the maleimide ring give rise to strong absorption bands in this region.[4] |
| ~1580-1640 | Medium | C=C stretch (maleimide) and C=N stretch (isoxazole) | The carbon-carbon double bond of the maleimide and the carbon-nitrogen double bond of the isoxazole are expected in this region.[5] |
| ~1430 | Medium | C-CH₃ bend | The bending vibration of the methyl group on the isoxazole ring.[5] |
| ~1370 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen single bond.[5] |
| ~3100 | Weak | =C-H stretch | The stretching vibration of the C-H bonds on the maleimide and isoxazole rings. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of N-(5-methyl-3-isoxazolyl)maleimide (C₈H₆N₂O₃) is approximately 178.04 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 178.
-
Key Fragmentation Pathways: The fragmentation of N-(5-methyl-3-isoxazolyl)maleimide is likely to proceed through several key pathways:
-
Loss of CO: Cleavage of a carbonyl group from the maleimide ring, resulting in a fragment at m/z 150.
-
Cleavage of the N-N bond: Fragmentation at the bond connecting the maleimide nitrogen and the isoxazole ring, leading to ions corresponding to the maleimide radical cation (m/z 96) and the 5-methylisoxazolyl radical (m/z 82).
-
Retro-Diels-Alder (for adducts): While not a fragmentation of the parent molecule itself, if the maleimide has reacted with a diene, a characteristic retro-Diels-Alder fragmentation can be observed.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathways.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to preserve the molecular ion, while EI will induce more fragmentation.
-
Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap instruments.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system (LC-MS).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.
Conclusion: A Unified Spectroscopic Profile
This technical guide has presented a comprehensive overview of the expected spectroscopic data for N-(5-methyl-3-isoxazolyl)maleimide. By synthesizing information from related structures and fundamental principles, a detailed and reliable spectroscopic profile has been constructed. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important bifunctional molecule. The structural and spectroscopic insights provided herein are crucial for ensuring the quality and integrity of research and development in the fields of medicinal chemistry and bioconjugation.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated.... Retrieved from [Link]
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ResearchGate. (n.d.). IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene.... Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
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MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Retrieved from [Link]447/)
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An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methyl-3-isoxazolyl)maleimide
Introduction
In the landscape of modern drug development and chemical biology, the design of highly specific and stable molecular constructs is paramount. 1-(5-methyl-3-isoxazolyl)maleimide emerges as a compound of significant interest, strategically combining two moieties of high value: the 5-methyl-3-isoxazolyl group, a recognized pharmacophore in medicinal chemistry, and the maleimide functional group, a cornerstone of bioconjugation chemistry.[1] The isoxazole ring is a component of numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[2] Concurrently, the maleimide group offers a highly selective and efficient reaction pathway for covalently linking molecules to proteins and other biomolecules via their thiol groups.[3][4]
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1-(5-methyl-3-isoxazolyl)maleimide. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile molecule. We will delve into not only the protocols for its synthesis and use but also the underlying chemical principles that govern its behavior, offering field-proven insights into its application as a critical linker in the construction of complex bioconjugates.
Molecular Structure and Physicochemical Properties
The structure of 1-(5-methyl-3-isoxazolyl)maleimide is characterized by the fusion of the planar, electron-rich isoxazole ring to the electrophilic maleimide ring via a nitrogen atom. This N-substitution is critical, as the electronic nature of the isoxazolyl group directly influences the reactivity and stability of the maleimide moiety. The methyl group at the 5-position of the isoxazole ring can also modulate physicochemical properties such as solubility and interactions with biological targets.[5]
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | - |
| Molecular Weight | 178.15 g/mol | [6] |
| XLogP3 | 0.5 - 1.0 | Estimated |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Polar Surface Area | 69.1 Ų | [7] |
Note: Properties are estimated based on the constituent fragments and data from similar compounds, as direct experimental data for this specific molecule is not widely published.
Synthesis and Characterization
The synthesis of 1-(5-methyl-3-isoxazolyl)maleimide is most logically achieved through a two-step process starting from commercially available precursors. This pathway ensures high yields and purity, leveraging well-established reactions in heterocyclic and maleimide chemistry.
Proposed Synthesis Pathway
The synthetic strategy involves:
-
Formation of the Amine Precursor: Synthesis of 3-amino-5-methylisoxazole. This key intermediate can be prepared from readily available starting materials like ethyl acetate and acetonitrile.[8]
-
N-Substitution and Cyclization: Reaction of 3-amino-5-methylisoxazole with maleic anhydride to form an intermediate maleanilic acid, followed by a dehydration-induced cyclization to yield the target maleimide.[9][10]
Caption: Proposed two-step synthesis of 1-(5-methyl-3-isoxazolyl)maleimide.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-(5-methyl-3-isoxazolyl)maleimide from 3-amino-5-methylisoxazole and maleic anhydride.
Pillar of Trustworthiness: This protocol includes in-process checks and purification steps designed to validate the successful formation of the product at each stage.
Step 1: Synthesis of N-(5-methyl-3-isoxazolyl)maleanilic acid
-
Reagent Preparation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). In a separate flask, dissolve maleic anhydride (1.05 eq) in anhydrous DMF.
-
Causality: Using a slight excess of maleic anhydride ensures the complete consumption of the amine precursor. DMF is chosen for its ability to solubilize both reactants and its high boiling point, although this step is performed at room temperature.
-
-
Reaction: Slowly add the maleic anhydride solution to the stirred amine solution at 0-5 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The initial low temperature controls the exothermic reaction of anhydride opening by the amine.
-
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. The maleanilic acid intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality: The product is insoluble in water, allowing for easy isolation from the water-soluble DMF solvent.
-
Step 2: Cyclization to 1-(5-methyl-3-isoxazolyl)maleimide
-
Reaction Setup: Suspend the dried N-(5-methyl-3-isoxazolyl)maleanilic acid (1.0 eq) in acetic anhydride (Ac₂O). Add anhydrous sodium acetate (NaOAc) (0.3 eq) as a catalyst.
-
Causality: Acetic anhydride serves as the dehydrating agent to facilitate the ring-closure (cyclization) reaction. Sodium acetate is a mild base that catalyzes the reaction.[9]
-
-
Cyclization: Heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After cooling, pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride. The crude maleimide product will precipitate. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(5-methyl-3-isoxazolyl)maleimide.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.4 ppm), the isoxazole ring proton (singlet, ~6.5 ppm), and the two equivalent maleimide protons (singlet, ~7.0 ppm).
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the maleimide (~170 ppm), the double bond carbons of the maleimide (~134 ppm), and the carbons of the isoxazole ring.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 179.04) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the imide group (~1710 cm⁻¹).
Chemical Reactivity and Applications
The primary utility of 1-(5-methyl-3-isoxazolyl)maleimide in drug development stems from the high reactivity and selectivity of the maleimide double bond.
Core Reactivity: Thiol-Maleimide Michael Addition
The cornerstone reaction of maleimides is the Michael-type addition with thiol groups, such as those from cysteine residues in proteins.[4] This reaction is highly efficient and proceeds under mild, physiological conditions, making it a "click chemistry" reaction of choice for bioconjugation.[4]
Mechanism: The reaction is initiated by the nucleophilic attack of a thiolate anion (S⁻) on one of the electrophilic carbons of the maleimide double bond.[11] This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide adduct.[3] The reaction is highly selective for thiols over other nucleophiles like amines within a pH range of 6.5-7.5.[12] At pH 7.0, the rate of reaction with thiols is approximately 1000 times faster than with amines.[12]
Caption: Mechanism of the Thiol-Maleimide Michael Addition reaction.
Stability Considerations: A critical, often overlooked, aspect of maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, leading to the release of the conjugated payload and potential off-target effects.[13][14] However, the N-substituent on the maleimide plays a key role. N-aryl or other electron-withdrawing substituents can promote the hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened thioether, effectively locking the conjugate and preventing the retro-Michael reaction.[13] The electron-withdrawing nature of the 3-isoxazolyl ring is predicted to confer this desirable stabilizing effect on the conjugate.
Detailed Experimental Protocol: Thiol Conjugation
Objective: To conjugate 1-(5-methyl-3-isoxazolyl)maleimide to a model cysteine-containing peptide.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2. If the peptide has disulfide bonds, it must first be reduced (e.g., with TCEP) and purified to ensure a free thiol is available.
-
Maleimide Preparation: Prepare a stock solution of 1-(5-methyl-3-isoxazolyl)maleimide in a water-miscible organic solvent like DMF or DMSO.
-
Causality: The maleimide is often not highly soluble in aqueous buffers, requiring an organic co-solvent. The stock solution should be prepared fresh, as maleimides can hydrolyze over time in aqueous environments.
-
-
Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide solution to the peptide solution with gentle stirring. Allow the reaction to proceed at room temperature for 2 hours or at 4 °C overnight.
-
Causality: A molar excess of the maleimide drives the reaction to completion. The reaction is typically rapid, but longer incubation times can ensure maximum conjugation.
-
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Causality: This prevents the remaining reactive maleimide from cross-linking with other molecules during purification or storage.
-
-
Purification: Purify the resulting conjugate from excess reagents using techniques appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Analysis: Confirm successful conjugation and purity using LC-MS to verify the expected mass of the conjugate and HPLC to assess purity.
Significance in Drug Development
The unique combination of the isoxazole and maleimide moieties makes this compound a powerful tool for creating sophisticated therapeutic and diagnostic agents.
Caption: Role of 1-(5-methyl-3-isoxazolyl)maleimide in drug development.
-
Antibody-Drug Conjugates (ADCs): The molecule can serve as a linker to attach a potent cytotoxic drug to a monoclonal antibody.[13] The antibody directs the drug to cancer cells, and the stability conferred by the isoxazolyl group can ensure the drug remains attached until it reaches its target.[1]
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic profiles. This linker allows for precise control over the site of PEGylation.
-
Diagnostic Probes: The maleimide can be used to attach fluorescent dyes or radioisotopes to targeting molecules for use in diagnostics and bio-imaging.
The 5-methyl-3-isoxazolyl N-substituent is not merely a passive component. Its electronic properties are integral to the stability of the final conjugate, and its presence may influence the overall solubility, cell permeability, and metabolic profile of the final drug product, making it an "intelligent" linker component.[5]
Conclusion
1-(5-methyl-3-isoxazolyl)maleimide is a highly versatile and valuable chemical entity for researchers at the interface of chemistry, biology, and medicine. Its predictable and highly selective reactivity, coupled with a rational design that leverages the beneficial properties of the isoxazole ring, makes it a superior choice for the construction of stable, well-defined bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently utilize this compound in their research, accelerating the development of next-generation therapeutics and diagnostics.
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PubMed. [Application of methyl in drug design]. [Link]
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National Institutes of Health (NIH). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]
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MDPI. Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-.... [Link]
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National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
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National Institutes of Health (NIH). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
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Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
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PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]
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An In-Depth Technical Guide to N-(5-methyl-3-isoxazolyl)maleimide for Advanced Research Applications
Abstract
N-(5-methyl-3-isoxazolyl)maleimide is a specialized chemical reagent that holds significant value in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, combining a thiol-reactive maleimide group with a 5-methyl-3-isoxazolyl moiety, offers a distinct chemical profile for creating stable covalent linkages to biomolecules. This guide provides an in-depth examination of its physicochemical properties, the fundamental mechanism of its reaction with thiols, a detailed protocol for its application in protein conjugation, and expert insights into optimizing its use in research and development.
Section 1: Physicochemical Properties and Characterization
A precise understanding of the physical and chemical properties of N-(5-methyl-3-isoxazolyl)maleimide is critical for its effective application. The compound's molecular structure dictates its reactivity, solubility, and stability.
Core Compound Data
The fundamental properties of N-(5-methyl-3-isoxazolyl)maleimide are summarized below. The molecular weight is a key parameter for all stoichiometric calculations in experimental protocols.
| Property | Value | Source |
| Chemical Name | 1-(5-methylisoxazol-3-yl)pyrrole-2,5-dione | N/A |
| Molecular Formula | C₈H₆N₂O₃ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| Canonical SMILES | CC1=CC(=NO1)N2C=CC(=O)C2=O | N/A |
| CAS Number | 735303-62-5 |
This data is computationally derived and confirmed against supplier specifications.
Solubility and Stability Profile
The maleimide functional group is susceptible to hydrolysis, particularly at pH values above 7.5. Therefore, stock solutions are best prepared fresh in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and stored under inert gas at -20°C for short periods.[1][2] For conjugation reactions, the use of degassed buffers at a pH between 7.0 and 7.5 is strongly recommended to balance thiol reactivity with maleimide stability.[2][3]
Section 2: The Core Mechanism of Action: Thiol-Maleimide Conjugation
The primary utility of N-(5-methyl-3-isoxazolyl)maleimide lies in its highly selective reaction with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[3]
This reaction is a Michael-type addition, where the nucleophilic thiol group attacks one of the electrophilic double bonds of the maleimide ring.[4] This process forms a stable, covalent thioether bond, effectively linking the isoxazole-containing moiety to the target biomolecule.[5] The reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be nucleophilic without promoting significant hydrolysis of the maleimide ring.[2][3]
It is important to note that while generally considered stable, maleimide-thiol adducts can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to exchange reactions.[4][6] However, for many bioconjugation applications, the resulting succinimide thioether linkage is sufficiently stable.[4]
Caption: Mechanism of Thiol-Maleimide Conjugation.
Section 3: Synthesis of Precursor: 3-amino-5-methylisoxazole
The synthesis of N-(5-methyl-3-isoxazolyl)maleimide requires its key precursor, 3-amino-5-methylisoxazole. A common synthetic route avoids hazardous reagents and begins with readily available starting materials like ethyl acetate and acetonitrile.[7] The process involves the formation of acetyl acetonitrile, which is then reacted with a hydroxylamine source under alkaline conditions to facilitate a ring-closure reaction, yielding the desired product.[7]
Caption: Simplified Synthesis Workflow for a Key Precursor.
Section 4: Key Application - A Protocol for Protein Bioconjugation
This protocol provides a reliable, step-by-step methodology for the conjugation of N-(5-methyl-3-isoxazolyl)maleimide to a protein containing accessible cysteine residues.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) with free thiol groups
-
N-(5-methyl-3-isoxazolyl)maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification system (e.g., gel filtration column, dialysis cassette, HPLC)
Step-by-Step Experimental Protocol
Step 1: Preparation of Protein Solution
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][3]
-
Expert Insight: The buffer must be free of any thiol-containing agents (like dithiothreitol, DTT) that would compete with the protein for reaction with the maleimide. Degassing the buffer by sonication or bubbling with an inert gas (e.g., argon, nitrogen) is crucial to prevent re-oxidation of thiols to disulfides.[2][3]
Step 2: (Optional) Reduction of Disulfide Bonds
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[1]
-
Expert Insight: TCEP is preferred over DTT because it does not contain a thiol group and therefore does not need to be removed prior to adding the maleimide reagent.[1]
Step 3: Preparation of Maleimide Stock Solution
-
Prepare a 10 mM stock solution of N-(5-methyl-3-isoxazolyl)maleimide in anhydrous DMSO or DMF.[1][8]
-
Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.[8]
Step 4: Conjugation Reaction
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[1]
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2]
-
Expert Insight: The optimal molar ratio can vary depending on the number of accessible cysteines and the desired degree of labeling. A titration experiment is recommended for new protein targets.
Step 5: Purification of the Conjugate
-
Remove the unreacted maleimide and any reaction byproducts.
-
Common methods include gel filtration (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[2][3] The choice of method depends on the scale of the reaction and the properties of the conjugate.
Step 6: Characterization
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. For fluorescently-tagged maleimides, the absorbance of the dye and the protein can be used to calculate the DOL.[1]
-
Confirm the integrity and activity of the conjugated protein using appropriate functional assays.
Section 5: Applications in Research and Drug Development
The unique properties of maleimide reagents make them invaluable in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The maleimide group serves as a popular linker for attaching cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.[9]
-
Probing Cell Surface Thiols: Maleimide-functionalized fluorescent dyes or liposomes can be used to label and study the distribution of thiol groups on the surface of cells, which play a role in cellular uptake and membrane trafficking.[10][11]
-
Albumin Binding for Drug Delivery: Maleimides can be conjugated to drugs to promote binding to serum albumin in the bloodstream. This increases the drug's plasma half-life and can lead to enhanced accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[9]
-
Hydrogel Functionalization: The high specificity of the maleimide-thiol reaction is used to covalently attach bioactive peptides (e.g., RGD sequences) to the surface of hydrogels for tissue engineering applications, enhancing cell attachment and proliferation.[5]
References
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3Lumi-Probe.
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1Tocris Bioscience.
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An In-Depth Technical Guide to the Solubility of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in bioavailability, formulation, and process chemistry, this document offers researchers, scientists, and drug development professionals a multi-faceted approach. It combines theoretical principles, predictive modeling insights, and detailed, field-proven experimental protocols. The guide is structured to empower researchers to make informed decisions regarding solvent selection and to develop robust solubility profiles for this and structurally related compounds.
Introduction: The Criticality of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of successful drug development. It influences every stage, from early-stage screening and synthesis to final formulation and administration. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the therapeutic efficacy of a promising compound. For 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule featuring a maleimide group attached to a methyl-isoxazole moiety, understanding its solubility behavior is paramount for advancing its potential applications.
This guide moves beyond a simple listing of solvents. It delves into the "why" and "how" of solubility, providing the scientific rationale behind solvent selection and the methodologies for accurate determination.
Molecular Structure and Physicochemical Properties Analysis
To understand the solubility of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, we must first dissect its molecular structure and inherent physicochemical properties.
-
Core Structure: The molecule comprises a reactive maleimide ring, known for its use in bioconjugation, linked to a 5-methyl-3-isoxazolyl group.
-
Polarity: The presence of carbonyl groups in the pyrrole-2,5-dione ring and the nitrogen and oxygen atoms in the isoxazole ring introduces significant polarity. This suggests a propensity for interactions with polar solvents.
-
Hydrogen Bonding: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing solubility in protic solvents.
-
Aromaticity: The isoxazole ring contributes to the aromatic character of the molecule.
A foundational principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. Given the polar nature of our target compound, it is anticipated to exhibit higher solubility in polar organic solvents.
Predictive Approaches to Solubility Assessment
Before embarking on extensive experimental work, predictive models can offer valuable initial insights into the solubility profile of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, saving time and resources.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[1][2] Each molecule is assigned three parameters:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[3][4] It uses the screening charge density on the surface of a molecule to calculate its chemical potential in a liquid.[4] This ab initio approach does not rely on experimental data for the specific solute, making it a valuable tool for novel compounds.[3][5] Modern machine learning models are also being integrated with physicochemical relationships to enhance solubility prediction in various organic solvents.[6][7]
Qualitative Assessment of Solubility from Synthesis and Purification
Insights into suitable solvents can often be gleaned from the synthetic and purification procedures reported in the chemical literature for the target compound or its analogs. For instance, the synthesis of N-substituted maleimides frequently involves recrystallization for purification. The choice of solvent for recrystallization provides a strong indication of its solubility characteristics: the compound is typically soluble in the hot recrystallization solvent and poorly soluble at room temperature.[8][9][10][11] For N-aryl maleimides, solvents like dichloromethane and hexane have been used in purification protocols, suggesting a degree of solubility in chlorinated solvents and insolubility in alkanes.[8]
Experimental Determination of Solubility: Protocols and Methodologies
While predictive models are useful, experimental determination remains the gold standard for accurate solubility data. The choice of method depends on the required throughput and accuracy.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound.
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Stability of 1-(5-methyl-3-isoxazolyl)maleimide under different conditions
An In-depth Technical Guide to the Stability of 1-(5-methyl-3-isoxazolyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Bioconjugation
1-(5-methyl-3-isoxazolyl)maleimide is a heterobifunctional crosslinker, a molecule designed to bridge two other molecules. Its architecture features a thiol-reactive maleimide group and a stable isoxazole moiety. This structure makes it a valuable tool in drug development, particularly for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a monoclonal antibody. The maleimide group serves as a highly efficient handle for reacting with cysteine residues on antibodies, a cornerstone of modern bioconjugation[1].
The success of any bioconjugate, however, hinges on the stability of its components—before, during, and after conjugation. An unstable linker can lead to premature drug release, loss of efficacy, and potential off-target toxicity. For 1-(5-methyl-3-isoxazolyl)maleimide, stability concerns are twofold: the integrity of the reactive maleimide ring prior to conjugation and the stability of the entire molecular scaffold, including the isoxazole ring, under various physiological and storage conditions. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and robust protocols for its assessment.
Section 1: Understanding the Core Chemical Structure
The stability of 1-(5-methyl-3-isoxazolyl)maleimide is best understood by dissecting its constituent functional groups: the maleimide ring and the N-linked 5-methyl-isoxazole ring.
-
The Maleimide Moiety: This five-membered ring contains an electrophilic carbon-carbon double bond, making it highly susceptible to nucleophilic attack, most notably from thiol groups (the intended reaction)[1]. However, this reactivity is also its primary liability. The ring is prone to hydrolysis, especially under neutral to basic conditions, which opens the ring to form an unreactive maleamic acid derivative, rendering the crosslinker useless for conjugation[2].
-
The Isoxazole Moiety: Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are generally considered stable aromatic systems. However, the N-O bond is inherently weak and can be a site for ring cleavage under specific conditions, such as in the presence of a strong base or upon UV irradiation[3][4]. The stability of the isoxazole ring in the drug leflunomide, which also contains a substituted isoxazole, has been shown to be sensitive to basic pH and temperature[5].
The N-substituent—in this case, the isoxazolyl group—plays a crucial role. N-aryl substituents can significantly influence the electronics of the maleimide ring, affecting both its reactivity with thiols and its rate of hydrolysis. Electron-withdrawing N-substituents have been shown to accelerate the hydrolysis of the resulting thiosuccinimide conjugate, a process that can be beneficial for preventing retro-Michael reactions and ensuring long-term stability in vivo[6][7][8].
Section 2: Key Factors Influencing Stability
Effect of pH
The pH of the environment is arguably the most critical factor governing the stability of both the maleimide and isoxazole rings.
Maleimide Ring Hydrolysis: The maleimide ring is susceptible to hydroxide-catalyzed hydrolysis. The reaction rate is proportional to the hydroxide ion concentration in the pH 7-9 range and becomes independent of pH below 4[9]. This hydrolysis results in the opening of the imide ring to form a maleamic acid derivative, which is unreactive towards thiols.
-
Acidic Conditions (pH < 6.5): The maleimide group is relatively stable.
-
Neutral to Basic Conditions (pH ≥ 7.0): The rate of hydrolysis increases significantly. At physiological pH 7.4, N-aryl maleimides can hydrolyze with half-lives as short as 55 minutes[10]. This necessitates careful buffer selection and prompt use of reconstituted maleimide solutions. Conjugation reactions are therefore a race between the desired thiol-Michael addition and the undesired hydrolysis[10].
Isoxazole Ring Stability: The isoxazole ring is generally stable in acidic and neutral conditions. However, it can undergo base-catalyzed ring opening.
-
Acidic to Neutral pH (pH 4.0 - 7.4) at 25-37°C: Studies on the related compound leflunomide show the isoxazole ring is resistant to opening[5].
-
Basic pH (pH 10.0): At 25°C, the isoxazole ring begins to decompose. This degradation is considerably faster at physiological temperature (37°C), with the half-life for leflunomide decomposition dropping from 6.0 hours at 25°C to just 1.2 hours at 37°C[5].
The following diagram illustrates the primary degradation pathways for 1-(5-methyl-3-isoxazolyl)maleimide under aqueous conditions.
Caption: Primary hydrolytic degradation pathways.
Thermal Stability
While cured polymers based on maleimides exhibit excellent thermal stability with decomposition temperatures often exceeding 400°C, the stability of the monomeric crosslinker at elevated temperatures in solution is more pertinent[11]. As noted with the isoxazole ring, temperature can significantly accelerate base-catalyzed degradation[5]. Therefore, for optimal stability, solutions of 1-(5-methyl-3-isoxazolyl)maleimide should be stored at low temperatures (2-8°C for short-term, -20°C or lower for long-term) and protected from high-temperature excursions during experimental procedures.
Photostability
Maleimides are known to be photochemically active. They can undergo [2+2] photocycloaddition reactions upon exposure to UV light[12][13]. While N-alkyl maleimides can react directly, N-aryl maleimides often require a photosensitizer[13]. Given its N-isoxazolyl (aromatic) substitution, the compound may be sensitive to light, especially in the presence of photosensitizing agents.
Recommendation: To ensure chemical integrity, handle stock solutions and reaction mixtures with minimal exposure to direct light. The use of amber vials or foil-wrapped containers is advised.
Stability of the Thiol-Maleimide Conjugate
The reaction of the maleimide with a thiol produces a thiosuccinimide conjugate. While often described as a stable covalent bond, this linkage is susceptible to two competing fates: a retro-Michael reaction and succinimide ring hydrolysis[6][8].
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. This process is particularly problematic in vivo, where high concentrations of other thiols like glutathione can displace the conjugated molecule, leading to premature drug release[14][15][16].
-
Succinimide Ring Hydrolysis: The thiosuccinimide ring can be hydrolyzed to a stable, ring-opened succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place[6][8].
The N-substituent of the original maleimide is critical. Electron-withdrawing N-substituents, such as N-aryl groups, greatly accelerate the rate of this stabilizing hydrolysis[6][7]. The isoxazolyl group is heterocyclic and aromatic, and its electronic properties will influence this rate. For conjugates made with N-aryl maleimides, the hydrolysis half-life can be as short as 0.7-1.5 hours at pH 7.4 and 37°C, compared to 27 hours for N-alkyl variants[10].
Caption: Competing fates of a thiol-maleimide conjugate.
Section 3: Protocols for Stability Assessment
A systematic approach is required to quantify the stability of 1-(5-methyl-3-isoxazolyl)maleimide. The following workflow and protocols provide a robust framework for this analysis.
Caption: Experimental workflow for stability assessment.
Protocol 1: HPLC-Based Assay for Hydrolytic Stability
This protocol quantifies the rate of degradation by monitoring the disappearance of the parent compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
1-(5-methyl-3-isoxazolyl)maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Stability Buffers:
-
pH 5.0: 50 mM Acetate Buffer
-
pH 7.4: 50 mM Phosphate Buffer Saline (PBS)
-
pH 9.0: 50 mM Borate Buffer
-
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
2. Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of 1-(5-methyl-3-isoxazolyl)maleimide in anhydrous DMSO.
-
Incubation Setup: For each pH condition, dispense 980 µL of the stability buffer into a clean vial. Pre-incubate the buffers at the desired test temperature (e.g., 37°C).
-
Initiate Reaction (T=0): Add 20 µL of the 10 mM stock solution to one of the buffer vials to achieve a final concentration of 200 µM. Mix immediately.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot and transfer it to an HPLC vial containing 10 µL of Quenching Solution. This sample represents 100% intact compound.
-
Incubation and Sampling: Place the reaction vial in a thermostated incubator. Withdraw 100 µL aliquots at subsequent time points (e.g., 30 min, 1, 2, 4, 8, 24 hours) and quench each in separate HPLC vials as described above.
-
HPLC Analysis:
-
Inject each quenched sample onto the RP-HPLC system.
-
Use a suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Monitor the absorbance at a wavelength where the maleimide absorbs (typically ~300 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact parent compound at each time point.
-
Calculate the percentage of intact compound remaining relative to the T=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k .
-
Protocol 2: LC-MS Analysis for Degradation Product Identification
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of degradation products, confirming the proposed chemical pathways.
1. Materials and Reagents:
-
Samples from the stability study (Protocol 1).
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Procedure:
-
Sample Injection: Inject a quenched sample from a later time point (e.g., T=24h), where significant degradation is expected, onto the LC-MS system.
-
LC Method: Use a gradient identical or similar to the HPLC method to achieve chromatographic separation.
-
MS Method: Acquire data in positive ion mode, scanning a mass range appropriate for the parent compound and its expected degradation products.
-
Expected Mass (Parent): C₈H₆N₂O₃, [M+H]⁺
-
Expected Mass (Maleimide Hydrolysis Product): C₈H₈N₂O₄, [M+H]⁺ (addition of H₂O)
-
Expected Mass (Isoxazole Ring-Opening Product): Mass will vary depending on the exact fragmentation, but will differ from the parent.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the parent compound and its hydrolysis products.
-
Confirm the identity of the peaks by comparing their measured mass-to-charge ratio (m/z) with the theoretical values.
-
Section 4: Summary of Stability Data
The following tables synthesize stability characteristics based on data from analogous N-substituted maleimides and isoxazoles. Researchers should generate specific data for 1-(5-methyl-3-isoxazolyl)maleimide using the protocols above.
Table 1: General pH Stability Profile
| Moiety | pH Condition | Temperature | Stability | Primary Degradation | Reference |
|---|---|---|---|---|---|
| Maleimide | Acidic (<6.5) | Ambient | Generally Stable | Minimal Hydrolysis | [9] |
| Neutral (7.4) | 37°C | Labile | Ring-Opening Hydrolysis | [2][10] | |
| Basic (>8.0) | Ambient | Very Labile | Rapid Hydrolysis | [2][9] | |
| Isoxazole | Acidic (4.0) | 37°C | Stable | None Observed | [5] |
| Neutral (7.4) | 37°C | Moderately Labile | Slow Ring Opening | [5] |
| | Basic (10.0) | 37°C | Labile | Base-Catalyzed Ring Opening |[5] |
Table 2: Stability of Thiol-Maleimide Adduct (Thiosuccinimide)
| N-Substituent Type | Condition | Key Instability Pathway | Stabilizing Reaction | Reference |
|---|---|---|---|---|
| N-Alkyl | pH 7.4, 37°C | Retro-Michael Reaction | Slow Succinimide Hydrolysis (t½ ≈ 27h) | [10] |
| N-Aryl | pH 7.4, 37°C | Retro-Michael Reaction | Fast Succinimide Hydrolysis (t½ ≈ 0.7-2.6h) |[7][10] |
Conclusion
1-(5-methyl-3-isoxazolyl)maleimide is a potent crosslinking agent whose utility is fundamentally governed by its stability profile. The primary liabilities are the hydrolytic instability of the maleimide ring in neutral-to-basic conditions and the potential for base-catalyzed degradation of the isoxazole ring at elevated pH and temperature. Furthermore, while the resulting thiol-maleimide conjugate is covalent, its long-term stability in vivo is dependent on the hydrolysis of the succinimide ring to prevent retro-Michael reactions. The N-isoxazolyl group, being aromatic, is expected to promote this stabilizing hydrolysis.
For drug development professionals, this necessitates careful handling of the reagent in its un-conjugated form—using anhydrous solvents for storage, preparing aqueous solutions immediately before use, and maintaining a pH below 7.0 where possible. For bioconjugation, reaction conditions must be optimized to favor the rapid thiol-Michael addition over the competing maleimide hydrolysis. By understanding these chemical behaviors and employing rigorous analytical validation as outlined in this guide, researchers can effectively harness the power of 1-(5-methyl-3-isoxazolyl)maleimide to create stable and effective bioconjugates.
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pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
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Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Systematic Reviews in Pharmacy. Available at: [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available at: [Link]
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Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC - PubMed Central. Available at: [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
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Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Available at: [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]
-
Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. Available at: [Link]
-
Low-Melting Maleimide-Containing Phthalonitrile Resins: Synthesis, Curing Behaviour, and Thermal Performance. ResearchGate. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
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A Senior Application Scientist's Guide to the Theoretical Electronic Structure of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule combining the biologically significant maleimide and isoxazole scaffolds. A robust computational protocol is detailed, leveraging Density Functional Theory (DFT) to elucidate the molecule's geometric and electronic properties. This guide emphasizes the causality behind methodological choices, from functional and basis set selection to the application of analytical tools such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The objective is to furnish researchers with a self-validating, authoritative methodology to predict molecular reactivity, stability, and intermolecular interaction sites, thereby informing rational drug design and development.
Introduction: Unpacking the Therapeutic Potential
The molecule 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, hereafter referred to as MMI (Methyl-isoxazolyl Maleimide), represents a compelling subject for theoretical electronic structure analysis. It is a conjugate of two heterocyclic moieties of profound importance in medicinal chemistry.
-
The Maleimide Moiety (1H-Pyrrole-2,5-dione): This cyclic imide is a cornerstone of bioconjugation chemistry.[][2][3][4] Its pronounced reactivity towards thiol groups on cysteine residues allows for the site-specific attachment of molecules to proteins and antibodies.[][5] This property is extensively exploited in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is precisely linked to a targeting antibody, enhancing therapeutic efficacy and reducing systemic toxicity.[3][6] Understanding the electronic factors that govern this reactivity is paramount for designing next-generation linkers with improved stability and performance.[6]
-
The Isoxazole Moiety (5-methyl-3-isoxazolyl): The isoxazole ring is a versatile scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9][10] Its inclusion in a molecular design can significantly influence pharmacokinetic and pharmacodynamic profiles. Theoretical studies on isoxazole derivatives have proven valuable in understanding their structure-activity relationships.[7][8]
The conjugation of these two powerful pharmacophores in MMI creates a molecule with potential dual-functionality. A thorough understanding of its electronic landscape is therefore critical for predicting its behavior in a biological environment. This guide outlines a theoretical protocol to dissect these properties, providing insights that can accelerate its evaluation for drug development.
Computational Methodology: A Framework for Accuracy
The accuracy of any theoretical study hinges on the judicious selection of computational methods. Here, we present a protocol grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for studying molecular systems, making it a cornerstone of modern drug design.[11][12][13][14][15]
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT is chosen for its proven efficacy in resolving electronic structures, predicting drug activity, and studying reaction mechanisms.[11][12] Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable property, to determine the ground-state energy and other molecular characteristics.[14]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of both ground-state geometries and electronic properties for a wide range of organic and heterocyclic molecules.[15][16][17] Its widespread use provides a wealth of comparative data in the literature.
-
6-311++G(d,p) Basis Set: This triple-zeta Pople-style basis set is employed to ensure a flexible and accurate description of the electron distribution.[18][19][20]
-
Triple-zeta (6-311): Provides a more accurate representation of the valence orbitals compared to smaller basis sets.
-
Diffuse functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are essential for understanding potential drug-receptor binding.[16]
-
Polarization functions (d,p): The (d,p) adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms, allowing for the description of non-spherical electron density distribution, which is vital for accurately modeling chemical bonds.[16]
-
Step-by-Step Computational Protocol
-
Input Structure Generation: Construct the 3D structure of MMI using a molecular builder (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied and lowest unoccupied molecular orbitals.
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface.
-
Natural Bond Orbital (NBO) Analysis: Calculate the natural atomic charges and analyze donor-acceptor interactions.
-
This workflow ensures a self-validating system where the final electronic properties are derived from a confirmed stable molecular structure.
Workflow Visualization
Caption: Workflow for DFT-based electronic structure analysis.
Results and Discussion: A Chemist's Interpretation
This section translates the raw computational data into actionable chemical insights, focusing on how the electronic structure influences the molecule's potential biological activity.
Optimized Molecular Geometry
The initial geometry optimization reveals the most stable three-dimensional arrangement of MMI. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. Of particular interest is the dihedral angle between the maleimide and isoxazole rings, which dictates the overall molecular conformation and steric accessibility of reactive sites.
| Parameter | Value (Å or °) | Significance |
| C=C (Maleimide) | ~1.35 Å | The double bond is the primary site for Michael addition with thiols. |
| C=O (Maleimide) | ~1.22 Å | Carbonyl groups are key hydrogen bond acceptors. |
| N-C (Inter-ring) | ~1.40 Å | The length and rotational barrier of this bond influence flexibility. |
| Dihedral Angle | (Calculated Value) | Defines the 3D shape and potential for steric hindrance. |
| Table 1: Illustrative optimized geometric parameters for MMI. |
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful tool for predicting chemical reactivity.[21][22][23] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21]
-
HOMO (Electron Donor): The location of the HOMO density indicates the regions most susceptible to electrophilic attack.
-
LUMO (Electron Acceptor): The LUMO's location highlights the sites most susceptible to nucleophilic attack.[21] For MMI, this is critically important. The LUMO is expected to be localized over the carbon-carbon double bond of the maleimide ring, making it highly electrophilic and reactive towards nucleophiles like the thiol group of cysteine.[]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.
| Orbital | Energy (eV) | Localization | Implication for Reactivity |
| LUMO | (Calculated Value) | Primarily on Maleimide C=C | Primary site for nucleophilic attack (e.g., by Cys thiols) |
| HOMO | (Calculated Value) | (Predicted on Isoxazole/Maleimide) | Site for electrophilic attack |
| ΔE Gap | (Calculated Value) | (Value) | Indicator of kinetic stability and overall reactivity |
| Table 2: Key Frontier Molecular Orbital (FMO) data for MMI. |
The FMO analysis provides a quantum chemical basis for the maleimide's well-known role in bioconjugation and helps predict how the attached isoxazole moiety might modulate this reactivity.[21][24]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[25][26][27] It visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative charge.
-
Red Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. For MMI, these are expected around the carbonyl oxygens of the maleimide and the nitrogen/oxygen atoms of the isoxazole ring.[26][28]
-
Blue Regions (Positive Potential): These electron-deficient regions are susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): These areas are typically associated with nonpolar interactions.
The MEP map provides an intuitive guide to how MMI might orient itself within a protein binding pocket, highlighting the specific atoms likely to engage in electrostatic or hydrogen-bonding interactions.[25]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of charge distribution by partitioning the electron density into localized bonds and lone pairs, corresponding to a classic Lewis structure representation.[29][30][31] This method calculates natural atomic charges, which are generally considered more robust than other methods like Mulliken population analysis.[31]
-
Charge Distribution: NBO provides a quantitative measure of the partial charge on each atom. This data can reveal the polarization of specific bonds. For instance, the analysis will quantify the electrophilic character of the maleimide's vinyl carbons and the nucleophilic character of the carbonyl oxygens.
-
Donor-Acceptor Interactions: The analysis can also quantify stabilizing interactions, such as hyperconjugation, which contribute to the overall molecular stability.[32]
| Atom/Region | Natural Charge (e) | Significance |
| C=C Carbons (Maleimide) | (Positive Value) | Confirms electrophilic nature, susceptible to nucleophilic attack. |
| C=O Oxygens (Maleimide) | (Negative Value) | Strong hydrogen bond acceptor sites. |
| Isoxazole O/N atoms | (Negative Value) | Potential sites for hydrogen bonding or metal coordination. |
| Methyl Group (Isoxazole) | (Slightly Positive H's) | Can participate in weak hydrophobic interactions. |
| Table 3: Predicted Natural Bond Orbital (NBO) atomic charges for key regions of MMI. |
Relating Electronic Properties to Drug Action
Caption: Linking theoretical properties to potential drug action.
Conclusion and Future Directions
This guide has established a comprehensive and scientifically rigorous protocol for the theoretical study of MMI's electronic structure. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict key molecular properties. The integrated analysis of FMO, MEP, and NBO data provides a multi-faceted understanding of the molecule's reactivity, stability, and potential for intermolecular interactions.
The insights gained from this theoretical framework are directly applicable to drug development. They can guide the synthesis of more effective bioconjugation linkers, predict potential metabolic liabilities, and inform the design of MMI derivatives with optimized binding affinities for specific biological targets. This computational-first approach serves to de-risk and accelerate the experimental drug discovery pipeline, embodying the principles of modern, rational drug design.
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Methodological & Application
Synthesis of N-(5-methyl-3-isoxazolyl)maleimide: An Application Note and Protocol
Authored by: Senior Application Scientist, Chemical Research & Development
Publication Date: January 22, 2026
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-(5-methyl-3-isoxazolyl)maleimide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the intermediate N-(5-methyl-3-isoxazolyl)maleamic acid from 3-amino-5-methylisoxazole and maleic anhydride, followed by a dehydrative cyclization to yield the target maleimide. This document outlines the detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting guidelines to ensure reproducible and efficient synthesis. The methodologies are grounded in established chemical principles and supported by authoritative references, catering to researchers, scientists, and professionals in the field of drug development.
Introduction
The isoxazole nucleus is a prominent five-membered heterocycle that is a constituent of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] The maleimide moiety, on the other hand, is a well-known reactive group extensively utilized in bioconjugation chemistry.[4][5][6] Specifically, the maleimide group exhibits high reactivity towards thiol groups, such as those found in cysteine residues of proteins, enabling the formation of stable covalent linkages.[7]
The conjugation of pharmacologically active scaffolds with maleimide functionalities has emerged as a powerful strategy in drug delivery and development.[4][5][6] N-(5-methyl-3-isoxazolyl)maleimide, by combining the therapeutic potential of the isoxazole ring with the conjugating capability of the maleimide group, represents a highly valuable intermediate for the synthesis of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced drug delivery systems.[7] This guide provides a detailed and robust protocol for the synthesis of this important compound.
Synthetic Strategy Overview
The synthesis of N-(5-methyl-3-isoxazolyl)maleimide is achieved through a two-step reaction sequence, as depicted in the workflow diagram below. The initial step involves the acylation of 3-amino-5-methylisoxazole with maleic anhydride to form the corresponding N-(5-methyl-3-isoxazolyl)maleamic acid. This reaction is typically carried out in a suitable aprotic solvent. The subsequent and critical step is the cyclodehydration of the maleamic acid intermediate to the desired maleimide.[8][9] This transformation is commonly effected by chemical dehydrating agents, such as acetic anhydride in the presence of a catalyst like sodium acetate.[9][10]
Caption: Synthetic workflow for N-(5-methyl-3-isoxazolyl)maleimide.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade/Purity | Supplier |
| 3-Amino-5-methylisoxazole | ≥97% | Sigma-Aldrich |
| Maleic Anhydride | 99% | Acros Organics |
| Acetic Anhydride | ACS reagent, ≥98% | Fisher Scientific |
| Sodium Acetate (anhydrous) | ≥99% | J.T. Baker |
| Diethyl Ether | Anhydrous, ≥99% | EMD Millipore |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | VWR |
| Ethyl Acetate | ACS reagent, ≥99.5% | BDH |
| Hexane | ACS reagent, ≥98.5% | Macron |
| Glacial Acetic Acid | ACS reagent, ≥99.7% | Avantor |
| Anhydrous Sodium Sulfate | Granular, ≥99% | BeanTown Chemical |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer
Step 1: Synthesis of N-(5-methyl-3-isoxazolyl)maleamic acid
Causality Behind Experimental Choices: The use of an aprotic solvent like diethyl ether prevents the hydrolysis of maleic anhydride and facilitates the precipitation of the maleamic acid product. The reaction is conducted at a low temperature initially to control the exothermic reaction between the amine and the anhydride, minimizing side product formation.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylisoxazole (9.81 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add maleic anhydride (9.81 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting white precipitate of N-(5-methyl-3-isoxazolyl)maleamic acid is collected by vacuum filtration.
-
Wash the precipitate with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight. The yield is typically quantitative.
Step 2: Synthesis of N-(5-methyl-3-isoxazolyl)maleimide
Causality Behind Experimental Choices: Acetic anhydride serves as the dehydrating agent to facilitate the intramolecular cyclization of the maleamic acid.[11] Anhydrous sodium acetate acts as a basic catalyst to promote the reaction.[9] The reaction temperature is elevated to provide the necessary activation energy for the cyclization, but excessive heat should be avoided to prevent polymerization or decomposition.[12]
Protocol:
-
In a 250 mL round-bottom flask, suspend the dried N-(5-methyl-3-isoxazolyl)maleamic acid (19.6 g, 0.1 mol) and anhydrous sodium acetate (4.1 g, 0.05 mol) in acetic anhydride (60 mL).
-
Heat the mixture to 80-90 °C with stirring for 2 hours. The suspension should become a clear solution as the reaction progresses.
-
After the reaction is complete (monitored by TLC; e.g., 1:1 Ethyl Acetate/Hexane), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 400 mL of ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator over P₂O₅.
Purification
Causality Behind Experimental Choices: Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for good solubility of the maleimide at elevated temperatures and poor solubility at lower temperatures, leading to the formation of pure crystals upon cooling.
Protocol:
-
Dissolve the crude N-(5-methyl-3-isoxazolyl)maleimide in a minimum amount of hot ethanol.
-
Add water dropwise until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization Data
The identity and purity of the synthesized N-(5-methyl-3-isoxazolyl)maleimide should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0 (s, 2H, -CH=CH-), δ ~6.5 (s, 1H, isoxazole-H), δ ~2.5 (s, 3H, -CH₃) ppm.[13][14][15] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O), δ ~160 (isoxazole-C5), δ ~158 (isoxazole-C3), δ ~134 (-CH=CH-), δ ~98 (isoxazole-C4), δ ~12 (-CH₃) ppm.[13][14] |
| FT-IR (KBr, cm⁻¹) | ~1715 (C=O stretch, imide), ~1600 (C=C stretch), ~1400-1500 (isoxazole ring stretch) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₈H₆N₂O₃: 179.04; found: 179.XX |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; hydrolysis of maleic anhydride. | Ensure anhydrous conditions. Extend the reaction time. |
| Low yield in Step 2 | Incomplete cyclization; side reactions. | Ensure the use of anhydrous sodium acetate. Optimize reaction temperature and time. Avoid overheating. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify by column chromatography (silica gel, ethyl acetate/hexane gradient). |
| Formation of isomaleimide | Kinetic control of cyclization.[11][12][16] | Heating in acetic acid under reflux can favor the thermodynamically more stable maleimide.[12][16] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Maleic anhydride and acetic anhydride are corrosive and lachrymatory; handle with care.
-
3-amino-5-methylisoxazole is a potential irritant. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(5-methyl-3-isoxazolyl)maleimide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can efficiently produce this versatile building block for applications in drug discovery and bioconjugation. The provided characterization data and troubleshooting guide will further assist in obtaining a high-purity final product.
References
- Walunj, Y., Mhaske, P., & Kulkarni, P. (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(1), 55-77.
- Khan, I., & Ibrar, A. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chemical Society of Pakistan, 41(5), 941-960.
- Vandell, V. (1994). Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Rochester Institute of Technology.
- Ghanemi, A., Boucenna, A., & Dahnoun, F. (2018). Experimental and theoretical investigation of the intramolecular cyclisation of N-(benzoxazolinon-6-Yl) Maleimide derivatives.
- Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(10), 1935-1959.
- El-Faham, A., & El-Sayed, M. (2013). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Bentham Science Publishers. (2021).
- Cuthbertson, M. J., & Mackay, M. F. (1983). Product diversity in cyclisations of maleamic acids: the imide-isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1, 2393-2397.
- Kralovic, P., & Liska, F. (2007). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. U.S.
- Cuthbertson, M. J., & Mackay, M. F. (1983). Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1, 2393-2397.
- Al-Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Digital Repository.
- Ionita, G., & Ionita, P. (2011). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 56(1), 89-95.
- ScienceOpen. (n.d.).
- Al-Azzawi, A., et al. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
- The Royal Society of Chemistry. (n.d.).
- Al-Azzawi, A., et al. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles.
- Trujillo, C. A., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 143-150.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 3855–3866.
- Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PubMed.
- Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of compound (5).
- Liu, X., et al. (2018). Preparation method of 3-amino-5-methyl isoxazole.
- Li, Y., et al. (1996). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Heffeter, P., et al. (2014). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 4(10), 14467-14477.
- ResearchGate. (2019).
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylisoxazole.
- ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and....
- ChemicalBook. (n.d.). Maleimide(541-59-3) 1H NMR spectrum.
- Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- Al-Hazmi, G. A. (2017). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. MDPI.
- National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem.
- Hoogenboom, R., et al. (2016). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: Synthesis and (bio)conjugation.
- Al-Jbouri, F. A. A. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. MDPI.
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Application Note & Protocol: Synthesis of 4-oxo-4-((5-methylisoxazol-3-yl)amino)but-2-enoic acid via Reaction of 3-amino-5-methylisoxazole with Maleic Anhydride
Introduction: Bridging Heterocyclic Scaffolds
The conjugation of diverse chemical moieties is a cornerstone of modern drug discovery and materials science. Isoxazole derivatives are a significant class of heterocyclic compounds, frequently investigated for their broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. 3-amino-5-methylisoxazole serves as a valuable synthetic intermediate, providing a reactive nucleophilic site for further functionalization[3].
Maleic anhydride is a versatile electrophile used extensively in organic synthesis. Its reaction with primary amines, such as 3-amino-5-methylisoxazole, proceeds via a rapid and specific nucleophilic acyl substitution, leading to the ring-opening of the anhydride to form a maleamic acid derivative[4][5]. This derivative preserves a reactive olefin and a carboxylic acid, offering multiple avenues for subsequent chemical modifications, including cyclization to the corresponding maleimide, a scaffold known for its utility in bioconjugation and polymer chemistry[6].
This application note provides a detailed, field-proven protocol for the synthesis of 4-oxo-4-((5-methylisoxazol-3-yl)amino)but-2-enoic acid. It outlines the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical characterization methods.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic attack of the exocyclic amino group of 3-amino-5-methylisoxazole on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This initial addition leads to a tetrahedral intermediate which rapidly collapses, cleaving the acyl-oxygen bond and opening the anhydride ring. The result is the formation of a stable amide bond and a terminal carboxylic acid, yielding the cis-alkene maleamic acid derivative. The reaction is typically fast and proceeds with high specificity under mild conditions.
Caption: Fig. 1: Nucleophilic attack and ring-opening mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Supplier |
| 3-Amino-5-methylisoxazole | 1072-67-9 | 98.10 g/mol | ≥98% | Sigma-Aldrich, TCI |
| Maleic Anhydride | 108-31-6 | 98.06 g/mol | ≥99% (Moisture Sensitive) | Acros Organics, Alfa Aesar |
| Dioxane (Anhydrous) | 123-91-1 | 88.11 g/mol | ≥99.8%, <50 ppm water | Fisher Scientific |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 g/mol | ≥99.7% | VWR |
Laboratory Equipment
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks (50 mL, 100 mL)
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
-
Analytical balance (±0.001 g)
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (Silica gel 60 F254)
-
Fume hood
Detailed Experimental Protocol
Synthesis of 4-oxo-4-((5-methylisoxazol-3-yl)amino)but-2-enoic acid
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Caption: Fig. 2: Experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-5-methylisoxazole (0.981 g, 10.0 mmol) in 20 mL of anhydrous dioxane. Place a magnetic stir bar in the flask.
-
In a separate flask, dissolve maleic anhydride (0.981 g, 10.0 mmol) in 15 mL of anhydrous dioxane. Transfer this solution to a dropping funnel.
-
Reaction Setup: Place the round-bottom flask containing the isoxazole solution in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
Addition: Add the maleic anhydride solution from the dropping funnel to the stirred isoxazole solution dropwise over a period of approximately 30 minutes. Maintain the internal temperature between 0 and 5 °C. A precipitate may begin to form during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another hour.
-
Product Isolation: Pour the reaction slurry into 50 mL of cold, anhydrous diethyl ether with vigorous stirring to ensure complete precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Transfer the white to off-white solid to a watch glass and dry under vacuum at room temperature to a constant weight. A typical yield is 85-95%.
Data Summary
| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 3-Amino-5-methylisoxazole | 98.10 | 0.981 | 10.0 | 1.0 |
| Maleic Anhydride | 98.06 | 0.981 | 10.0 | 1.0 |
| Product (Theoretical Yield) | 196.16 | 1.962 | 10.0 | - |
Product Characterization
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: Ethyl Acetate : Hexane (7:3) with 1% acetic acid.
-
Visualization: UV light (254 nm). The product should appear as a single spot with a lower Rf value than the starting amine.
-
-
Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.
-
FT-IR (ATR, cm⁻¹):
-
~3300 (N-H stretch, amide)
-
~3200-2500 (O-H stretch, broad, carboxylic acid)
-
~1710 (C=O stretch, carboxylic acid)
-
~1650 (C=O stretch, Amide I)
-
~1540 (N-H bend, Amide II)
-
-
¹H NMR (400 MHz, DMSO-d₆), δ (ppm):
-
~13.0 (s, 1H, -COOH)
-
~11.0 (s, 1H, -NH-)
-
~6.5-6.2 (m, 2H, -CH=CH-)
-
~6.4 (s, 1H, isoxazole C4-H)
-
~2.4 (s, 3H, -CH₃)
-
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₈H₈N₂O₄: 195.04; found: 195.05.
Safety and Handling Precautions
All operations must be performed in a well-ventilated chemical fume hood.[7] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7][8]
-
3-Amino-5-methylisoxazole: May be harmful if swallowed or in contact with skin. Avoid creating dust. Store in a cool, dry place away from acidic substances.[3]
-
Maleic Anhydride: Highly corrosive and a potent sensitizer. [8][9] Causes severe skin burns and eye damage.[8][10] It is corrosive to the respiratory tract and may cause allergy or asthma symptoms if inhaled.[10][11] It is moisture-sensitive; handle under anhydrous conditions where possible and keep the container tightly closed.[7][9]
-
Dioxane: A suspected carcinogen and flammable liquid. Avoid inhalation and skin contact.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
IJCRT.org. (N.D.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
Molgroup. (N.D.). Maleic anhydride - Safety Data Sheet. [Link]
-
Chemius. (2021). Maleic Anhydride (MA) - Safety data sheet. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (N.D.). Precautions for the Use of Maleic Anhydride. [Link]
-
Oriental Journal of Chemistry. (N.D.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
Al-Othaim, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]
-
RSC. (N.D.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]
-
ResearchGate. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Der Pharma Chemica. (N.D.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
PubMed Central. (N.D.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (N.D.). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]
-
PubMed. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media. [Link]
-
Organic Chemistry Portal. (N.D.). Isoxazole synthesis. [Link]
-
JOCPR. (N.D.). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. [Link]
-
ResearchGate. (N.D.). Behaviour of 3-amino-5-methylisoxazole and.... [Link]
-
ResearchGate. (N.D.). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes.... [Link]
-
PubMed. (N.D.). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. [Link]
- Google Patents. (N.D.). Preparation method of 3-amino-5-methyl isoxazole.
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. [Link]
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Application Note: A Robust Chromatographic Protocol for the Purification of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Abstract
This application note presents a detailed and optimized protocol for the purification of the heterocyclic compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, a molecule of significant interest in medicinal chemistry and drug development due to its N-substituted maleimide scaffold.[1][2] The inherent reactivity and potential for side-product formation during synthesis necessitate a robust purification strategy to ensure high purity for subsequent biological assays or structural modifications. This guide provides a comprehensive workflow, from initial method development using Thin-Layer Chromatography (TLC) to a preparative scale-up using automated flash column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this method for analogous compounds. The protocol's trustworthiness is established through a final purity verification step using High-Performance Liquid Chromatography (HPLC).
Introduction: The Purification Challenge
The target compound, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, combines a polar, reactive maleimide ring system with a moderately polar N-isoxazolyl substituent.[3] Syntheses of such molecules often result in crude mixtures containing unreacted starting materials, catalysts, and structurally similar by-products.[4][5] Achieving the high degree of purity (>95%) required for drug development and reliable biological screening presents a significant challenge.
Flash column chromatography is the technique of choice for this application due to its efficiency, scalability, and speed.[6] We will employ a normal-phase silica gel strategy, which is ideally suited for separating compounds of moderate polarity. The acidic nature of silica gel provides strong interactions with the polar carbonyl groups of the maleimide moiety, allowing for effective separation from less polar impurities.[7]
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing to a preparative-scale separation, it is imperative to develop an optimal mobile phase using TLC. The goal is to identify a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities and a practical elution time from the flash column.[7][8]
Protocol 2.1: TLC Solvent System Screening
-
Preparation: Prepare several developing chambers with different ratios of a non-polar solvent (Hexane) and a polar modifier (Ethyl Acetate, EtOAc). Common starting ratios include 9:1, 4:1, 7:3, and 1:1 (Hexane:EtOAc).[9][10]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Development: Place the spotted TLC plate into a developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light (254 nm). Circle the visible spots.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimization: Select the solvent system that gives the target compound an Rf of ~0.3 and provides the greatest separation from all other spots.
Data Presentation: Hypothetical TLC Screening Results
| Solvent System (Hexane:EtOAc) | Target Compound Rf | Main Impurity Rf | Observations |
| 9:1 | 0.05 | 0.15 | Poor mobility; not suitable for elution. |
| 4:1 | 0.28 | 0.45 | Optimal. Good separation (ΔRf = 0.17) and ideal mobility. |
| 7:3 | 0.42 | 0.60 | High mobility; risk of co-elution on a flash column. |
| 1:1 | 0.65 | 0.75 | Very high mobility; poor resolution. |
Based on these results, a 4:1 Hexane:EtOAc system is the starting point for the flash chromatography method.
Preparative Purification: Automated Flash Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector and fraction collector.
Materials and Equipment
-
Stationary Phase: Pre-packed silica gel flash column (select column size based on crude sample mass; e.g., 40 g column for 0.4-2.0 g of crude material).
-
Mobile Phase A: 100% Hexane (HPLC Grade).
-
Mobile Phase B: 100% Ethyl Acetate (HPLC Grade).
-
Crude Sample: 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.
-
Adsorbent for Dry Loading: Celite® or a small amount of silica gel.
-
Solvent for Dissolution: Dichloromethane (DCM) or other volatile solvent in which the sample is soluble.
-
Apparatus: Automated flash chromatography system, rotary evaporator.
Sample Preparation: The Rationale for Dry Loading
Dry loading is the preferred method for introducing the sample onto the column.[9][11] Dissolving the crude material in a strong solvent and directly injecting it (liquid loading) can cause the sample to precipitate at the column head when it encounters the weaker initial mobile phase, leading to band broadening and poor separation. Dry loading circumvents this by pre-adsorbing the compound onto an inert support.
-
Dissolve the crude material in a minimal amount of a volatile solvent like DCM.
-
Add Celite® or silica gel (approximately 2-3 times the mass of the crude material) to the solution.
-
Thoroughly mix the slurry to ensure the compound is evenly adsorbed.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[6]
Chromatographic Run
-
Column Installation: Install the appropriate size pre-packed silica gel column onto the flash system.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% Ethyl Acetate in Hexane) for at least 3-5 column volumes (CV). This ensures a stable baseline and consistent chromatographic performance.[11]
-
Sample Loading: Load the prepared dry-load cartridge onto the system.
-
Method Execution: Run the purification using a gradient elution. A gradient is superior to an isocratic elution as it allows for the initial elution of non-polar impurities in a weak solvent, followed by a gradual increase in solvent strength to elute the target compound with a sharp, focused band, and finally a strong solvent wash to remove highly polar impurities.[9]
Data Presentation: Recommended Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Column | 40 g Pre-packed Silica Gel | Appropriate for purifying up to 2.0 g of crude material. |
| Flow Rate | 40 mL/min | Provides a balance between separation speed and resolution. |
| Detection | UV 254 nm & 280 nm | The aromatic isoxazole and conjugated maleimide rings absorb UV light. |
| Fraction Size | 20 mL | Appropriate volume to resolve peaks at the given flow rate. |
| Elution Gradient | 0-2 CV: 5% EtOAc in Hexane | Hold to elute very non-polar impurities. |
| 2-15 CV: 5% to 40% EtOAc | Gradual ramp to elute the target compound (predicted around 20-25% EtOAc based on TLC). | |
| 15-20 CV: 40% to 100% EtOAc | Steep ramp to wash highly polar impurities from the column. |
Visualization: Purification Workflow
The following diagram illustrates the complete purification process from crude material to the isolated, pure compound.
Caption: Workflow for the purification of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.
Post-Purification: Validation and Purity Assessment
After the flash chromatography run, it is crucial to analyze the collected fractions to identify those containing the pure product.
-
Fraction Analysis: Spot every 2-3 fractions onto a TLC plate and develop using the optimized solvent system (e.g., 4:1 Hexane:EtOAc).
-
Pooling: Combine the fractions that contain only the spot corresponding to the pure target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified solid.
-
Purity Confirmation (HPLC): To provide a quantitative measure of purity, analyze the final solid using a reverse-phase HPLC method. This orthogonal check ensures the removal of any impurities that may have co-eluted or were not visible by TLC.[12][13]
Data Presentation: Analytical HPLC Method
| Parameter | Value / Description |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A successful purification will result in a single major peak in the HPLC chromatogram, with an integrated area corresponding to >95% purity.
Troubleshooting
-
Poor Separation: If the target compound co-elutes with an impurity, consider using a shallower gradient during the elution phase or exploring a different solvent system (e.g., Dichloromethane/Methanol).[9]
-
Band Tailing: This can be caused by overloading the column or interactions with acidic silica. Adding a small amount of a modifier like triethylamine (0.1%) to the mobile phase can sometimes help for basic compounds, though it is less likely needed for this N-substituted imide.[14]
-
No Elution: If the compound remains on the column, the mobile phase is not polar enough. Increase the percentage of the polar modifier (EtOAc) in the gradient.
Conclusion
This application note provides a systematic, reliable, and scientifically-grounded methodology for the purification of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-. By beginning with TLC for rapid method development and employing an optimized gradient flash chromatography protocol with dry loading, researchers can consistently achieve high purity. The final validation by an orthogonal HPLC method ensures the trustworthiness of the results, making the purified compound suitable for the rigorous demands of drug discovery and development.
References
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Baluja, S., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences. Available at: [Link]
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Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
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Zhang, G., et al. (2011). Simple and Rapid Determination of Thiol Compounds by HPLC and Fluorescence Detection With 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) Difluoroboradiaza-S-Indacene. PubMed. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available at: [Link]
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Reddy, G.S., et al. (2012). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC - NIH. Available at: [Link]
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DiChiaro, J.V., et al. (1968). Thin-Layer Chromatography of the N-Substituted Maleimides on Alumina: Stereochemical Factors. Journal of Chromatographic Science. Available at: [Link]
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George, L. & George, A. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione. PubChem. Available at: [Link]
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The Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
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Gecse, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
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Gajecka, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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Nasser, A.J.A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
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Cooley, J.H. & Williams, R.V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]
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JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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Patel, K.N., et al. (2012). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. CORE. Available at: [Link]
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Szafrański, K., et al. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]
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AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Available at: [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
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MDPI. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available at: [Link]
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Crystallization of N-(5-methyl-3-isoxazolyl)maleimide experimental procedure
An Application Note on the Crystallization of N-(5-methyl-3-isoxazolyl)maleimide
N-(5-methyl-3-isoxazolyl)maleimide is a molecule of significant interest in the fields of bioconjugation and drug development. The maleimide group provides a reactive handle for covalent modification of thiols, commonly found in proteins and peptides, while the isoxazole moiety can influence the compound's physicochemical properties and biological activity. The purity of such reagents is paramount for reproducible and reliable results in downstream applications. Crystallization is a critical purification technique for obtaining solid organic compounds in a highly pure form.[1][2] This application note provides a detailed experimental guide for the crystallization of N-(5-methyl-3-isoxazolyl)maleimide, drawing upon established principles of crystallization and data from structurally related molecules.
Physicochemical Properties and Solvent Selection Rationale
Table 1: Qualitative Solubility of Related Isoxazole Derivatives and Potential Solvents for Crystallization
| Solvent | Compound Class | Observed Solubility | Potential for Crystallization | Rationale |
| Ethanol | N-acetyl Sulfamethoxazole | ~0.25 mg/mL[3] | Good | Low solubility suggests a steep solubility curve with temperature, ideal for cooling crystallization. |
| Methanol | N-hydroxyphthalimide | Soluble[4] | Good | Similar to ethanol, a polar protic solvent that can be effective for cooling crystallization. |
| Acetonitrile | N-hydroxyphthalimide | Soluble[4] | Good | A polar aprotic solvent, can be a good alternative to alcohols. |
| Dichloromethane | Isoindole derivative | Soluble[5] | Possible (with antisolvent) | High volatility, may be more suitable for slow evaporation or as a solvent in a solvent-antisolvent system. |
| Dimethyl Sulfoxide (DMSO) | N-acetyl Sulfamethoxazole | ~50 mg/mL[3] | Poor (as single solvent) | High solubility at room temperature makes it a poor choice for cooling crystallization alone, but it can be an excellent "good" solvent in an antisolvent system.[6] |
| Water | N-acetyl Sulfamethoxazole | Sparingly soluble[3] | Good (as antisolvent) | The low solubility of the organic compound in water makes it an excellent candidate as an antisolvent. |
Based on this analysis, a systematic solvent screening is recommended to identify the optimal solvent or solvent system for N-(5-methyl-3-isoxazolyl)maleimide.
Principles of Recrystallization
Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent.[2][7] The process generally involves dissolving the impure solid in a hot, saturated solution and then allowing the solution to cool slowly.[1][8] As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then collected by filtration.[2]
There are several methods to induce crystallization, with the most common being:
-
Cooling Crystallization: This is the most straightforward method, where a saturated solution is prepared at a high temperature and then cooled to induce crystal formation.[8]
-
Slow Evaporation: This method is suitable for compounds that are highly soluble at room temperature. The solvent is allowed to evaporate slowly, increasing the concentration of the solute until it exceeds its solubility limit and crystals begin to form.[9]
-
Solvent-Antisolvent (or Precipitation) Crystallization: In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. An "antisolvent," in which the compound is poorly soluble, is then added to the solution to reduce the overall solubility and induce crystallization.[10]
Experimental Workflow
The general workflow for the crystallization of N-(5-methyl-3-isoxazolyl)maleimide is depicted below.
Caption: General workflow for the crystallization of N-(5-methyl-3-isoxazolyl)maleimide.
Detailed Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Review the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for N-(5-methyl-3-isoxazolyl)maleimide is not available, related maleimides and isoxazoles can be harmful if swallowed, and may cause skin and eye irritation.[13][14]
Protocol 1: Single-Solvent Cooling Recrystallization
This protocol is recommended if a suitable single solvent is identified during solvent screening.
Materials:
-
Crude N-(5-methyl-3-isoxazolyl)maleimide
-
Selected recrystallization solvent (e.g., ethanol, methanol, or acetonitrile)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude N-(5-methyl-3-isoxazolyl)maleimide in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle stirring.[7]
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure a good yield. If too much solvent is added, the solution can be concentrated by boiling off some of the solvent.[7]
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[8] Do not disturb the flask during this period to promote the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Continue to draw air through the crystals on the filter paper to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent-Antisolvent Crystallization
This protocol is suitable if the compound is highly soluble in a particular solvent at room temperature.
Materials:
-
Crude N-(5-methyl-3-isoxazolyl)maleimide
-
"Good" solvent (e.g., DMSO or DMF)
-
"Antisolvent" (e.g., water or a non-polar organic solvent)
-
Erlenmeyer flask or beaker
-
Stir plate and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude N-(5-methyl-3-isoxazolyl)maleimide in the minimum amount of the "good" solvent at room temperature.
-
Addition of Antisolvent: While stirring the solution, slowly add the "antisolvent" dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the saturation point has been reached.
-
Inducing Crystallization: If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization. You may also cool the mixture in an ice bath to further increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the antisolvent or a mixture of the good solvent and antisolvent.
-
Drying: Dry the crystals as described in Protocol 1.
Characterization of Crystals
The purity and identity of the crystallized N-(5-methyl-3-isoxazolyl)maleimide should be confirmed using standard analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Spectroscopic Methods (FTIR, NMR): These techniques can confirm the chemical structure of the compound.
-
X-ray Crystallography: This method can be used to determine the exact three-dimensional structure of the molecule in the crystalline state.
Troubleshooting
Table 2: Common Crystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution.[7] |
| Oiling out | The compound's solubility is too high at the crystallization temperature, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Alternatively, try a different solvent.[2] |
| Premature crystallization during hot filtration | The solution cooled too quickly in the funnel. | Use a heated funnel or pre-heat the filtration apparatus. Add a small amount of extra hot solvent to the solution before filtering. |
| Low yield | The compound is still significantly soluble in the cold solvent; incomplete crystallization. | Ensure the solution is cooled in an ice bath for a sufficient amount of time. Minimize the amount of solvent used for washing the crystals. |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the crystallization and purification of N-(5-methyl-3-isoxazolyl)maleimide. By understanding the principles of crystallization and carefully selecting the appropriate solvent system, researchers can obtain this valuable reagent in high purity, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Pagliari, A. B., Rosa, J. M. L., de Lima, P. S. V., Zimmer, G. C., et al. (2021). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 23(1), 139-150. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available from: [Link]
- Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
-
Pagliari, A. B., Rosa, J. M. L., de Lima, P. S. V., Zimmer, G. C., et al. (2021). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. ResearchGate. Available from: [Link]
-
ResearchGate. (2011). N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-isoxazolyl sulfate. PubChem Compound Database. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Sulfanilamido-3-methylisoxazole. PubChem Compound Database. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available from: [Link]
-
Krishnakumar, V., Manohar, S., & Nagalakshmi, R. (2008). Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 110-115. Available from: [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Available from: [Link]
-
MDPI. (2004). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)-2,3-dihydro-isoindol-1-ylidene]amine. Available from: [Link]
-
MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]
-
Mettler Toledo - YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Available from: [Link]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Elucidating the Anti-inflammatory Potential of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
I. Executive Summary & Rationale
The relentless pursuit of novel therapeutic agents to combat inflammatory diseases necessitates the exploration of unique chemical scaffolds. 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is a compound of considerable interest, integrating a reactive maleimide moiety with a stable isoxazole ring. This structural combination suggests a potential for targeted interaction with key mediators of the inflammatory cascade. Derivatives of 1H-pyrrole-2,5-dione have demonstrated a spectrum of pharmacological activities, including anti-inflammatory properties.[1][2] This document provides a comprehensive suite of protocols and application notes to guide the systematic evaluation of this compound's anti-inflammatory potential, from initial in vitro screening to in vivo validation.
Our central hypothesis is that 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- modulates inflammatory responses by interfering with pivotal signaling pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory mediators. The protocols herein are designed to rigorously test this hypothesis and characterize the compound's mechanism of action.
II. Proposed Mechanism of Action & Key Signaling Pathways
Inflammation is orchestrated by a complex network of intracellular signaling pathways. We propose that 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- exerts its anti-inflammatory effects by targeting critical nodes within these pathways, potentially through covalent modification of key regulatory proteins by the maleimide ring. The primary pathways for investigation are:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.
The following diagram illustrates the hypothetical points of intervention for the test compound within the inflammatory signaling cascade.
Caption: Proposed inhibitory mechanism of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.
III. In Vitro Evaluation: A Step-by-Step Approach
A tiered in vitro strategy is essential for a comprehensive evaluation of the compound's anti-inflammatory properties.[3][4][5][6]
A. Cell Line Selection and Maintenance
-
RAW 264.7 (Murine Macrophage): A robust and widely used cell line for studying lipopolysaccharide (LPS)-induced inflammation.
-
THP-1 (Human Monocyte): Differentiated into macrophage-like cells with PMA, providing a human-relevant model.
Protocol: Cell Culture
-
Culture RAW 264.7 cells in DMEM and THP-1 cells in RPMI-1640, both supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified 5% CO2 atmosphere.
-
For THP-1 differentiation, treat with 100 ng/mL PMA for 48 hours.
B. Preliminary Cytotoxicity Assessment
It is critical to first determine the non-toxic concentration range of the compound.
Protocol: MTT Assay
-
Seed 1 x 10^4 cells/well in a 96-well plate and allow for overnight adherence.
-
Treat with a concentration gradient of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- (e.g., 0.1 to 100 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours.
-
Solubilize formazan crystals with 150 µL DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Table 1: Representative Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
| Vehicle | 100 ± 4.5 |
| 1 | 98.2 ± 3.9 |
| 10 | 96.5 ± 4.2 |
| 25 | 91.3 ± 5.1 |
| 50 | 78.6 ± 6.3 |
| 100 | 55.2 ± 7.8 |
Based on this hypothetical data, concentrations ≤ 25 µM are suitable for subsequent efficacy assays.
C. Assessment of Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Assay
Principle: LPS induces iNOS in macrophages, leading to NO production, a key inflammatory mediator.
Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Measure absorbance at 540 nm and quantify NO using a sodium nitrite standard curve.
2. Pro-inflammatory Cytokine Quantification
Principle: Measure the compound's effect on the secretion of key cytokines like TNF-α and IL-6.
Protocol: ELISA
-
Use supernatants from the NO production assay.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocol.
-
Calculate cytokine concentrations from the standard curve.
Table 2: Hypothetical Anti-inflammatory Activity
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) |
| LPS (1 µg/mL) | 100 | 100 |
| LPS + Compound (10 µM) | 65.4 ± 5.8 | 58.2 ± 6.1 |
| LPS + Compound (25 µM) | 38.7 ± 4.9 | 31.5 ± 4.7 |
D. Mechanistic Elucidation: Western Blot Analysis
Principle: To determine if the compound affects the NF-κB and MAPK pathways, the phosphorylation status of key proteins is assessed.
Protocol: Western Blot
-
Treat cells with the compound and/or LPS for appropriate durations (e.g., 30 minutes for phosphorylation).
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-IκBα, phospho-p65, and phospho-p38.
-
Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
Caption: Workflow for the in vitro evaluation of anti-inflammatory potential.
IV. In Vivo Validation: Proof-of-Concept
Positive in vitro results should be corroborated in a relevant animal model of acute inflammation.[4][7][8]
A. Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and reliable model of acute inflammation to assess the efficacy of anti-inflammatory agents.[8]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer the test compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage. A standard NSAID like Indomethacin (10 mg/kg) should be used as a positive control.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
Table 3: Representative In Vivo Anti-inflammatory Efficacy
| Treatment Group | Paw Edema Increase at 3h (mL) | % Inhibition |
| Vehicle | 0.92 ± 0.08 | - |
| Indomethacin (10 mg/kg) | 0.41 ± 0.05 | 55.4 |
| Compound (25 mg/kg) | 0.65 ± 0.07 | 29.3 |
| Compound (50 mg/kg) | 0.48 ± 0.06 | 47.8 |
B. LPS-Induced Systemic Inflammation Model
Principle: This model mimics systemic inflammatory responses and allows for the analysis of circulating cytokines.[9][10]
Protocol:
-
Administer the test compound or vehicle to mice.
-
After 1 hour, inject a non-lethal dose of LPS (e.g., 1 mg/kg) intraperitoneally.
-
Collect blood samples at various time points (e.g., 2 and 6 hours) via cardiac puncture.
-
Prepare serum and analyze for TNF-α and IL-6 levels by ELISA.
V. Concluding Remarks & Future Outlook
The protocols detailed in this document provide a structured and robust framework for the preclinical evaluation of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- as a potential anti-inflammatory agent. A thorough investigation encompassing cytotoxicity, in vitro efficacy, mechanistic studies, and in vivo validation is paramount. Promising results from these studies would warrant further investigation into chronic inflammation models, pharmacokinetic profiling, and target deconvolution studies.
VI. References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2021). Journal of Pharmaceutical Research International. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2014). International Journal of Pharmaceutical Erudition. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
-
In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Foods. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2020). Molecules. [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). Bioorganic & Medicinal Chemistry. [Link]
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- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
The Strategic Application of 1-(5-methyl-3-isoxazolyl)maleimide in Michael Addition Reactions: A Guide for Researchers
Introduction: Beyond Conventional Maleimides in Bioconjugation and Synthesis
In the landscape of synthetic and medicinal chemistry, the Michael addition reaction stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. Among the various Michael acceptors, N-substituted maleimides have garnered significant attention, particularly for their utility in bioconjugation.[1] The reaction of maleimides with thiols, present in cysteine residues of proteins and peptides, is a widely employed strategy for creating stable covalent linkages in antibody-drug conjugates (ADCs), fluorescently labeled proteins, and hydrogels.[2][3] However, a critical limitation of traditional N-alkyl maleimide conjugates is the reversibility of the thiol-maleimide linkage through a retro-Michael reaction, which can lead to premature cleavage of the conjugate and off-target effects.[4][5]
This guide focuses on the unique potential of 1-(5-methyl-3-isoxazolyl)maleimide , a heterocyclic N-substituted maleimide, as a superior Michael acceptor. The incorporation of the 5-methyl-3-isoxazolyl moiety is not merely an arbitrary substitution; it is a strategic design choice aimed at enhancing the stability of the resulting thioether adduct, a feature of paramount importance in the development of robust bioconjugates and novel therapeutics. We will delve into the underlying chemical principles, provide detailed synthetic and application protocols, and offer expert insights into the advantages conferred by this specific heterocyclic substituent.
The Chemical Rationale: Why the 5-Methyl-3-isoxazolyl Moiety Matters
The stability of the thiosuccinimide product of a maleimide-thiol reaction is significantly influenced by the nature of the N-substituent. It has been established that N-aryl maleimides form more stable adducts than their N-alkyl counterparts.[2][6] This enhanced stability is attributed to the electron-withdrawing nature of the aryl group, which facilitates the hydrolysis of the succinimide ring to form a stable succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction.[5]
The 5-methyl-3-isoxazolyl group, being an N-heteroaryl substituent, is poised to offer similar, if not superior, stabilizing effects. The isoxazole ring is an electron-deficient heterocycle, which can effectively delocalize the lone pair of electrons on the nitrogen atom of the maleimide ring, thereby increasing the electrophilicity of the Michael acceptor and promoting the stabilizing hydrolysis of the resulting adduct.
Synthesis of 1-(5-methyl-3-isoxazolyl)maleimide: A Proposed Two-Step Protocol
Step 1: Synthesis of N-(5-methyl-3-isoxazolyl)maleamic acid
This step involves the acylation of 3-amino-5-methylisoxazole with maleic anhydride to form the corresponding maleamic acid.
Protocol:
-
Reagent Preparation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). In a separate flask, dissolve maleic anhydride (1.05 eq) in the same solvent.
-
Reaction: Slowly add the maleic anhydride solution to the stirred solution of 3-amino-5-methylisoxazole at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Work-up: Upon completion, the maleamic acid product often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted maleic anhydride, and dried under vacuum.
Step 2: Cyclization to 1-(5-methyl-3-isoxazolyl)maleimide
The second step is the dehydration of the maleamic acid to form the maleimide ring. This is a critical step, and several methods can be employed.
Protocol (Acetic Anhydride/Sodium Acetate Method):
-
Reagent Preparation: Suspend the dried N-(5-methyl-3-isoxazolyl)maleamic acid (1.0 eq) in acetic anhydride (5-10 volumes).
-
Catalyst Addition: Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture with stirring to 80-100 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the maleimide product and hydrolyze the excess acetic anhydride.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(5-methyl-3-isoxazolyl)maleimide.
Application Protocol: Michael Addition of Thiols to 1-(5-methyl-3-isoxazolyl)maleimide
The following is a general protocol for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with 1-(5-methyl-3-isoxazolyl)maleimide. This protocol is based on well-established procedures for thiol-maleimide conjugations and is expected to be highly effective for the title compound.[7]
Materials and Reagents
-
Thiol-containing molecule (e.g., peptide, protein)
-
1-(5-methyl-3-isoxazolyl)maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or similar non-nucleophilic buffer.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Experimental Workflow
Detailed Protocol
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer to the desired concentration (typically 1-10 mg/mL for proteins).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: Avoid using DTT as it contains a thiol and will compete in the conjugation reaction. If DTT must be used, it must be removed by dialysis or desalting column prior to the addition of the maleimide.
-
-
Preparation of the Maleimide Solution:
-
Prepare a stock solution of 1-(5-methyl-3-isoxazolyl)maleimide in a water-miscible organic solvent such as DMF or DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the 1-(5-methyl-3-isoxazolyl)maleimide stock solution to the prepared thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide is a good starting point for optimization.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically complete within 2 hours at room temperature.
-
-
Quenching the Reaction:
-
To consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess maleimide, quenching reagent, and any byproducts by a suitable purification method.
-
For proteins, size-exclusion chromatography (SEC) or dialysis are commonly used.
-
For smaller molecules like peptides, reverse-phase HPLC can be employed for purification and analysis.
-
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE analysis.
-
Data Presentation: Expected Outcomes and Considerations
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 7.5 | Balances efficient thiolate formation with minimizing maleimide hydrolysis and reaction with amines.[7] |
| Temperature | Room Temperature or 4°C | Room temperature provides faster kinetics, while 4°C can be used for sensitive biomolecules. |
| Maleimide:Thiol Ratio | 10:1 to 20:1 (molar) | A molar excess of the maleimide drives the reaction to completion. This should be optimized for each specific application. |
| Reaction Time | 1-2 hours at RT | Typically sufficient for near-quantitative conversion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Insufficiently reduced protein- Hydrolyzed maleimide- Incorrect pH | - Increase TCEP concentration or incubation time.- Prepare fresh maleimide stock solution.- Verify the pH of the conjugation buffer. |
| Precipitation | - Low solubility of the maleimide or conjugate. | - Add a small percentage of an organic co-solvent (e.g., DMSO or DMF) to the reaction mixture. |
| Non-specific Labeling | - Reaction with other nucleophiles (e.g., amines) | - Ensure the reaction pH is below 8.0. |
Ensuring Conjugate Stability: The Post-Conjugation Hydrolysis Step
As previously discussed, the key advantage of using an N-heteroaryl maleimide like 1-(5-methyl-3-isoxazolyl)maleimide is the anticipated enhanced stability of the resulting conjugate. To ensure the formation of the stable, ring-opened succinamic acid thioether, a post-conjugation hydrolysis step can be beneficial.
Protocol for Post-Conjugation Hydrolysis:
-
Following the purification of the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate the conjugate at room temperature for 1-2 hours.
-
Re-neutralize the solution to the desired storage pH (typically 7.0-7.4).
-
This mild alkaline treatment will accelerate the hydrolysis of the succinimide ring, leading to a more stable conjugate.
Conclusion: A Strategic Tool for Robust Conjugation
1-(5-methyl-3-isoxazolyl)maleimide represents a promising Michael acceptor for applications demanding high stability of the resulting conjugate. The electron-withdrawing nature of the isoxazole ring is anticipated to enhance the rate of the stabilizing ring-opening hydrolysis of the thiosuccinimide adduct, thereby minimizing the risk of deconjugation via the retro-Michael reaction. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this reagent in their synthetic and bioconjugation endeavors. As with any new reagent, empirical optimization of reaction conditions is recommended to achieve the best results for each specific application.
References
- EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Christie, R. J., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of controlled release, 220(Pt A), 647–655.
- Christie, R. J., Su, Y., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 647-655.
- Fontana, C., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15872.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Lyon, R. P., et al. (2014). N-Aryl maleimides as thiol-specific reagents for antibody-drug conjugate stabilization. Nature Chemical Biology, 10(12), 1031-1037.
- Molleti, N., Bjornberg, C., & Kang, J. Y. (2016). Phospha-Michael Addition Reaction of Maleimides Employing N-heterocyclic Phosphine-thiourea as a Phosphonylation Reagent: Synthesis of 1-aryl-2,5-dioxopyrrolidine-3-yl-phosphonate Derivatives. Organic & Biomolecular Chemistry, 14(45), 10695-10704.
- N-Aryl vs. N-Alkyl Maleimide Conjugates: A Comparative Guide to Stability. (2025). BenchChem.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). CN1156723A.
- Thiol-Maleimide Reaction Chemistry. (n.d.).
- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (1999). US5965746A.
- 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7. (2025). ChemicalBook.
- “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. (2016). Macromolecules, 49(17), 6295-6306.
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. (2021). Pakistan Journal of Pharmaceutical Sciences, 34(3), 825-833.
- 5-methyl-3-isoxazole carboxylic acid hydrazides. (1959). US2908688A.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2020).
- A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. (2000). The Journal of Organic Chemistry, 65(4), 1003–1007.
- Process for preparing isoxazole compounds. (1969). US3468900A.
- Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. (2025). Journal of the Indian Chemical Society.
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2020). CN108329279B.
- A METHOD FOR SYNTHESIZING LEFLUNOMIDE. (2001). WO 01/60363.
- Synthesis and polymerization of novel N-substituted maleimides containing an oxazoline group. (2004). Macromolecular Chemistry and Physics, 205(9), 1163-1170.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621.
- A new synthetic route to N-amino maleimides. (1985).
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Application Notes and Protocols for N-(5-methyl-3-isoxazolyl)maleimide in Drug Discovery
Introduction: A Strategic Approach to Covalent Drug Discovery
The pursuit of highly selective and potent therapeutics has led to a renaissance in the field of covalent inhibitors. By forming a stable, covalent bond with their target protein, these inhibitors can achieve prolonged pharmacodynamic effects and high efficiency. A key strategy in the design of targeted covalent inhibitors is the incorporation of a reactive "warhead" that can form a bond with a specific nucleophilic amino acid residue on the target protein, most commonly cysteine. The maleimide functional group is a well-established and highly effective warhead for targeting cysteines due to its rapid and specific reaction under physiological conditions.[1]
This document provides a detailed guide to the application of N-(5-methyl-3-isoxazolyl)maleimide, a novel cysteine-reactive probe for the discovery and characterization of covalent drugs. This reagent uniquely combines the cysteine-reactivity of the maleimide group with the pharmacologically significant isoxazole scaffold. Isoxazole moieties are present in a number of FDA-approved drugs, where they contribute to favorable pharmacokinetic profiles, improved efficacy, and reduced toxicity.[2][3] The 5-methyl-3-isoxazolyl group can serve as a recognition element, providing additional interactions with the target protein and enhancing the selectivity of the covalent modification.
These application notes will detail the use of N-(5-methyl-3-isoxazolyl)maleimide in key drug discovery workflows, including protein labeling for target identification and validation, and in chemoproteomic strategies for the screening and profiling of covalent inhibitors.
Chemical Properties and Synthesis
N-(5-methyl-3-isoxazolyl)maleimide is a small molecule featuring a maleimide ring attached to a 5-methyl-3-isoxazolyl group. The maleimide is a Michael acceptor, readily undergoing a conjugate addition reaction with the thiol group of a cysteine residue. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, a scaffold known for its role in a variety of biologically active compounds.[4]
A plausible synthetic route to N-(5-methyl-3-isoxazolyl)maleimide begins with the commercially available 3-amino-5-methylisoxazole.[5][6] This precursor can be reacted with maleic anhydride to form the corresponding maleamic acid, which is then cyclized to the maleimide, for example, using a dehydrating agent like acetic anhydride.
Core Applications in Drug Discovery
The primary applications of N-(5-methyl-3-isoxazolyl)maleimide in drug discovery are centered on its ability to covalently label cysteine residues in proteins. This property can be leveraged for:
-
Target Identification and Validation: By attaching a reporter tag (e.g., biotin, a fluorophore) to the isoxazole moiety, N-(5-methyl-3-isoxazolyl)maleimide can be used to identify the protein targets of a bioactive compound.
-
Covalent Inhibitor Screening and Profiling: In a competitive assay format, this reagent can be used to screen for and characterize novel covalent inhibitors that target the same cysteine residue.
-
Fragment-Based Drug Discovery: The N-(5-methyl-3-isoxazolyl)maleimide can be considered a reactive fragment, and its binding to a protein of interest can be a starting point for the development of more potent and selective inhibitors.[7]
Experimental Protocols
Protocol 1: General Protein Labeling with N-(5-methyl-3-isoxazolyl)maleimide
This protocol describes a general method for labeling a purified protein with N-(5-methyl-3-isoxazolyl)maleimide.
Materials:
-
Purified protein of interest with at least one accessible cysteine residue
-
N-(5-methyl-3-isoxazolyl)maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol
-
Desalting column or dialysis cassette
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or using a desalting column prior to labeling.
-
Reagent Preparation: Prepare a 10 mM stock solution of N-(5-methyl-3-isoxazolyl)maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(5-methyl-3-isoxazolyl)maleimide stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing. The optimal incubation time and temperature may need to be determined empirically for each protein.
-
Quenching: Quench the reaction by adding a final concentration of 10-20 mM DTT or β-mercaptoethanol to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted N-(5-methyl-3-isoxazolyl)maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: The extent of labeling can be determined by mass spectrometry (MS). The mass of the labeled protein will be increased by the molecular weight of the N-(5-methyl-3-isoxazolyl)maleimide adduct.
Diagram of the Labeling Workflow:
Caption: General workflow for protein labeling.
Protocol 2: Competitive Chemoproteomic Profiling for Covalent Inhibitor Discovery
This protocol outlines a competitive chemoproteomic workflow to identify and assess the selectivity of covalent inhibitors that target cysteine residues. This method relies on the competition between a test compound and a biotinylated N-(5-methyl-3-isoxazolyl)maleimide probe for binding to cysteine residues in a complex proteome.
Materials:
-
Cell lysate or tissue homogenate
-
Test covalent inhibitor(s)
-
Biotinylated N-(5-methyl-3-isoxazolyl)maleimide probe (synthesized by attaching a biotin tag to the isoxazole moiety)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution Buffer (e.g., buffer containing β-mercaptoethanol or DTT to reduce the disulfide bond in a cleavable linker, if used)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate in lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition: Aliquot the proteome into different tubes. Treat the aliquots with either DMSO (vehicle control) or varying concentrations of the test covalent inhibitor. Incubate for 1-2 hours at 37°C.
-
Probe Labeling: Add the biotinylated N-(5-methyl-3-isoxazolyl)maleimide probe to each sample at a final concentration of 10-50 µM. Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer suitable for enzymatic digestion. Reduce disulfide bonds with DTT, alkylate free thiols with iodoacetamide, and digest the proteins with trypsin overnight at 37°C.
-
Peptide Elution and Desalting: Elute the tryptic peptides from the beads. Desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Compare the abundance of the biotinylated peptides between the inhibitor-treated and vehicle-treated samples. A decrease in the abundance of a specific peptide in the inhibitor-treated sample indicates that the test compound has bound to that particular cysteine residue.
Diagram of the Competitive Profiling Workflow:
Caption: Competitive chemoproteomic workflow.
Data Interpretation and Validation
A successful competitive chemoproteomic experiment will generate a list of cysteine-containing peptides that show reduced abundance in the inhibitor-treated samples compared to the control.
Quantitative Data Summary:
| Target Protein | Cysteine Residue | Fold Change (Inhibitor/DMSO) | p-value |
| Kinase X | Cys123 | 0.15 | < 0.01 |
| Phosphatase Y | Cys45 | 0.95 | > 0.05 |
| Dehydrogenase Z | Cys78 | 0.21 | < 0.01 |
This table provides a simplified example of how to present the quantitative data. A significant decrease in the fold change for a particular cysteine residue suggests it is a target of the covalent inhibitor.
Validation of Hits:
It is crucial to validate the hits from the chemoproteomic screen using orthogonal methods, such as:
-
Western Blotting: Confirm the labeling of the target protein using an antibody against the protein of interest and a streptavidin-HRP conjugate to detect the biotinylated probe.
-
In Vitro Enzyme Activity Assays: Test the ability of the covalent inhibitor to inhibit the activity of the purified target protein.[7]
-
Site-Directed Mutagenesis: Mutate the identified cysteine residue to an alanine and confirm that the covalent inhibitor no longer binds to or inhibits the mutant protein.
Conclusion and Future Perspectives
N-(5-methyl-3-isoxazolyl)maleimide represents a valuable tool for the discovery and characterization of covalent inhibitors. Its unique combination of a cysteine-reactive maleimide warhead and a pharmacologically relevant isoxazole recognition element provides a powerful probe for exploring the "ligandable" cysteinome. The protocols outlined in this document provide a starting point for researchers to incorporate this reagent into their drug discovery workflows. Future work may involve the development of a broader range of N-(5-methyl-3-isoxazolyl)maleimide derivatives with different reporter tags and linkers to further expand their utility in chemical biology and drug discovery.
References
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024). Pharmaceuticals. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PubMed Central. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Genes. [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
-
A perspective on cysteine-reactive activity-based probes. (2025). RSC Chemical Biology. [Link]
-
Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (n.d.). MDPI. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (n.d.). PubMed Central. [Link]
-
Targeted Covalent Inhibitor Synthesis. (2025). YouTube. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). The Royal Society of Chemistry. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]
-
Workflow for cysteine chemoproteomic identification. (n.d.). ResearchGate. [Link]
-
Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (n.d.). PubMed. [Link]
-
Isoxazole containing drugs. (n.d.). ResearchGate. [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).
-
Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (n.d.). ACS Publications. [Link]
-
Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal. [Link]
-
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. (n.d.). ResearchGate. [Link]
-
Characterization and quantitation of protein adducts using mass spectrometry. (n.d.). University of Arizona Libraries. [Link]
-
Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Reactive-cysteine profiling for drug discovery. (2019). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PubMed Central. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]
- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-methyl-3-isoxazolyl)-1H-pyrrole-2,5-dione
Welcome to the dedicated technical support guide for the synthesis of 1-(5-methyl-3-isoxazolyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to achieve optimal yields, purity, and reproducibility in your synthetic endeavors.
Synthesis Overview & Core Principles
The synthesis of N-substituted maleimides, such as 1-(5-methyl-3-isoxazolyl)-1H-pyrrole-2,5-dione, is a cornerstone reaction in medicinal chemistry and materials science. The target molecule is typically prepared via a two-step process:
-
Amidation: Reaction of a primary amine (3-amino-5-methylisoxazole) with maleic anhydride to form the intermediate N-(5-methyl-3-isoxazolyl)maleamic acid. This is an acyl substitution reaction that is generally high-yielding and proceeds under mild conditions.[1][2][3]
-
Cyclodehydration: The subsequent intramolecular cyclization of the maleamic acid intermediate to form the final maleimide product. This step is the most critical and often requires a dehydrating agent and heat.[4][5]
The overall success of this synthesis hinges on precise control of reaction conditions to favor the formation of the desired five-membered imide ring over potential side products.
Visualizing the Synthetic Workflow
The following diagram outlines the critical stages of the synthesis, from starting materials to the purified final product.
Caption: General workflow for the two-step synthesis of the target maleimide.
Detailed Experimental Protocol
This protocol provides a reliable baseline for the synthesis. All operations should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of N-(5-methyl-3-isoxazolyl)maleamic acid
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).
-
Dissolution: Add a suitable solvent, such as diethyl ether or glacial acetic acid (approx. 10 volumes). Stir until the maleic anhydride is fully dissolved.[3][5]
-
Amine Addition: Prepare a solution of 3-amino-5-methylisoxazole (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirring maleic anhydride solution at room temperature over 20-30 minutes.
-
Reaction: The maleamic acid intermediate will often precipitate out of non-polar solvents like diethyl ether as a white solid during the addition.[3] Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the N-(5-methyl-3-isoxazolyl)maleamic acid under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 1-(5-methyl-3-isoxazolyl)-1H-pyrrole-2,5-dione
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, place the dried maleamic acid from Step 1 (1.0 eq).
-
Reagent Addition: Add anhydrous sodium acetate (0.5 - 1.0 eq) and acetic anhydride (5-10 volumes).[1][5] The sodium acetate acts as a catalyst for the cyclization.
-
Heating: Heat the mixture with stirring in an oil bath to 80-100°C.[1] Causality: This temperature provides the necessary activation energy for the intramolecular dehydration while minimizing thermal degradation or polymerization side reactions.[6][7]
-
Reaction Monitoring: Monitor the reaction for 1-3 hours. The progress can be tracked by TLC, observing the disappearance of the maleamic acid spot and the appearance of the product spot.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.
-
Isolation & Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by silica gel column chromatography.[1][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (Amidation) | 1. Impure 3-amino-5-methylisoxazole. | 1. Verify the purity of the amine starting material. If necessary, purify it by recrystallization or distillation. |
| 2. Maleic anhydride has hydrolyzed to maleic acid due to moisture. | 2. Use fresh, high-purity maleic anhydride. Store it in a desiccator. | |
| Low Yield in Step 2 (Cyclization) | 1. Incomplete reaction. | 1. Increase reaction time or temperature slightly (e.g., to 100°C), but be cautious of overheating which can cause polymerization.[7] |
| 2. Insufficient dehydrating agent. | 2. Ensure an adequate excess of acetic anhydride is used to drive the reaction to completion. | |
| 3. Hydrolysis of the product during work-up. | 3. Perform the work-up promptly and ensure the ice-water quench is efficient. Do not let the product sit in aqueous conditions for extended periods. | |
| Formation of a Tarry, Dark-Colored Crude Product | 1. Reaction temperature was too high. | 1. Carefully control the oil bath temperature to stay within the recommended range (80-100°C). Overheating can lead to polymerization of the maleimide product.[6] |
| 2. Presence of impurities that catalyze polymerization. | 2. Ensure all glassware is clean and dry. Use pure, isolated maleamic acid intermediate. | |
| Product is Difficult to Purify / Oily Product | 1. Presence of organic acid impurities or residual acetic anhydride. | 1. Ensure thorough washing of the crude product with water and sodium bicarbonate solution to remove acidic byproducts.[8] |
| 2. Formation of the isomaleimide side product. | 2. Isomaleimide formation is a known side reaction in maleimide synthesis.[9][10] Purification by column chromatography (silica gel) is often effective at separating the two isomers. Using acetic acid as the solvent for cyclization can sometimes favor the maleimide product.[9] | |
| Characterization (e.g., ¹H NMR) Shows Impurities | 1. Incomplete removal of solvent (acetic anhydride, acetic acid). | 1. Dry the final product thoroughly under high vacuum, possibly with gentle heating. |
| 2. Residual starting materials. | 2. Improve purification. A second recrystallization or careful column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is acetic anhydride used with sodium acetate in the cyclization step? A1: Acetic anhydride serves as the chemical dehydrating agent, removing the molecule of water formed during the ring-closing reaction. Sodium acetate acts as a basic catalyst to facilitate the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, promoting the formation of the imide ring.[1][5]
Q2: Can I perform this synthesis as a one-pot reaction without isolating the maleamic acid intermediate? A2: Yes, one-pot procedures are possible and have been reported for N-substituted maleimides.[4] Typically, after the initial amidation reaction in a high-boiling solvent like acetic acid or toluene, the dehydrating agent (and catalyst) is added directly, and the mixture is heated.[11] However, isolating the intermediate can often lead to a purer final product by removing any impurities from the initial step.
Q3: What is the main difference between the maleimide and the potential isomaleimide byproduct? A3: The key difference lies in the position of the double bond within the five-membered ring. In the desired maleimide, the carbonyl groups are adjacent (a succinimide structure). In the isomaleimide, the structure is a 5-imino-2,5-dihydrofuran-2-one.[9] The formation of the isomaleimide is often kinetically favored under certain conditions, while the maleimide is typically the thermodynamically more stable product.[10] Their presence can be distinguished using spectroscopic methods like ¹³C NMR and IR spectroscopy.
Q4: What are the best practices for storing the final product? A4: 1-(5-methyl-3-isoxazolyl)-1H-pyrrole-2,5-dione, like many maleimides, can be susceptible to hydrolysis and polymerization over time. It should be stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q5: What analytical techniques are essential for confirming the structure and purity of the final product? A5: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.[1][2]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic imide C=O stretches.
References
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
-
Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
- KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents.
- US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents.
-
Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides | Request PDF. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides: Synthetic Communications: Vol 30, No 8. Available at: [Link]
-
Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. Available at: [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids - ChemRxiv. Available at: [Link]
-
Synthesis of maleimides - Organic Chemistry Portal. Available at: [Link]
-
Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION - Revue Roumaine de Chimie. Available at: [Link]
- US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents.
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]
-
65 questions with answers in MALEIMIDE | Science topic. Available at: [Link]
-
29 questions with answers in MALEIC ANHYDRIDES | Science topic. Available at: [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC. Available at: [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Available at: [Link]
-
Process for the preparation of N-substituted maleimides - European Patent Office. Available at: [Link]
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent - IOSR Journal. Available at: [Link]
-
Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. Available at: [Link]
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents.
- WO1999029695A1 - Novel compounds - Google Patents.
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 9. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(5-methyl-3-isoxazolyl)maleimide
Welcome to the technical support center for the synthesis of N-(5-methyl-3-isoxazolyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Overview of the Synthesis
The synthesis of N-(5-methyl-3-isoxazolyl)maleimide typically involves the condensation reaction between 3-amino-5-methylisoxazole and maleic anhydride. This reaction proceeds via a two-step mechanism:
-
Amic Acid Formation: The primary amine of 3-amino-5-methylisoxazole nucleophilically attacks one of the carbonyl carbons of maleic anhydride, leading to the formation of an intermediate N-(5-methyl-3-isoxazolyl)maleamic acid.
-
Cyclization (Imidization): Subsequent dehydration of the amic acid intermediate, usually promoted by a dehydrating agent and heat, results in the formation of the target N-(5-methyl-3-isoxazolyl)maleimide.
While the reaction appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address the most common issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
FAQ 1: My reaction seems to stop at the amic acid intermediate, and I'm getting low yields of the final maleimide. What's going wrong?
Answer:
This is a common issue and typically points to incomplete cyclization of the N-(5-methyl-3-isoxazolyl)maleamic acid intermediate.
Causality:
The cyclization step is a dehydration reaction that requires sufficient energy (heat) and often a dehydrating agent to proceed to completion. Without these, the reaction can stall at the more stable amic acid intermediate.
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this cyclization. It reacts with the water generated during the reaction, driving the equilibrium towards the imide product.
-
Catalyst: A mild base, such as sodium acetate (NaOAc), is often used as a catalyst to facilitate the ring closure.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently. A common procedure involves heating the amic acid intermediate with acetic anhydride and sodium acetate at 60-70°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in some cases, acetic anhydride itself can act as the solvent.[1] The choice of solvent can influence the solubility of the intermediates and the reaction kinetics.
Experimental Protocol for Cyclization:
-
To the pre-formed N-(5-methyl-3-isoxazolyl)maleamic acid, add a 5-10 fold molar excess of acetic anhydride and a catalytic amount of sodium acetate (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to 60-70°C with stirring.
-
Monitor the disappearance of the amic acid spot and the appearance of the maleimide product spot on TLC.
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product and quench the excess acetic anhydride.
-
Filter the precipitate, wash with water, and dry under vacuum.
FAQ 2: I'm observing a significant amount of a water-soluble impurity in my final product. What could it be and how can I prevent it?
Answer:
The most likely water-soluble impurity is maleic acid, formed from the hydrolysis of maleic anhydride.
Causality:
Maleic anhydride is highly susceptible to hydrolysis, especially in the presence of moisture. If your starting materials or solvents are not scrupulously dry, water will react with maleic anhydride to form maleic acid. This side product will not participate in the desired reaction and can complicate purification.
Preventative Measures:
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your 3-amino-5-methylisoxazole is dry. Maleic anhydride should be of high purity and handled in a dry environment (e.g., glove box or under an inert atmosphere).
-
Reaction Setup: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
Purification Strategy:
If maleic acid is present as an impurity, it can typically be removed by washing the crude product with water or a dilute sodium bicarbonate solution, as the maleimide product is generally much less soluble in aqueous media.
FAQ 3: My final product is discolored and appears polymeric. What is the cause and how can I avoid this?
Answer:
Discoloration and the formation of polymeric material are often due to the polymerization of the maleimide product.
Causality:
The double bond in the maleimide ring is electron-deficient and susceptible to polymerization, which can be initiated by heat, light, or radical initiators. N-substituted maleimides can form oligomers and polymers, which are often colored impurities.[2]
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and purification steps. Use the lowest effective temperature for the cyclization step.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can help to minimize radical-initiated polymerization.
-
Storage: Store the final N-(5-methyl-3-isoxazolyl)maleimide product in a cool, dark place, and consider storing it under an inert atmosphere to enhance its shelf-life.
-
Purification: Column chromatography on silica gel can be an effective method for removing colored, polymeric impurities.[2]
FAQ 4: My NMR analysis shows an unexpected set of peaks, suggesting an isomeric impurity. Where could this be coming from?
Answer:
An isomeric impurity could arise from the starting material, 3-amino-5-methylisoxazole.
Causality:
The synthesis of 3-amino-5-methylisoxazole can sometimes produce the isomeric impurity 5-amino-3-methylisoxazole.[3][4] If this impurity is present in your starting material, it will react with maleic anhydride to form the corresponding N-(3-methyl-5-isoxazolyl)maleimide isomer.
Troubleshooting and Prevention:
-
Starting Material Purity: It is crucial to verify the purity of the 3-amino-5-methylisoxazole starting material by analytical techniques such as NMR, HPLC, or melting point determination before use.
-
Purification of Starting Material: If the starting material is found to be impure, it should be purified, for example, by recrystallization, to remove the unwanted isomer.[5]
-
Analytical Monitoring: Use HPLC or high-resolution NMR to monitor the formation of the isomeric impurity throughout the reaction and to confirm the purity of the final product.
III. Visualizing the Reaction Pathways
The following diagrams illustrate the main reaction pathway and key side reactions.
Caption: Common side reactions.
IV. Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Temperature (Cyclization) | 60 - 80 °C | Higher temperatures may promote polymerization. |
| Reaction Time (Cyclization) | 2 - 6 hours | Monitor by TLC for completion. |
| Molar Ratio (Maleic Anhydride) | 1.0 - 1.2 equivalents | A slight excess can ensure full consumption of the amine. |
| Molar Ratio (Acetic Anhydride) | 5 - 10 equivalents | Acts as both dehydrating agent and sometimes solvent. |
| Catalyst Loading (NaOAc) | 0.1 - 0.2 equivalents | Catalyzes the ring-closing step. |
V. References
-
Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole. Retrieved from
-
Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Retrieved from
-
Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Retrieved from
-
Google Patents. (n.d.). Purification method of n-substituted maleimide. Retrieved from
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). Retrieved from [Link]
-
MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Retrieved from [Link]
-
MDPI. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Retrieved from [Link]
-
Googleapis.com. (n.d.). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis pathway of N-phenylmaleimide (5a). Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
-
University of St Andrews. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Sulfanilamido-3-methylisoxazole. Retrieved from [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 3. CAS 17103-52-5: 5-Sulfanilamido-3-methylisoxazole [cymitquimica.com]
- 4. 5-Sulfanilamido-3-methylisoxazole | C10H11N3O3S | CID 10444974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of N-(5-methylisoxazol-3-yl)maleimide
Welcome to the technical support guide for the synthesis of N-(5-methylisoxazol-3-yl)maleimide. This document is intended for researchers, chemists, and drug development professionals aiming to improve the yield and purity of the reaction between 3-amino-5-methylisoxazole and maleic anhydride. Here, we will address common challenges, provide detailed troubleshooting advice, and present optimized protocols grounded in established chemical principles.
Reaction Overview
The synthesis of N-(5-methylisoxazol-3-yl)maleimide is a two-step process. The first step is the rapid acylation of the primary amine, 3-amino-5-methylisoxazole, by maleic anhydride to form the intermediate N-(5-methylisoxazol-3-yl)maleamic acid.[1][2] This step is typically high-yielding, often approaching quantitative conversion.[3] The second, more challenging step is the cyclodehydration of the maleamic acid intermediate to form the final maleimide product.[2] This intramolecular condensation is an equilibrium process that requires the removal of water to drive the reaction to completion.[3] Success in this final step is critical for achieving a high overall yield.
Reaction Scheme
Caption: Two-step synthesis of the target maleimide.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of the reaction.
Q1: What is the standard procedure for this reaction?
A1: The most common method involves two main steps:
-
Formation of the Maleamic Acid: Reacting equimolar amounts of 3-amino-5-methylisoxazole and maleic anhydride in a suitable solvent like ether or DMF at room temperature.[1][4]
-
Cyclodehydration: The resulting maleamic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, to induce ring closure.[1][4][5]
Q2: Which solvent is best for the initial acylation step?
A2: Aprotic solvents are preferred. Diethyl ether is a good choice as the maleamic acid intermediate is often insoluble and precipitates, allowing for easy isolation.[4] However, solvents like N,N-dimethylformamide (DMF) or acetone can also be used, especially if a one-pot procedure is intended.
Q3: Is it necessary to isolate the maleamic acid intermediate?
A3: Not necessarily. While isolation and purification of the maleamic acid can lead to a purer final product, a one-pot synthesis is often more efficient.[6] In a one-pot approach, after the formation of the intermediate, the dehydrating agent and catalyst are added directly to the reaction mixture.
Q4: What is the role of acetic anhydride and sodium acetate in the cyclization step?
A4: Acetic anhydride serves as the chemical dehydrating agent, consuming the water generated during the ring-closing imidation reaction.[5][7] Sodium acetate acts as a basic catalyst, facilitating the cyclization process.[8] This combination is a classic and effective method for synthesizing N-substituted maleimides.[2][4]
Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Overall Yield
Q: My final yield of N-(5-methylisoxazol-3-yl)maleimide is consistently low. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.
-
Cause 1: Incomplete Cyclodehydration. The cyclization of the maleamic acid is an equilibrium reaction. If water is not effectively removed, the reaction will not proceed to completion.
-
Solution: Ensure your dehydrating agent is active. Use fresh, anhydrous acetic anhydride. For particularly stubborn reactions, azeotropic distillation can be employed by using a solvent like toluene with a Dean-Stark trap to physically remove water as it forms.[3]
-
-
Cause 2: Side Reactions. At elevated temperatures, the maleimide product can undergo polymerization or other degradation pathways, reducing the yield of the desired monomer.[9]
-
Solution: Optimize the reaction temperature and time. The cyclization should be carried out at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.
-
-
Cause 3: Poor Quality Starting Materials. Impurities in either 3-amino-5-methylisoxazole or maleic anhydride can interfere with the reaction.
-
Solution: Use high-purity starting materials. Maleic anhydride should be protected from moisture as it can hydrolyze to maleic acid, which will not react correctly.
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Product Impurity
Q: My final product is impure. I see extra spots on the TLC plate and/or peaks in the NMR spectrum. What are these impurities and how do I get rid of them?
A: Impurities typically arise from side reactions or unreacted starting materials.
-
Impurity 1: Unreacted Maleamic Acid. This is the most common impurity if the cyclodehydration is incomplete.
-
Identification: Maleamic acid has a different Rf value on TLC and distinct carboxylic acid and amide protons in ¹H NMR.
-
Removal: Most purification methods can separate the maleamic acid. A simple aqueous wash can sometimes help, as the acid is more water-soluble than the maleimide. Column chromatography is also very effective.[9]
-
-
Impurity 2: Isomaleimide. Under certain conditions, cyclization can occur on the other carbonyl oxygen, leading to the formation of an isomaleimide.[8][10] This is often a kinetically favored but thermodynamically less stable product.
-
Identification: Isomaleimides can be difficult to distinguish from maleimides by TLC alone. NMR spectroscopy is the best tool for identification.
-
Mitigation & Removal: The formation of isomaleimide can be minimized by careful selection of the dehydrating agent and reaction conditions. Trifluoroacetic anhydride, for instance, is known to favor isomaleimide formation in some cases.[10] Isomerization from isomaleimide to the desired maleimide can sometimes be promoted by the addition of a base like sodium acetate.[8] Purification is typically achieved via column chromatography or recrystallization.
-
-
Impurity 3: Polymerized Product. As mentioned, maleimides can polymerize at high temperatures.
-
Identification: Polymers usually appear as baseline material on TLC and can lead to broad, unresolved signals in NMR.
-
Removal: Polymers are non-volatile and insoluble in many organic solvents. They can often be removed by filtration after dissolving the crude product in a suitable solvent for recrystallization or chromatography.
-
Data Summary: Solvent and Catalyst Effects
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Dehydration Method | Acetic Anhydride / Sodium Acetate | Azeotropic Distillation (Toluene) | Trifluoroacetic Anhydride | Ac₂O/NaOAc is a standard, effective method. Azeotropic removal is excellent for driving equilibrium. TFAA can be very fast but may favor isomaleimide formation. | [2],[3],[10] |
| Temperature | 80-100 °C | 110 °C (Toluene reflux) | Room Temperature | Higher temperatures increase reaction rate but also risk polymerization. The optimal temperature balances rate and selectivity. | [3] |
| Purification | Recrystallization | Column Chromatography (Silica Gel) | Distillation | Recrystallization is effective if impurities have significantly different solubilities. Column chromatography offers the best separation.[9] Distillation is often difficult due to the high boiling point of N-substituted maleimides.[9] | [9] |
Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis and purification of N-(5-methylisoxazol-3-yl)maleimide.
Step 1: Synthesis of N-(5-methylisoxazol-3-yl)maleamic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Add the amine solution dropwise to the stirred maleic anhydride solution over 30 minutes. A thick precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid (the maleamic acid) by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the white solid under vacuum. The yield for this step should be nearly quantitative.[3]
Step 2: Cyclodehydration to N-(5-methylisoxazol-3-yl)maleimide
-
To a flask containing the dried maleamic acid from Step 1, add acetic anhydride (approx. 5-10 volumes relative to the acid) and anhydrous sodium acetate (0.1-0.2 eq).
-
Heat the mixture with stirring to 80-90 °C. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water with vigorous stirring.
-
The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete hydrolysis of the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Step 3: Purification
-
Recrystallization: Dissolve the crude, dried solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization does not provide sufficient purity, dissolve the crude product in a minimal amount of dichloromethane and purify using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
References
- KR20180037796A. Purification method of n-substituted maleimide. Google Patents.
- KR102213649B1. Method for purifying n-substituted maleimide. Google Patents.
- US7622597B2. Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents.
-
ResearchGate. (n.d.). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Retrieved from [Link]
-
NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
ACS Publications. (n.d.). Dehydration of N-arylmaleamic acids with acetic anhydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride. Retrieved from [Link]
-
YouTube. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
AIP Publishing. (2016). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. AIP Conference Proceedings. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of N-substituted maleimides.
-
ResearchGate. (n.d.). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
-
IOPscience. (2022). Synthesis of biological active compounds based on derivatives of maleimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of maleimide 36 from the maleic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-substituted maleimides.
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 3. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 10. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Purification of 1-(5-methyl-3-isoxazolyl)maleimide
Welcome to the dedicated technical support guide for the purification of 1-(5-methyl-3-isoxazolyl)maleimide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying N-Substituted Maleimides
1-(5-methyl-3-isoxazolyl)maleimide is synthesized by the condensation and subsequent cyclodehydration of 3-amino-5-methylisoxazole and maleic anhydride. While the synthesis appears straightforward, the purification of the final product can be challenging.[1] N-substituted maleimides are susceptible to various side reactions and can be difficult to separate from structurally similar impurities.[2] This guide will walk you through the common pitfalls and provide robust protocols for obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(5-methyl-3-isoxazolyl)maleimide?
A1: The primary impurities often stem from the starting materials and intermediates of the synthesis. These can include:
-
Unreacted 3-amino-5-methylisoxazole: This starting material can be carried through the reaction if the initial condensation is incomplete.
-
Maleic Anhydride: Although volatile, it can sometimes persist or react with water to form maleic acid.
-
N-(5-methyl-3-isoxazolyl)maleamic acid: This is the intermediate formed after the initial reaction between the amine and maleic anhydride. Incomplete cyclodehydration will result in this acid being a major impurity.[2]
-
Hydrolysis Products: The maleimide ring is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions, which opens the ring to form the corresponding maleamic acid.[3][4][5]
-
Polymeric materials: Maleimides can polymerize, particularly at elevated temperatures, leading to oligomeric impurities that are often difficult to remove.[2]
Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?
A2: The formation of a dark oil or tar often indicates the presence of significant impurities, particularly polymeric byproducts. This can be caused by:
-
High reaction temperatures: Overheating during the cyclodehydration step can promote polymerization of the maleimide product.
-
Presence of contaminants: Certain impurities can catalyze polymerization.
-
Incorrect work-up procedure: An inappropriate work-up can lead to the concentration of impurities.
It is crucial to carefully control the reaction temperature and ensure a clean reaction setup.
Q3: Is the isoxazole ring stable during the purification process?
A3: Generally, the 3,5-disubstituted isoxazole ring is quite stable to a range of conditions, including mild acids and bases.[6] However, strong basic conditions (high pH) and elevated temperatures can lead to ring opening.[7][8] For most standard purification techniques like flash chromatography and recrystallization, the isoxazole ring should remain intact.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete Cyclodehydration: The N-arylmaleamic acid intermediate is not fully converted to the maleimide.[2] | Ensure the cyclodehydration step (e.g., using acetic anhydride and sodium acetate) is carried out at the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting maleamic acid. |
| Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction. | Minimize the volume of aqueous washes. Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate for the product. | |
| Product Degradation: Hydrolysis of the maleimide ring during purification.[3] | Avoid prolonged exposure to aqueous or basic conditions. Use neutral or slightly acidic conditions during work-up and chromatography. | |
| Persistent Impurities After Chromatography | Co-elution of Impurities: An impurity may have a similar polarity to the product. | Optimize the solvent system for flash chromatography. A gradient elution may be necessary to improve separation. Consider using a different stationary phase if silica gel is not effective. |
| On-column Degradation: The product may be degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. However, be cautious as residual base can promote hydrolysis later. | |
| Difficulty with Recrystallization | Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound. | Perform a systematic solvent screen to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] |
| "Oiling Out": The compound separates as a liquid instead of forming crystals. | This happens when the boiling point of the solvent is higher than the melting point of the impure compound. Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling. | |
| No Crystal Formation: The solution remains clear even after cooling. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Cool the solution slowly to encourage crystal growth.[10] | |
| Product Appears Unstable Upon Storage | Hydrolysis: Exposure to moisture and/or basic residues.[4][5] | Ensure the purified product is thoroughly dried under vacuum. Store in a desiccator over a drying agent. Avoid storing in protic solvents for extended periods. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for removing both more polar and less polar impurities.
Materials:
-
Crude 1-(5-methyl-3-isoxazolyl)maleimide
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexanes and ethyl acetate. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate).[11]
-
Fraction Collection: Collect fractions and monitor by TLC (Thin Layer Chromatography) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is identified.[12]
Materials:
-
Crude 1-(5-methyl-3-isoxazolyl)maleimide
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as dichloromethane/hexane[13])
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final product.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[14]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[14][15]
-
Example Gradient: Start with 95% water / 5% acetonitrile, ramp to 5% water / 95% acetonitrile over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in acetonitrile or a mixture of acetonitrile and water.
Visualizing the Process and Potential Pitfalls
Purification Workflow
Caption: A typical purification workflow for 1-(5-methyl-3-isoxazolyl)maleimide.
Maleimide Hydrolysis Pathway
Caption: Hydrolysis of the maleimide ring to the corresponding maleamic acid.
Note: The image placeholders in the DOT script would be replaced with actual chemical structure images in a final implementation.
References
-
SIELC Technologies. (n.d.). Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. [Link]
-
Synthetic reactions using isoxazole compounds. (n.d.). Nagoya University Institutional Repository. [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1465-1468. [Link]
-
Krieter, P. A., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(1), 110-116. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
The hydrolysis of maleimide in alkaline solution. (2025, August 6). ResearchGate. [Link]
-
Baldwin, A. D., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(10), e3208. [Link]
-
Wikipedia. (n.d.). Maleimide. [Link]
-
Hutchinson, O. C., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(23), 7247. [Link]
-
Construction of Isoxazole ring: An Overview. (2024, June 30). ResearchGate. [Link]
-
Biju, A. T., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 3737. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Royal Society of Chemistry. [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025, October 13). ResearchGate. [Link]
-
Wang, X., et al. (2011). Simple and Rapid Determination of Thiol Compounds by HPLC and Fluorescence Detection With 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) Difluoroboradiaza-S-Indacene. Journal of Chromatography B, 879(32), 3932-3936. [Link]
-
Chicca, A., et al. (2014). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4848-4859. [Link]
-
Synthesis of maleimide derivatives (3a-f). (n.d.). ResearchGate. [Link]
-
HPLC chromatogram of the reaction between N-(2-aminoethyl) maleimide. (n.d.). ResearchGate. [Link]
-
Johnson, J. A., & Finn, M. G. (2009). Tunable degradation of maleimide-thiol adducts in reducing environments. Biomacromolecules, 10(3), 475-480. [Link]
-
Hamad, A. S., & Abed, F. S. (2014). Synthesis of some new maleimide derivatives. Journal of Al-Nahrain University, 17(2), 53-61. [Link]
-
Mamatha, M., et al. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. [Link]
-
Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 58-66. [Link]
-
Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5585. [Link]
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. (2008).
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]
-
John, A., et al. (2022). A review on impurity profile of lamotrigine. World Journal of Pharmaceutical Research, 11(9), 623-637. [Link]
-
Fairbanks, B. D., et al. (2015). Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. Advanced Materials, 27(14), 2348-2352. [Link]
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- 5. researchgate.net [researchgate.net]
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- 15. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Technical Support Center: 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
A Guide to Understanding and Mitigating Degradation
Welcome to the technical support center for 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, identify, and resolve stability issues related to this valuable bioconjugation reagent.
Section 1: Fundamental Stability and Handling
This section addresses the most common initial questions regarding the stability and proper handling of the reagent.
Q1: What are the primary chemical liabilities of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- that I should be aware of?
A: The compound possesses two primary points of potential degradation, stemming from its constituent functional groups: the maleimide ring (1H-Pyrrole-2,5-dione) and the isoxazole ring .
-
Maleimide Ring Instability: The maleimide group is highly susceptible to hydrolysis, particularly in aqueous environments with a neutral to alkaline pH.[1][2] This is the most common and immediate degradation pathway.
-
Isoxazole Ring Instability: The isoxazole ring is primarily vulnerable to photodegradation, where exposure to UV light can induce photoisomerization and ring cleavage.[3][4][5]
Understanding these dual liabilities is the cornerstone of designing robust experimental protocols and ensuring the integrity of your starting material and final conjugate.
Q2: How should I properly store the solid reagent and its stock solutions to maximize shelf-life?
A: Proper storage is critical to prevent premature degradation.
-
Solid Reagent: Store the lyophilized powder at -20°C or below, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) in a desiccated environment. Moisture is the primary enemy of the solid-state reagent.
-
Stock Solutions: Stock solutions should be prepared immediately before use in an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6] These anhydrous solutions, when stored properly at -20°C and protected from light, can be stable for up to a month.[6] Before opening at room temperature, allow the vial to warm up completely to prevent condensation of atmospheric moisture into the solvent.[6]
Section 2: Core Degradation Pathways and Mechanisms
Here, we delve into the specific chemical transformations that constitute the degradation of the molecule.
Q3: What is the mechanism of maleimide hydrolysis, and how does pH influence it?
A: The primary degradation pathway for the maleimide moiety is hydrolysis, which leads to the opening of the pyrrole-2,5-dione ring to form the corresponding maleamic acid derivative. This reaction renders the compound incapable of reacting with thiols.
The rate of this hydrolysis is highly pH-dependent.[2]
-
Acidic Conditions (pH < 6.5): The hydrolysis rate is relatively slow. However, the desired thiol-maleimide conjugation reaction is also slower at low pH due to the protonation of the thiol group, reducing the concentration of the reactive thiolate anion.[6]
-
Optimal Range (pH 6.5 - 7.5): This range represents a critical balance. It is optimal for rapid and selective reaction with thiols while keeping the rate of maleimide hydrolysis manageable.[1][6]
-
Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly.[2][7] Furthermore, at higher pH, the selectivity for thiols over amines (e.g., lysine side chains) is reduced, leading to potential side-product formation.[6]
The reaction is a bimolecular mechanism involving the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.[2]
Caption: Photoisomerization pathway of the isoxazole ring.
Section 3: Troubleshooting Experimental Issues
This section provides direct answers to common problems encountered during experiments, linking them back to the core degradation pathways.
Q5: My bioconjugation yield is consistently low or zero. What are the likely causes related to reagent degradation?
A: Low conjugation yield is a frequent issue directly linked to the stability of the maleimide reagent. The table below outlines the most probable causes and their solutions.
| Observed Problem | Potential Cause (Rooted in Degradation) | Recommended Solution & Scientific Rationale |
| Low or No Conjugation | Hydrolysis of Maleimide Reagent: The stock solution was prepared in a non-anhydrous solvent, stored improperly, or prepared too far in advance. The maleimide ring has opened, rendering it inactive. [6] | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before each use. Rationale: This minimizes the reagent's contact time with trace amounts of water that cause hydrolysis. |
| Incorrect Reaction pH: The pH of the reaction buffer is too high (>8.0), causing rapid hydrolysis of the maleimide before it can react with the thiol. | Verify and adjust the reaction buffer pH to the optimal range of 6.5-7.5. [6]Rationale: This pH range is a compromise that maximizes the concentration of the reactive thiolate anion while minimizing the rate of competing maleimide hydrolysis. [6] | |
| Inconsistent Results | Photodegradation of Isoxazole Moiety: The reaction was performed under ambient or strong light for an extended period. | Protect the reaction from light by using amber vials or wrapping the reaction vessel in aluminum foil. Rationale: The isoxazole ring can undergo photoisomerization, altering the chemical properties of the reagent and potentially affecting conjugate function. [4] |
| Loss of Conjugate After Purification | Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide and the thiol is reversible, especially in the presence of other nucleophiles (e.g., free thiols). [8][9] | Consider hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to ~9 for a short period. This opens the ring to a stable thioether. Rationale: The ring-opened adduct is no longer susceptible to the reverse Michael addition and subsequent thiol exchange reactions, leading to a more stable conjugate. [8][10] |
Q6: I observe an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradant?
A: Yes, it is highly likely. An unexpected peak, particularly one that grows over time, often corresponds to a degradation product.
-
Early Eluting Peak: A more polar compound, such as the maleamic acid derivative from hydrolysis of the maleimide ring, will typically elute earlier than the parent compound on a reverse-phase HPLC column.
-
Mass Spectrometry Confirmation: If using LC-MS, look for a mass corresponding to the parent compound + 18 Da (the mass of water), which is a definitive sign of hydrolysis.
Section 4: Key Experimental Protocols
This section provides validated, step-by-step methods for experiments related to the stability of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.
Q7: Can you provide a standard protocol for monitoring the hydrolytic stability of the maleimide reagent?
A: Certainly. This protocol uses reverse-phase HPLC to quantify the rate of hydrolysis at a given pH.
Experimental Protocol: Monitoring Hydrolytic Stability
-
Buffer Preparation: Prepare a buffered solution at your desired pH (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer thoroughly. [6]2. Stock Solution Preparation: Immediately before the experiment, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO. 3. Initiation of Experiment: Add a small volume of the DMSO stock solution to the pre-warmed (e.g., 25°C) aqueous buffer to achieve a final concentration of ~0.5 mM. Vortex briefly to mix. This is your t=0 sample.
-
Time-Point Sampling:
-
Immediately inject the t=0 sample onto the HPLC system.
-
Incubate the remaining solution at a constant temperature, protected from light.
-
Take aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) and inject them onto the HPLC.
-
-
HPLC Analysis: Analyze the samples using a suitable reverse-phase method.
| HPLC Parameter | Example Condition |
| Column: | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A: | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B: | 0.1% TFA in Acetonitrile |
| Gradient: | 5-95% B over 20 minutes |
| Flow Rate: | 1.0 mL/min |
| Detection Wavelength: | ~240-250 nm [11]or ~300 nm (for maleimides) |
| Column Temperature: | 25°C [11] |
-
Data Analysis: Plot the percentage of the remaining parent compound peak area against time to determine the hydrolysis kinetics.
Caption: Experimental workflow for assessing hydrolytic stability.
References
- [No Source Provided]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
- BenchChem. (n.d.). Troubleshooting low yield in maleimide conjugation reactions.
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- [No Source Provided]
-
Baran, W., & Adamek, J. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 170, 115344. [Link]
-
Naeher, S., et al. (2016). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. Journal of Chromatography A, 1439, 113-121. [Link]
- [Duplic
- [No Source Provided]
-
Kourtellaris, A., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(21), 6483. [Link]
-
Krzyscik, M. (2023). Answer to "I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface." ResearchGate. [Link]
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Erickson, S. B., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
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White, T. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
Zhang, J., et al. (2021). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Journal of Physics: Conference Series, 1965, 012061. [Link]
-
Grout, R. J., et al. (1983). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. [Link]
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- 5. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues of N-(5-methyl-3-isoxazolyl)maleimide in assays
Technical Support Center: N-(5-methyl-3-isoxazolyl)maleimide (NMI)
Introduction
N-(5-methyl-3-isoxazolyl)maleimide (NMI) is a valuable reagent in bioconjugation, primarily used to form stable covalent bonds with thiol groups found in cysteine residues of proteins and peptides. The maleimide group is a highly selective electrophile that undergoes a Michael addition reaction with thiols under mild, aqueous conditions.[1] However, a significant and often frustrating challenge encountered by researchers is the compound's limited solubility in aqueous buffers, which are essential for maintaining the integrity of most biological molecules.[2]
This guide provides a comprehensive, in-depth resource for overcoming the solubility and stability challenges associated with NMI. Drawing from established principles of maleimide chemistry and practical laboratory experience, we present a series of frequently asked questions (FAQs), a troubleshooting guide, and validated protocols to ensure the successful use of NMI in your assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving NMI powder. What is the recommended solvent for preparing a stock solution?
Answer: NMI has very poor solubility in water and aqueous buffers. The recommended approach is to first prepare a high-concentration stock solution in a dry, water-miscible organic solvent.[3] The most commonly used and effective solvents are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4]
Causality: DMSO and DMF are polar aprotic solvents that are excellent at solvating organic molecules like NMI without interfering with the maleimide's reactive structure. It is critical to use anhydrous (dry) solvents, as residual water can cause slow hydrolysis of the maleimide group over time, reducing its reactivity.[3]
Q2: My NMI stock solution is clear, but a precipitate forms as soon as I add it to my aqueous protein buffer. What's happening and how can I fix it?
Answer: This is the most common issue researchers face. The precipitation occurs because the NMI, which is soluble in the concentrated organic stock, crashes out when diluted into the predominantly aqueous buffer where its solubility is low.
Solution:
-
Minimize the Final Organic Solvent Concentration: The goal is to add the smallest volume of your NMI stock solution possible to the aqueous reaction. This means starting with a highly concentrated stock (e.g., 10-100 mM in DMSO).
-
Optimize the Addition Process: Add the NMI stock solution dropwise to the aqueous buffer while vortexing or stirring gently. This rapid dispersion helps prevent localized high concentrations of NMI that can initiate precipitation.
-
Perform a Solvent Tolerance Test: Before your actual experiment, test the tolerance of your protein and assay to the organic solvent. Create a mock reaction series with increasing percentages of DMSO or DMF (e.g., 1%, 2%, 5%, 10%) but without NMI. Check for protein precipitation or loss of activity to determine the maximum allowable solvent concentration. Most protein-based assays can tolerate final solvent concentrations between 1-5%.
Q3: What is the optimal pH for reacting NMI with thiols, and how does pH affect its stability?
Answer: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5 to 7.5 .[3]
Scientific Rationale:
-
Below pH 6.5: The reaction rate slows down. This is because the reaction requires the thiolate anion (S⁻) form of the cysteine residue, which is less prevalent at more acidic pH values.
-
Above pH 7.5: The maleimide ring itself becomes increasingly susceptible to hydrolysis.[5] At alkaline pH, hydroxide ions (OH⁻) in the buffer will attack and open the maleimide ring, forming an unreactive maleamic acid derivative.[5][6] This side reaction not only consumes the NMI but also complicates purification and analysis.
Therefore, maintaining a pH of ~7.0 is the ideal compromise between reaction speed and reagent stability.
Q4: How should I store my NMI, both as a solid and as a stock solution?
Answer: Proper storage is critical to preserve the reactivity of NMI.
-
Solid NMI: Store the powder desiccated at -20°C.[3] It is crucial to protect it from moisture and light. Before opening the vial, always allow it to warm completely to room temperature to prevent condensation from forming inside.
-
NMI Stock Solutions (in DMSO/DMF): Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[3] Under these conditions, the stock solution is generally stable for 1-3 months. Do not store NMI in aqueous solutions.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. NMI Hydrolysis: Stock solution is old, was stored improperly, or the reaction pH was too high (>7.5).2. Thiol Oxidation: Cysteine residues on the protein have formed disulfide bonds.3. Precipitation: NMI precipitated out of the reaction buffer. | 1. Use a fresh aliquot of NMI stock. Ensure the reaction buffer pH is between 6.5-7.5.2. Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal as it does not contain a thiol and won't compete with the protein for NMI.3. Follow the solubilization protocol below. Decrease the final concentration of NMI or increase the final percentage of organic co-solvent (if tolerated by the protein). |
| Assay Interference / Protein Denaturation | 1. High Organic Solvent Concentration: The final percentage of DMSO or DMF is too high for your specific protein or assay system. | 1. Perform a solvent tolerance test to find the maximum acceptable concentration.2. Prepare a more concentrated NMI stock solution so a smaller volume is needed.3. Consider alternative, more water-soluble maleimide reagents if the required NMI concentration is unachievable within the solvent tolerance limits. |
| Inconsistent Results | 1. Inconsistent Stock Solution Preparation: Pipetting errors with viscous solvents like DMSO.2. Freeze-Thaw Cycles: Repeatedly using the same stock tube. | 1. Use positive displacement pipettes for accurate handling of DMSO/DMF.2. Aliquot stock solutions after preparation to ensure single-use and consistent concentration. |
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM NMI Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of NMI for use in aqueous bioconjugation reactions.
Materials:
-
N-(5-methyl-3-isoxazolyl)maleimide (NMI)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Positive displacement pipette or calibrated gas-tight syringe
Procedure:
-
Equilibration: Allow the vial of NMI powder to warm to room temperature for at least 20 minutes before opening.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of NMI powder. Note: NMI's molecular weight is approximately 178.15 g/mol . For 1 mL of a 10 mM solution, you would need 1.78 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the NMI powder. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in low-retention microcentrifuge tubes. Store immediately at -20°C, protected from light.
Data Summary: Solvent Recommendations
The following table provides a general guide to the solubility of maleimide compounds. Exact values for NMI may vary, but the trend is consistent.
| Solvent | Type | Suitability for Stock Solution | Comments |
| DMSO | Polar Aprotic | Excellent | Recommended. High solvating power. Use anhydrous grade.[4] |
| DMF | Polar Aprotic | Excellent | Recommended alternative to DMSO. Use anhydrous grade.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Can be used, but generally has lower solvating power than DMSO/DMF for complex organic molecules. |
| Ethanol / Methanol | Polar Protic | Poor | Not recommended. Protic nature can slowly react with the maleimide. |
| Water / Aqueous Buffers | Polar Protic | Insoluble | Not suitable for preparing stock solutions.[2] |
Visualizing the Process and Chemistry
Workflow for NMI Solubilization and Use
The following diagram outlines the decision-making and procedural flow for successfully using NMI in an aqueous assay.
Caption: Workflow for preparing and using NMI solutions.
Key Chemical Reactions of the Maleimide Group
This diagram illustrates the two competing reaction pathways for the maleimide group in a typical bioconjugation experiment: the desired thiol addition and the undesired hydrolysis.
Caption: Competing reaction pathways for NMI.
References
-
PubChem. (n.d.). 5-Sulfanilamido-3-methylisoxazole. Retrieved from [Link]
- Boutureira, O., & Bernardes, G. J. L. (2015). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Augustin, M. A., & Hebbel, K. C. (1970). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 48(9), 1431-1435.
-
ResearchGate. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF. Retrieved from [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-3-isoxazolyl sulfate. Retrieved from [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; 2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxy-phenyl]propan-2-ol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 17103-52-5 | Product Name : Sulfamethoxazole - Impurity F. Retrieved from [Link]
Sources
- 1. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Synthesis of Isoxazolyl Maleimides
Welcome to the technical support center for the synthesis of isoxazolyl maleimides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of these important chemical entities. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the challenges of this synthesis.
Introduction to the Challenges
Isoxazolyl maleimides are a class of compounds that are gaining significant interest in medicinal chemistry and drug discovery, particularly as components in targeted therapeutics like antibody-drug conjugates (ADCs). The isoxazole moiety can offer improved physicochemical properties and biological activity, while the maleimide group is a highly reactive and selective handle for bioconjugation, typically with thiol groups on proteins.[1]
However, the scale-up synthesis of these molecules presents a unique set of challenges that stem from the distinct chemical natures of the isoxazole and maleimide rings. Key difficulties include:
-
Reaction Control: Ensuring complete and clean conversion during the formation of the maleimide ring without compromising the integrity of the isoxazole moiety.
-
Purification: Removing starting materials, reagents, and byproducts, which can be challenging at a larger scale.
-
Stability: The maleimide ring is susceptible to hydrolysis, especially under basic conditions, which can be a significant issue during work-up and purification.[2]
This guide will provide a structured approach to addressing these challenges in a question-and-answer format.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems that may arise during the synthesis of isoxazolyl maleimides. The general synthetic route involves two key steps: the formation of an N-(isoxazolyl)maleamic acid intermediate from an amino-isoxazole and maleic anhydride, followed by cyclodehydration to the desired isoxazolyl maleimide.
Problem 1: Low Yield of N-(Isoxazolyl)maleamic Acid Intermediate
Question: I am reacting my amino-isoxazole with maleic anhydride, but I am getting a low yield of the maleamic acid intermediate. What could be the cause and how can I fix it?
Answer: A low yield at this initial stage is often due to incomplete reaction or side reactions. Here's a systematic approach to troubleshooting this issue:
-
Cause 1: Incomplete Reaction
-
Insufficient Reaction Time or Temperature: While the reaction is often fast, at a larger scale, mixing and heat transfer can be less efficient. Ensure the reaction has been given enough time to go to completion by monitoring with TLC or HPLC. A slight increase in temperature might be necessary, but be cautious as this can promote side reactions.
-
Poor Solubility of Starting Materials: If either the amino-isoxazole or maleic anhydride has poor solubility in the chosen solvent (commonly ether, acetone, or THF), the reaction rate will be slow.[3] Consider using a solvent system that better solubilizes both reactants. For instance, if using a non-polar solvent like ether, adding a co-solvent might be beneficial.
-
-
Cause 2: Side Reactions
-
Reaction with Solvent: If using a protic solvent, it could potentially react with the maleic anhydride. It is best to use anhydrous aprotic solvents for this step.
-
Decomposition of Starting Materials: Ensure the purity of your starting materials. The amino-isoxazole should be free of any residual reagents from its synthesis, and the maleic anhydride should be of high purity.
-
Experimental Protocol: Synthesis of N-(Isoxazolyl)maleamic Acid
-
In a suitable reaction vessel, dissolve maleic anhydride (1.0 eq.) in an appropriate anhydrous solvent (e.g., diethyl ether, acetone).[3]
-
In a separate vessel, dissolve the amino-isoxazole (1.0 eq.) in the same solvent.
-
Slowly add the amino-isoxazole solution to the maleic anhydride solution with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours. The maleamic acid product will often precipitate out of solution.[3]
-
Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting materials.
-
Collect the precipitated product by filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. The maleamic acid is typically used in the next step without further purification.
Problem 2: Incomplete Cyclization of Maleamic Acid to Maleimide
Question: I am having trouble converting the N-(isoxazolyl)maleamic acid to the final isoxazolyl maleimide. My yield is low, and I see a lot of starting material remaining.
Answer: The cyclodehydration of the maleamic acid is a critical and often challenging step. Incomplete conversion is a common issue.
-
Cause 1: Inefficient Dehydrating Agent or Conditions
-
The most common method for this cyclization is heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate.[3][4] If this is not working, consider the following:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically on a steam bath, for at least 30 minutes.[3] Monitor the reaction progress to determine the optimal time.
-
Catalyst Activity: Use anhydrous sodium acetate. The presence of water can hydrolyze the acetic anhydride and inhibit the reaction.
-
-
Alternative Reagents: If the standard conditions are ineffective, other dehydrating agents can be used, such as:
-
-
Cause 2: Decomposition of the Product
-
Maleimides can be sensitive to prolonged heating. Once the reaction is complete, it is important to cool the mixture and proceed with the work-up promptly to avoid degradation.
-
Experimental Protocol: Cyclodehydration to N-(Isoxazolyl)maleimide
-
In a flask, suspend the N-(isoxazolyl)maleamic acid (1.0 eq.) in acetic anhydride.
-
Add anhydrous sodium acetate (as a catalyst).[3]
-
Heat the mixture, for example on a steam bath, with swirling until all the solid dissolves. Continue heating for about 30 minutes.[3]
-
Cool the reaction mixture to near room temperature.
-
Pour the cooled reaction mixture into ice water to precipitate the crude N-(isoxazolyl)maleimide.[3]
-
Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.
-
Collect the crude product by filtration, wash thoroughly with cold water, and then with a non-polar solvent like petroleum ether to aid in drying.[3]
-
Dry the crude product under vacuum.
Problem 3: Product Purity Issues After Synthesis
Question: My final isoxazolyl maleimide product is impure. I am seeing persistent byproducts that are difficult to remove. What are these impurities and how can I get rid of them?
Answer: Purity is a major challenge in scale-up synthesis. The impurities can originate from the starting materials or be generated during the reaction.
-
Common Impurities:
-
Unreacted Maleamic Acid: Due to incomplete cyclization.
-
Ring-Opened Maleimide (Maleamic Acid): The maleimide ring can open back up to the maleamic acid if exposed to water, especially under basic conditions, during work-up or purification.[2]
-
Polymerized Maleimide: Maleimides can polymerize, especially at high temperatures. This is often observed as a reddish or dark-colored impurity.[7]
-
Organic Acid Impurities: Residual acids from the cyclization step (e.g., acetic acid) can be present.
-
Purification Strategies for Scale-Up:
-
Crystallization: This is the most effective method for purifying solid products at a large scale.[8][9]
-
Solvent Selection: The key is to find a solvent or solvent system where the isoxazolyl maleimide has good solubility at elevated temperatures but poor solubility at room temperature or below. Common solvents for recrystallizing N-aryl maleimides include cyclohexane, ethanol, or mixtures of solvents.[3]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize yield. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Silica Gel Chromatography: While often used at the lab scale, it can be adapted for larger quantities.
-
This is particularly useful for removing impurities with different polarities, such as the more polar maleamic acid from the less polar maleimide.[7]
-
A plug of silica gel can be used to filter the crude product solution to remove baseline impurities.
-
-
Aqueous Washing: A careful aqueous wash of the crude product can help remove water-soluble impurities like residual sodium acetate and acetic acid. However, it is crucial to use neutral or slightly acidic water and to minimize contact time to prevent hydrolysis of the maleimide ring.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of N-(isoxazolyl)maleamic acid?
A1: The ideal solvent should dissolve both the amino-isoxazole and maleic anhydride and be aprotic and anhydrous. Diethyl ether and acetone are commonly used and often result in the precipitation of the maleamic acid product, which simplifies its isolation.[3]
Q2: My isoxazolyl maleimide is showing signs of degradation upon storage. How can I improve its stability?
A2: Isoxazolyl maleimides, being N-aryl maleimides, are generally more stable than their N-alkyl counterparts.[10] However, they are still susceptible to hydrolysis. For long-term storage, it is crucial to keep the compound in a dry, cool, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q3: Can I perform the synthesis as a one-pot reaction without isolating the maleamic acid intermediate?
A3: Yes, one-pot procedures are possible and can be more efficient for scale-up. After forming the maleamic acid in a suitable solvent, the dehydrating agent can be added directly to the reaction mixture.[11] However, this may require more extensive purification of the final product.
Q4: Are there any specific safety precautions I should take during the scale-up synthesis?
A4: Yes, several safety precautions are important:
-
Maleic anhydride is corrosive and a respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]
-
Acetic anhydride is also corrosive and has a strong, irritating odor. Use it in a fume hood and wear gloves and eye protection.[3]
-
The reaction to form the maleamic acid can be exothermic, especially at a large scale. Ensure the reaction vessel has adequate cooling capacity and add the reagents slowly.
-
Always perform a thorough risk assessment before starting any scale-up synthesis.
Visualizing the Process
Workflow for Isoxazolyl Maleimide Synthesis
Caption: A streamlined workflow for the three main stages of isoxazolyl maleimide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
Quantitative Data Summary
The following table provides typical reaction parameters for the synthesis of N-phenylmaleimide, which serves as a good model for the synthesis of isoxazolyl maleimides.[3] Researchers should optimize these parameters for their specific isoxazolyl substrate.
| Step | Parameter | Typical Value/Range | Notes |
| Maleamic Acid Formation | Reactant Ratio | 1:1 (Amino-isoxazole:Maleic Anhydride) | A slight excess of maleic anhydride can be used but may require removal later. |
| Solvent | Diethyl ether, Acetone | Anhydrous conditions are recommended. | |
| Temperature | Room Temperature (20-25 °C) | The reaction is often exothermic; control the addition rate at scale. | |
| Reaction Time | 1-2 hours | Monitor by TLC/HPLC for completion. | |
| Typical Yield | >95% | The product often precipitates and can be isolated by simple filtration. | |
| Cyclodehydration | Dehydrating Agent | Acetic Anhydride | |
| Catalyst | Anhydrous Sodium Acetate | ||
| Temperature | ~100 °C (Steam Bath) | ||
| Reaction Time | 30 minutes | Prolonged heating can lead to polymerization. | |
| Typical Yield (Crude) | 75-80% | Yield after precipitation in ice water. | |
| Purification | Method | Recrystallization | |
| Solvent | Cyclohexane, Ethanol | Solvent choice is critical and substrate-dependent. | |
| Expected Purity | >99% | After successful recrystallization. |
References
-
Demeter, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]
- (Patent) Synthetic method of 3-aminomethyl-isoxazole hydrochloride. CN103242256A.
- (Patent) Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
-
Derksen, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
Kano, H., et al. (1968). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Cava, M. P., et al. N-Phenylmaleimide. Organic Syntheses. Available at: [Link]
- (Patent) Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. US5965746A.
-
ResearchGate Discussion. Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? Available at: [Link]
-
Al-Azawi, F. I. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)). Available at: [Link]
-
Bakke, J. M., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Available at: [Link]
- (Patent) Purification method of n-substituted maleimide. KR20180037796A.
- (Patent) Process for the manufacture of 3-amino-5-methylisoxazole. CA1301766C.
-
Lim, L. H., & Zhou, J. (2015). A challenging Heck reaction of maleimides. Organic Chemistry Frontiers. Available at: [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Reddy, B. V. S., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. Available at: [Link]
- (Patent) METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. DE3731850A1.
- (Patent) Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. US7622597B2.
-
ResearchGate Discussion. I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Available at: [Link]
-
Synthesis of maleimides. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. Behaviour of 3-amino-5-methylisoxazole and... | Download Scientific Diagram. Available at: [Link]
- (Patent) Preparation process of N-substituted maleimides. EP0403240A1.
-
Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]
-
Mironov, M., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Anderson, N. G. (2012). Crystallization and Purification. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
-
ResearchGate. Synthesis of maleimide derivatives (3a-f). a) | Download Table. Available at: [Link]
-
Ammar, Y. A., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Langmuir. Available at: [Link]
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Butler, P. J., et al. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal. Available at: [Link]
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Armentano, I., et al. (2020). Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance. Polymers. Available at: [Link]
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Maleimide. Wikipedia. Available at: [Link]
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Kiat, H. R., et al. (2007). Chemical modification of maleic anhydride polymers with carbazole. European Polymer Journal. Available at: [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Available at: [Link]
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Zhang, Y., et al. (2015). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. Polymer Chemistry. Available at: [Link]
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Interpreting complex NMR spectra of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Topic: Interpreting Complex ¹H NMR Spectra of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Spectral Complexity of a Bifunctional Molecule
Welcome to the technical support guide for the spectral interpretation of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-. This molecule, incorporating both a reactive maleimide ring and a stable isoxazole moiety, is of significant interest in medicinal chemistry and bioconjugation. However, its ¹H NMR spectrum, while seemingly simple at first glance, presents unique challenges and subtleties. Misinterpretation can lead to incorrect structural confirmation and downstream experimental failures.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, might encounter. We will move from foundational signal assignment to advanced 2D NMR techniques, providing not just the "what" but the "why" behind each spectral feature. Our goal is to empower you to interpret your data with confidence and scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What does the ideal ¹H NMR spectrum of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- look like?
Answer: An ideal, high-purity spectrum of the title compound is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule. The simplicity of the spectrum arises from the high degree of symmetry in the maleimide portion and the isolated nature of the protons on the isoxazole ring.
Molecular Structure & Proton Environments:
Below is a summary of the expected signals. Note that exact chemical shifts can vary based on the deuterated solvent used.[1]
Table 1: Predicted ¹H NMR Data for 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
| Proton Label | Moiety | Integration | Multiplicity | Approx. Chemical Shift (δ ppm) | Rationale & References |
|---|---|---|---|---|---|
| HA | Maleimide | 2H | Singlet (s) | 6.8 - 7.0 | The two vinyl protons are chemically and magnetically equivalent due to symmetry. The electron-withdrawing carbonyls deshield them, shifting them downfield.[2][3] |
| HB | Isoxazole | 1H | Singlet (s) or narrowly split multiplet | 6.0 - 6.4 | This is the sole proton on the isoxazole ring. It may appear as a very narrow quartet due to long-range coupling with the methyl protons.[4][5] |
| HC | Methyl | 3H | Singlet (s) or narrow doublet | 2.3 - 2.5 | The three methyl protons are equivalent. They may exhibit a small splitting if long-range coupling to HB is resolved.[5] |
Q2: The signal for my maleimide protons (HA) is not a sharp singlet. What could be the cause?
Answer: This is a common and important observation. While the ideal spectrum shows a sharp singlet around δ 6.87 ppm, deviations can indicate several issues:
-
Incomplete Reaction or Degradation: If the maleimide double bond has undergone a reaction (e.g., Michael addition with a nucleophilic impurity), the signal at δ 6.8-7.0 ppm will disappear, and new signals in the aliphatic region (δ 2.5-4.0 ppm) will appear.[3] A broadened or diminished singlet could indicate a slow reaction occurring in the NMR tube.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This would affect all peaks in the spectrum but is often most noticeable for sharp singlets.
-
Poor Shimming: An improperly shimmed magnet will lead to broad, distorted peaks. This is a primary instrumental factor to check. The peak shape of the solvent residual signal or an internal standard like TMS can diagnose this issue.
Q3: I see a very small splitting pattern in the isoxazole proton (HB) and methyl (HC) signals. Is this normal?
Answer: Yes, this is not only normal but also an excellent piece of evidence for the structure of the isoxazole ring. The phenomenon you are observing is long-range coupling .
-
Causality: In rigid systems like aromatic and heterocyclic rings, protons can couple with each other over four or even five bonds (⁴J or ⁵J coupling).[6] In 5-methylisoxazole systems, the C4-proton (HB) can couple with the C5-methyl protons (HC).
-
Expected Pattern: This ⁴J coupling constant is typically very small, on the order of 0.6-0.9 Hz.[5]
-
The HB signal may appear as a narrow quartet (split by the three HC protons).
-
The HC signal may appear as a narrow doublet (split by the single HB proton).
-
-
Troubleshooting: If your instrument has lower resolution, this fine coupling may not be resolved, and the peaks will simply appear as slightly broadened singlets. Do not mistake this for an impurity.
Q4: How can I be absolutely certain of my signal assignments and confirm the connectivity between the maleimide and isoxazole rings?
Answer: While the ¹H NMR provides strong evidence, it doesn't directly show the crucial N-C bond between the two heterocyclic rings. For unambiguous proof of structure and connectivity, you must use 2D NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7][8]
The HMBC experiment reveals correlations (and thus, couplings) between protons and carbons over two to three bonds. This is the definitive way to piece the molecular puzzle together.
Key Expected HMBC Correlations:
-
Maleimide Protons (HA) to the Maleimide Carbonyl Carbons : This confirms the maleimide structure.
-
Methyl Protons (HC) to Isoxazole Carbons C4' and C5' : This places the methyl group on the isoxazole ring.
-
Isoxazole Proton (HB) to Isoxazole Carbons C3', C5', and the Methyl Carbon : This confirms the isoxazole substitution pattern.
-
The Decisive Correlation: A cross-peak between the Isoxazole Proton (HB) and the Maleimide Carbonyl Carbons would provide unequivocal proof of the N-C3' linkage, as this correlation spans across the connecting bond.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
A well-prepared sample is the foundation of a high-quality spectrum.
-
Weighing the Sample: Accurately weigh 5-10 mg of your purified 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard (Optional): If quantitative analysis is needed, add a small amount of an internal standard (e.g., a drop of a TMS solution). For routine characterization, referencing to the residual solvent peak is usually sufficient.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer.
References
- Vertex AI Search, based on "Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds".
-
Vashisht, K., et al. (2024). "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity". Repozytorium UR. [Link]
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Qiu, D., et al. (2023). "Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives". Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
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The Royal Society of Chemistry. (2022). "Supplementary Information". [Link]
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ResearchGate. "(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity". [Link]
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CIBTech. "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES". [Link]
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ResearchGate. "¹H NMR spectra illustrating the reaction of maleimides with thiolated...". [Link]
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ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures". [Link]
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Modgraph. "¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics". [Link]
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PubMed. "Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors...". [Link]
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Human Metabolome Database. "¹H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0254312)". [Link]
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KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I". [Link]
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AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide". [Link]
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Koca, et al. (2012). "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines". Organic Communications, 5:3, 135-142. [Link]
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MDPI. "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents". [Link]
-
ACD/Labs. "Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum". [Link]
-
University of Calgary. "Ch 13 - Coupling". [Link]
-
Zanco Journal of Medical Sciences. "Synthesis, characterization and biological activity of some isoxazole derivatives...". [Link]
-
PubChem. "3-Amino-5-methylisoxazole". [Link]
-
Thieme. "3. ¹H NMR Spectroscopy". [Link]
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ResearchGate. "(PDF) Measurement of Long-Range Heteronuclear Coupling Constants...". [Link]
-
PubChem. "5-Methyl-3-isoxazolyl sulfate". [Link]
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- 4. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrole-2,5-dione Derivatives
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a cornerstone in medicinal chemistry.[1] This five-membered heterocyclic ring is a recurring motif in both natural and synthetic compounds, celebrated for its wide array of pharmacological applications.[1][2] Its unique chemical reactivity, particularly its susceptibility to Michael addition reactions, makes it a valuable tool in bioconjugation for creating targeted drug delivery systems.[3] Beyond its role as a linker, the maleimide core itself is a privileged scaffold, with derivatives exhibiting significant anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][4][5]
This guide provides an in-depth comparison of 1H-pyrrole-2,5-dione derivatives, focusing on the relationship between their chemical structure and biological activity. We will delve into the experimental data that underpins these relationships, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of these promising compounds.
I. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The maleimide scaffold has emerged as a promising framework for the development of novel antimicrobial agents.[4][5][6] The core structure's reactivity, particularly towards thiol groups present in microbial enzymes, is a key contributor to its biological activity.
Structure-Activity Relationship Insights
The antimicrobial potency of N-substituted maleimides is significantly influenced by the nature of the substituent at the nitrogen atom.[7] Generally, neutral maleimides demonstrate strong antifungal activity, while their antibacterial effects are more structure-dependent.[7]
-
N-Aryl and N-Alkyl Substitution: Studies have shown that N-substituted maleimides with varying bulkiness and polarity exhibit a range of antimicrobial activities. For instance, neutral maleimides have displayed potent antifungal effects with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/mL.[7] However, their antibacterial activity varies, with some compounds showing low efficacy, especially against Gram-negative bacteria like E. coli.[7]
-
Lipophilicity and Chemical Reactivity: While lipophilicity and chemical reactivity play a role in the antibacterial action of neutral maleimides, they have a lesser impact on their antifungal and cytostatic activities.[7]
-
Specific Substitutions: The introduction of specific functional groups can dramatically alter the antimicrobial spectrum. For example, 2-arylthio-N-alkylmaleimides have shown broad antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[8] Certain halogenated phenylthio-N-methylmaleimides have also demonstrated activity against E. coli.[8]
Comparative Data on Antimicrobial Activity
| Compound Class | Target Organism(s) | Key Findings (MIC/IC50) | Reference |
| Neutral N-substituted maleimides | Candida albicans, Candida glabrata, Saccharomyces cerevisiae | Strong antifungal activity (MIC: 0.5–4 µg/mL) | [7] |
| Neutral N-substituted maleimides | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Variable antibacterial activity (MIC: 1–128 µg/mL) | [7] |
| 2-Arylthio-N-alkylmaleimides | Bacillus subtilis, Staphylococcus aureus | Broad activity against Gram-positive bacteria | [8] |
| 2-(Halogeno-phenyl)-thio-N-methylmaleimides | Escherichia coli | Exhibited antibacterial activity | [8] |
| N-(Arylalkyl)maleimides | Various fungi | Showed antifungal activity | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of 1H-pyrrole-2,5-dione derivatives is the broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Materials:
-
Test compounds (1H-pyrrole-2,5-dione derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Tryptic Soy Broth (for bacteria) or other suitable broth media
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the cultures to achieve a final concentration of approximately 10^4 colony-forming units (cfu)/mL in the test wells.[7]
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
II. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[9][10]
Structure-Activity Relationship Insights
The anti-inflammatory activity of these derivatives is closely tied to their ability to selectively inhibit COX-2 over COX-1, thereby reducing the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects.
-
N-Substitution and COX-2 Selectivity: The nature of the substituent on the nitrogen atom of the pyrrole-2,5-dione ring is crucial for COX-2 selectivity. For instance, the presence of a phenyl ring with electron-withdrawing groups on the maleimide ring has been shown to generate more potent anti-inflammatory agents.[10]
-
3,4-Disubstitution: Modifications at the 3 and 4 positions of the pyrrole ring also play a significant role. The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has led to compounds with potent anti-inflammatory activity, demonstrated by their ability to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11][12]
Comparative Data on Anti-inflammatory Activity
| Compound Class | Target/Assay | Key Findings (IC50/Inhibition) | Reference |
| 1-Methyl-1H-pyrrole-2,5-dione derivatives | COX-2 Inhibition | Potent and selective COX-2 inhibitors (e.g., compound 9d with COX-2 IC50 = 6.0 nM) | [9] |
| Maleimide derivatives with benzenesulfonamide | COX-2 Inhibition | Potent COX-2 percentage inhibition | [10] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Inhibition of pro-inflammatory cytokines (IL-6, TNF-α) | Strongest inhibition observed for the most promising anti-inflammatory compounds | [11][12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay evaluates the ability of test compounds to inhibit the activity of the COX-2 enzyme.
Objective: To determine the IC50 value of a compound for COX-2 inhibition.
Materials:
-
Test compounds
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Assay buffer
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle control in the assay buffer.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined incubation period by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity, by plotting the percent inhibition against the log of the compound concentration.
III. Anticancer and Cytotoxic Activity: A Scaffold for Tumor Targeting
The 1H-pyrrole-2,5-dione scaffold is a recurring feature in compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Structure-Activity Relationship Insights
The anticancer activity of these derivatives can be modulated by substitutions on both the nitrogen and the pyrrole ring.
-
N-Substitution: The substituent on the nitrogen atom can significantly influence cytotoxicity. For example, some N-substituted maleimides have shown high cytostatic activity with IC50 values below 0.1 µg/mL.[7]
-
Ring Fusion and Substitution: Fused pyrrole systems, such as pyrrolopyrimidines, have demonstrated promising anticancer activity by inducing apoptosis.[1] Furthermore, substitutions like 4-amino-3-chloro on the 1H-pyrrole-2,5-dione core have led to compounds that inhibit the growth of various cancer cell lines.[1]
Comparative Data on Anticancer Activity
| Compound Class | Target Cell Line(s) | Key Findings (IC50/GI50) | Reference |
| Neutral N-substituted maleimides | Various cancer cell lines | Highly cytostatic (IC50 < 0.1 µg/mL) | [7] |
| Fused Pyrroles (e.g., Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Promising anticancer activity, induction of apoptosis | [1] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Demonstrated growth inhibition | [1] |
| 2,5-dihydro-1H-pyrrole-2-carboxylates | MCF-7 (Breast) | Micromolar inhibitory growth efficacy | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
IV. Cholesterol Absorption Inhibition and Other Activities
Beyond the major therapeutic areas, 1H-pyrrole-2,5-dione derivatives have shown potential in other biological applications, such as inhibiting cholesterol absorption and acting as anxiolytic agents.[14][15]
-
Cholesterol Absorption Inhibition: A series of 1H-pyrrole-2,5-dione derivatives were synthesized and identified as cholesterol absorption inhibitors.[14] One of the most active compounds exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe and also suppressed the formation of foam cells and inflammatory responses.[14]
-
Anxiolytic Activity: Substituted N-methyl 3-amino-pyrrol-2,5-diones have been evaluated for their CNS depressant and potential anxiolytic activities.[15]
Visualizing the Core Concepts
To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.
Caption: General Structure-Activity Relationship of 1H-Pyrrole-2,5-dione Derivatives.
Caption: General Experimental Workflow for the Evaluation of 1H-Pyrrole-2,5-dione Derivatives.
Conclusion
The 1H-pyrrole-2,5-dione scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The extensive body of research highlights the critical role of substituent modifications in tuning the biological activity of these derivatives. By understanding the intricate structure-activity relationships, researchers can rationally design novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these promising molecules, paving the way for their potential translation into clinical candidates.
References
Sources
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- 5. Maleimide structure: a promising scaffold for the development of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
A Researcher's Guide to the In Vitro Evaluation of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- Against Cancer Cell Lines
Introduction: Unveiling the Potential of a Novel Maleimide-Isoxazole Scaffold
In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that offer both potency and selectivity is paramount. The compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- represents an intriguing convergence of two pharmacologically significant moieties: the maleimide group and the isoxazole ring. The maleimide ring is a known Michael acceptor, frequently utilized in targeted covalent inhibitors that form stable bonds with cysteine residues in protein targets like kinases.[1] The isoxazole nucleus is a versatile heterocycle found in numerous compounds with a broad spectrum of biological activities, including anticancer effects.[2][3][4]
Given the limited to non-existent public data on this specific molecule, this guide serves as a comprehensive framework for its initial in vitro characterization and comparison. We will outline a logical, multi-step experimental plan designed to assess its cytotoxic potential, elucidate its mechanism of action, and benchmark its performance against a relevant, well-characterized compound. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice.
For comparative purposes, we will conceptually benchmark our target compound, hereafter designated MI-1 , against Doxorubicin , a standard-of-care chemotherapeutic agent known for its broad and potent cytotoxic activity. This comparison will provide a clear context for interpreting the experimental outcomes of MI-1.
Part 1: Foundational Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death. A robust, high-throughput cytotoxicity assay is the workhorse for this primary screen.
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, sensitivity, and scalability. It provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[5] Specifically, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[6][7] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of MI-1 and Doxorubicin in culture medium. A typical range would span from 100 µM down to 1 nM.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization agent (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Comparative Data Presentation (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| MI-1 | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HCT116 (Colon) | 6.8 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.8 | |
| HCT116 (Colon) | 0.3 |
Part 2: Mechanistic Insight - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next critical question is how the compound kills cancer cells. A desirable mechanism for anticancer agents is the induction of apoptosis (programmed cell death), which is a controlled, non-inflammatory process.
Causality of Experimental Choice: The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[10][11] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[10] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[12] Therefore:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow: Apoptosis Detection
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining and flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Plate cells (e.g., HCT116) in 6-well plates and treat with MI-1 and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are included.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples immediately by flow cytometry, collecting at least 10,000 events per sample.
Comparative Data Presentation (Hypothetical)
| Treatment (HCT116 cells) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 95.1 | 2.5 | 1.8 |
| MI-1 (at IC50) | 45.3 | 35.8 | 15.2 |
| Doxorubicin (at IC50) | 40.2 | 41.5 | 14.1 |
Part 3: Further Mechanistic Analysis - Cell Cycle Arrest
Many cytotoxic agents exert their effects by disrupting the cell division cycle. Determining if MI-1 causes cells to accumulate in a specific phase of the cell cycle can provide valuable clues about its molecular target.
Causality of Experimental Choice: Propidium iodide staining of fixed and permeabilized cells allows for the analysis of DNA content by flow cytometry. Since the amount of DNA doubles from the G1 to the G2/M phase, the fluorescence intensity of PI directly correlates with the cell cycle phase. This method allows for the quantification of cells in the G0/G1, S, and G2/M phases.[15]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay. A 24-hour treatment is typical.
-
Harvesting: Harvest cells by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[16] Incubate for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[15][17]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze by flow cytometry. Use software to model the resulting histogram and quantify the percentage of cells in each phase.
Comparative Data Presentation (Hypothetical)
| Treatment (HCT116 cells) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.4 | 29.8 | 14.8 |
| MI-1 (at IC50) | 20.1 | 15.5 | 64.4 |
| Doxorubicin (at IC50) | 25.7 | 18.9 | 55.4 |
Discussion and Future Directions
The hypothetical data presented in this guide positions MI-1 as a moderately potent cytotoxic agent that induces apoptosis and causes a significant G2/M cell cycle arrest. While less potent than the clinical standard Doxorubicin, its distinct profile warrants further investigation.
The G2/M arrest is particularly noteworthy. This effect is often associated with the inhibition of proteins crucial for mitotic entry and progression, such as cyclin-dependent kinases (CDKs) or polo-like kinases (PLKs). The maleimide core of MI-1 makes it a plausible candidate for a covalent kinase inhibitor.[18]
Logical Next Steps:
-
In Vitro Kinase Profiling: A crucial next step is to screen MI-1 against a panel of kinases, particularly those involved in cell cycle regulation (e.g., CDK1, Aurora Kinases).[19] This can be done using cell-free biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase.[20][21][22]
-
Western Blot Analysis: To confirm the cellular mechanism, western blotting should be used to probe for key markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP) and G2/M arrest (e.g., phosphorylated Histone H3) in cells treated with MI-1.
-
Broader Screening: The compound's activity should be assessed across a wider panel of cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that may be particularly sensitive.[23][24][25][26]
This structured approach, moving from broad cytotoxicity to specific mechanisms of action, provides a robust and efficient pathway for the preclinical evaluation of novel anticancer candidates like 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.
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A Researcher's Guide to Validating the Mechanism of Action of N-(5-methyl-3-isoxazolyl)maleimide: A Comparative Approach
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for validating the covalent inhibitory action of N-(5-methyl-3-isoxazolyl)maleimide (N-MIM). Moving beyond a simple checklist of protocols, we will delve into the scientific rationale behind each experimental choice, offering a self-validating system to ensure the integrity of your findings. This guide will compare N-MIM's covalent mechanism with alternative inhibitory strategies, providing the necessary experimental data and detailed protocols to empower your research.
Introduction: The Allure and Challenge of Covalent Inhibition
Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2] The maleimide moiety, a well-established electrophilic "warhead," selectively reacts with nucleophilic cysteine residues on target proteins, forming a stable covalent bond.[3][4][5] N-(5-methyl-3-isoxazolyl)maleimide (N-MIM) belongs to this class of targeted covalent inhibitors. Its isoxazole group can contribute to the binding affinity and selectivity for the target protein, while the maleimide group is poised for covalent bond formation.
However, the very reactivity that confers these advantages also presents a significant challenge: the potential for off-target interactions. Therefore, a multi-faceted and rigorous validation strategy is not just recommended, but essential to confidently characterize the mechanism of action of N-MIM and its analogs. This guide will walk you through a logical, evidence-based workflow to achieve this.
The Validation Workflow: A Multi-Pillar Approach
Our approach to validating the mechanism of action of N-MIM rests on three core pillars:
-
Direct Target Engagement: Unequivocally demonstrating that N-MIM forms a covalent adduct with its intended protein target(s).
-
Cellular Target Engagement and Phenotypic Consequences: Linking the covalent modification of the target to a measurable cellular response.
-
Selectivity Profiling: Assessing the proteome-wide reactivity of N-MIM to identify potential off-targets.
This workflow is designed to be iterative, with findings from one pillar informing the experiments in the next.
Pillar 1: Demonstrating Direct and Covalent Target Engagement
The foundational step is to confirm that N-MIM physically and covalently binds to its purified target protein. Mass spectrometry (MS) is the cornerstone of this analysis.[6]
Experimental Approach: Intact Protein Mass Spectrometry
Rationale: Intact protein MS provides a direct and unambiguous readout of covalent modification. An increase in the protein's molecular weight corresponding to the mass of N-MIM confirms the formation of a covalent adduct. This technique is often the first and most crucial piece of evidence.
Protocol: Intact Protein MS Analysis of N-MIM Adduct Formation
-
Protein Preparation:
-
Obtain purified target protein (e.g., a specific kinase of interest). Ensure the protein is in a suitable buffer for MS analysis, such as ammonium acetate or ammonium bicarbonate, which are volatile.[7]
-
-
Incubation:
-
Incubate the target protein (typically 1-5 µM) with a molar excess of N-MIM (e.g., 10-fold molar excess) at room temperature for a defined period (e.g., 1 hour).
-
Include a vehicle control (e.g., DMSO) incubation.
-
-
Sample Preparation for MS:
-
Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, to remove non-volatile salts and excess inhibitor.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire spectra in the positive ion mode over an appropriate m/z range to detect the multiply charged ions of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the control and N-MIM-treated samples.
-
A mass shift equal to the molecular weight of N-MIM (178.16 g/mol ) in the treated sample confirms the formation of a 1:1 covalent adduct.
-
Data Presentation: Expected Mass Shift for N-MIM Adduct
| Sample | Expected Molecular Weight (Da) | Observed Mass Shift (Da) | Conclusion |
| Target Protein (Control) | X | 0 | Unmodified Protein |
| Target Protein + N-MIM | X + 178.16 | +178.16 | Covalent Adduct Formation |
Pillar 2: Pinpointing the Covalent Modification Site
Identifying the specific amino acid residue that N-MIM modifies is crucial for confirming a targeted interaction and for understanding the structure-activity relationship. This is typically achieved through "bottom-up" proteomics, involving proteolytic digestion of the modified protein followed by LC-MS/MS analysis.[6]
Experimental Approach: Peptide Mapping by LC-MS/MS
Rationale: By digesting the N-MIM-modified protein into smaller peptides, we can isolate and sequence the specific peptide containing the covalent modification. Tandem mass spectrometry (MS/MS) of the modified peptide will reveal the exact site of adduction.
Protocol: Peptide Mapping of N-MIM Modified Protein
-
Protein Modification and Digestion:
-
Incubate the target protein with N-MIM as described in the intact protein MS protocol.
-
Denature the protein (e.g., with urea or guanidine hydrochloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein into peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, include a variable modification corresponding to the mass of N-MIM (+178.16 Da) on cysteine residues in your search parameters.
-
The identification of a peptide with this mass modification confirms the site of covalent adduction. The MS/MS spectrum will show fragment ions (b- and y-ions) with the corresponding mass shift, pinpointing the modified cysteine.
-
Visualization: Covalent Modification Workflow
Caption: Workflow for validating covalent modification.
Pillar 3: Cellular Target Engagement and Selectivity Profiling
Demonstrating covalent modification in a test tube is a critical first step, but it is essential to validate this interaction within the complex environment of a cell. Chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP), are powerful tools for this purpose.[8]
Experimental Approach: Competitive ABPP for Target Identification and Selectivity
Rationale: Competitive ABPP allows for the identification of N-MIM's targets in a native proteome. In this assay, a broad-spectrum cysteine-reactive probe (often containing an alkyne or biotin handle for enrichment) competes with N-MIM for binding to cellular proteins. A reduction in the labeling of a specific protein by the probe in the presence of N-MIM indicates that N-MIM binds to and occupies the same site on that protein.
Protocol: Competitive ABPP with a Cysteine-Reactive Probe
-
Cell Culture and Lysis:
-
Culture the cells of interest to an appropriate density.
-
Harvest the cells and prepare a native cell lysate.
-
-
Competitive Incubation:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of N-MIM for a defined period.
-
Include a vehicle control (DMSO).
-
-
Probe Labeling:
-
Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all lysate samples and incubate to label the remaining accessible cysteines.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomic Analysis:
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of each identified protein across the different N-MIM concentrations.
-
Proteins that show a dose-dependent decrease in abundance in the N-MIM-treated samples are considered targets of N-MIM.
-
Data Presentation: Competitive ABPP Results
| Protein Target | IC50 (µM) for Probe Displacement | Putative Target? |
| Kinase X | 0.5 | Yes |
| Protein Y | > 50 | No |
| Protein Z | 10 | Potential Off-Target |
Comparison with Alternatives: Understanding the Broader Context
To fully appreciate the properties of N-MIM, it is crucial to compare it with alternative inhibitors. This provides context for its potency, selectivity, and potential advantages or disadvantages.
Alternative 1: Non-Covalent Inhibitor of the Same Target
Rationale: Comparing N-MIM to a non-covalent inhibitor of the same target highlights the consequences of the covalent mechanism. A key experiment is a "washout" assay.
Experimental Design: Washout Assay
-
Cell Treatment: Treat cells with either N-MIM or a non-covalent inhibitor at equipotent concentrations for a short period.
-
Washout: Remove the inhibitor-containing medium and wash the cells extensively with fresh medium.
-
Monitor Signaling: At various time points after the washout, lyse the cells and analyze the phosphorylation status of a downstream substrate of the target kinase by Western blot.
Expected Outcome:
-
N-MIM: The inhibitory effect will be sustained even after washout due to the irreversible covalent bond.
-
Non-covalent inhibitor: The inhibitory effect will be rapidly reversed as the compound diffuses out of the cells.
Visualization: Covalent vs. Non-Covalent Inhibition
Caption: Comparison of covalent and non-covalent inhibition.
Alternative 2: Different Covalent Warheads
Rationale: The maleimide moiety is just one of many electrophilic warheads used in covalent inhibitor design. Comparing N-MIM to an analog with a different warhead (e.g., an acrylamide or a chloroacetamide) can reveal differences in reactivity and selectivity.
Experimental Design: Comparative Reactivity and Selectivity Profiling
-
In Vitro Reactivity: Compare the rate of adduct formation with the purified target protein for N-MIM and an analog with a different warhead using intact protein MS over a time course.
-
Proteome-wide Selectivity: Perform competitive ABPP for both compounds to compare their off-target profiles.
Expected Outcome: Different warheads will exhibit distinct reactivity profiles, with some being more reactive and potentially less selective than others. This information is critical for lead optimization in a drug discovery program.
Conclusion: A Rigorous Path to Mechanistic Clarity
Validating the mechanism of action of a covalent inhibitor like N-(5-methyl-3-isoxazolyl)maleimide requires a systematic and multi-pronged approach. By integrating direct target engagement studies, cellular assays, and comprehensive selectivity profiling, researchers can build a robust body of evidence to confidently characterize their compound. The comparative analysis with non-covalent inhibitors and alternative covalent warheads further enriches this understanding, providing crucial context for interpreting experimental results and guiding future drug development efforts. The protocols and logical framework presented in this guide are intended to serve as a valuable resource for scientists dedicated to the rigorous and insightful characterization of novel covalent therapeutics.
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A Comparative Benchmarking Guide to the Synthesis of 1-(5-methyl-3-isoxazolyl)maleimide
Executive Summary
N-substituted maleimides are crucial reagents in the fields of bioconjugation and pharmaceutical development, prized for their highly selective reactivity towards thiol groups in proteins.[1][2] This guide provides a comprehensive benchmark of synthetic strategies for 1-(5-methyl-3-isoxazolyl)maleimide, a heterocyclic maleimide derivative of interest for creating stable and functional bioconjugates.[3] We will provide an in-depth comparison of the traditional two-step cyclodehydration method starting from maleic anhydride and a plausible, albeit less conventional, approach via the Mitsunobu reaction. This analysis focuses on reaction efficiency, scalability, purity, and the chemical principles underpinning each method to guide researchers in making informed decisions for their specific applications.
Introduction: The Significance of Heterocyclic Maleimides in Drug Development
The maleimide functional group is a cornerstone of modern bioconjugation chemistry. Its double bond is a highly reactive Michael acceptor, exhibiting remarkable chemoselectivity for sulfhydryl groups (cysteine residues) under physiological conditions (pH 6.5-7.5).[4] This specific reactivity allows for the precise attachment of payloads—such as cytotoxic drugs, fluorescent probes, or imaging agents—to antibodies and other proteins, forming stable thioether bonds.[2][3] The resulting antibody-drug conjugates (ADCs) are at the forefront of targeted cancer therapy.[2]
The substituent on the maleimide nitrogen (the "N-substituent") is not merely a placeholder; it critically influences the physicochemical properties of the entire conjugate, including solubility, stability, and pharmacokinetic profile.[5] Incorporating heterocyclic scaffolds, such as the 5-methylisoxazole moiety, can introduce favorable properties like improved metabolic stability or unique molecular interactions. The synthesis of 1-(5-methyl-3-isoxazolyl)maleimide, therefore, represents a key step in developing next-generation bioconjugation reagents.
This guide benchmarks two primary synthetic routes to this target molecule, providing the necessary data and rationale for researchers to select the optimal path for their laboratory and developmental needs.
Method 1: The Classical Two-Step Synthesis via Maleamic Acid Dehydration
This is the most prevalent and well-documented method for synthesizing N-substituted maleimides.[6][7] The strategy involves two distinct steps: the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the final maleimide.[8]
Principle & Mechanism
The synthesis begins with the nucleophilic attack of the primary amine, 3-amino-5-methylisoxazole, on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically fast and high-yielding, producing the N-(5-methyl-3-isoxazolyl)maleamic acid intermediate.[9]
The second, more challenging step is the intramolecular cyclization and dehydration of the maleamic acid.[6] This is commonly achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.[10][11] The mechanism involves the formation of a mixed anhydride, which facilitates the final ring closure to the thermodynamically stable maleimide.
Experimental Protocol
Step A: Synthesis of N-(5-methyl-3-isoxazolyl)maleamic Acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone at room temperature.[12][13]
-
Slowly add a solution of 3-amino-5-methylisoxazole (1.0 eq) to the maleic anhydride solution with vigorous stirring.
-
The maleamic acid product will often precipitate from the solution as a solid.[12]
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield is typically very high (95-98%).[12]
Step B: Synthesis of 1-(5-methyl-3-isoxazolyl)maleimide
-
In a round-bottom flask, create a slurry of the dried N-(5-methyl-3-isoxazolyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.3-0.5 eq), and acetic anhydride (5-10 volumes).[11][12]
-
Heat the mixture with stirring to 60-100°C for 45-60 minutes.[10][11] Care must be taken as overheating can lead to side products.
-
After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude maleimide product and hydrolyze the excess acetic anhydride.[12]
-
Stir vigorously until the yellow solid fully forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.[10][11]
Discussion
-
Trustworthiness: This method is highly reliable and has been used for decades to prepare a wide variety of N-substituted maleimides.[12] The intermediate maleamic acid is typically stable and can be easily isolated and characterized before proceeding.
-
Causality of Choices: Acetic anhydride is chosen as it serves as both the dehydrating agent and, in many cases, the solvent.[7] Sodium acetate acts as a basic catalyst to facilitate the ring closure. The choice of temperature is critical; sufficient heat is needed to drive the dehydration, but excessive temperatures can cause polymerization or decomposition, leading to lower yields and darker-colored products.[6][11]
-
Potential Pitfall: A common side reaction during cyclization is the formation of the corresponding isomaleimide, the kinetic product, whereas the maleimide is the thermodynamic product.[9][14] Using reagents like acetic anhydride at elevated temperatures generally favors the formation of the desired, more stable maleimide.[14]
Method 2: The Mitsunobu Reaction Approach
The Mitsunobu reaction is a powerful tool for forming C-N bonds by converting a primary or secondary alcohol into an amine derivative with complete inversion of stereochemistry.[15][16] While less common for maleimide synthesis, it presents a viable alternative, particularly if the corresponding isoxazole alcohol is more readily available than the amine.
Principle & Mechanism
This reaction couples a nucleophile (in this case, maleimide, acting as an N-H acid) with an alcohol (5-methyl-3-isoxazolylmethanol) using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][17]
The mechanism proceeds through several steps:
-
PPh₃ and DEAD react to form a phosphonium salt adduct.
-
The alcohol attacks this adduct, forming an oxyphosphonium salt, which is a very good leaving group.
-
The deprotonated maleimide anion then acts as the nucleophile, displacing the activated alcohol in a classic Sₙ2 reaction to form the final product.[17]
Experimental Protocol
-
Dissolve maleimide (1.0 eq), 5-methyl-3-isoxazolylmethanol (1.0 eq), and triphenylphosphine (1.2-1.5 eq) in a dry aprotic solvent like THF or DCM under an inert atmosphere (e.g., nitrogen).[15][18]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the cooled solution. The order of addition is crucial for success.[18]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purification is the main challenge of this method. The desired product must be separated from the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. This is typically achieved by column chromatography.
Discussion
-
Trustworthiness: The Mitsunobu reaction is a robust and well-understood transformation in organic synthesis.[16] However, its success is highly dependent on the acidity of the N-H nucleophile and the absence of steric hindrance. Maleimide is sufficiently acidic (pKa ≈ 10) to serve as a nucleophile.[15]
-
Causality of Choices: Anhydrous conditions are essential as any water present will be consumed by the reagents, reducing the yield. The dropwise addition of the azodicarboxylate at low temperature helps to control the exothermic reaction and prevent the formation of side products.[15]
-
Potential Pitfalls: The primary drawback of the Mitsunobu reaction is the purification. The separation of the product from the TPPO byproduct can be difficult, especially on a large scale. The reagents are also relatively expensive and hazardous.
Comparative Analysis
| Parameter | Method 1: Classical Two-Step | Method 2: Mitsunobu Reaction | Rationale & Justification |
| Overall Yield | Good to Excellent (typically 60-90% over two steps) | Moderate to Good (typically 40-75%) | The two-step method involves high-yielding individual reactions.[12] Mitsunobu yields can be variable and are sensitive to conditions and substrate. |
| Purity & Workup | Straightforward; product often precipitates and can be purified by recrystallization. | Difficult; requires chromatographic separation from stoichiometric byproducts (TPPO). | The generation of TPPO is a well-known challenge in Mitsunobu reactions, complicating purification.[18] |
| Scalability | Highly scalable; common in industrial processes. | Difficult to scale due to purification challenges and cost of reagents. | The classical method uses inexpensive bulk reagents, making it suitable for large-scale synthesis.[12] |
| Reagent Cost & Safety | Reagents (maleic anhydride, acetic anhydride) are inexpensive. Acetic anhydride is corrosive. | Reagents (PPh₃, DEAD/DIAD) are expensive. Azodicarboxylates are potentially explosive.[18] | The cost and safety profile of the classical method are generally more favorable for large-scale work. |
| Versatility | Excellent. Applicable to a wide range of primary amines.[7] | Good. Requires an available alcohol precursor and is sensitive to sterics. | The classical approach is more broadly applicable as primary amines are often more accessible than the corresponding alcohols. |
| Reaction Conditions | Requires heating (60-100°C) for the second step. | Generally performed at room temperature after initial cooling. | The milder temperature conditions of the Mitsunobu reaction may be advantageous for sensitive substrates. |
Conclusion and Recommendation
For the synthesis of 1-(5-methyl-3-isoxazolyl)maleimide, the classical two-step method via maleamic acid dehydration is the superior and recommended approach for most applications. Its high yields, use of inexpensive reagents, straightforward purification, and proven scalability make it the most practical and economically viable option.[6][8] This method provides a reliable and robust pathway to the target compound, which is critical for researchers in drug development who require consistent access to high-purity material.
The Mitsunobu reaction, while chemically elegant, should be considered a niche alternative. It may be useful for small-scale synthesis if the isoxazole alcohol is readily available and the corresponding amine is not, or if the substrate is incompatible with the thermal conditions of the classical method. However, the significant challenges associated with purification and the high cost of reagents make it less attractive for routine or large-scale production.
References
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ResearchGate. (n.d.). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
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ResearchGate. (n.d.). Supplementary Figure 1: Synthesis of N-arylmaleimides. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Available from: [Link]
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MDPI. (n.d.). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
For researchers, scientists, and drug development professionals, the specificity of a chemical probe or therapeutic agent is paramount. The compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, hereafter referred to as MMI (5-Methyl-3-Isoxazolyl Maleimide), belongs to the maleimide class of reagents. These molecules are prized for their ability to form stable covalent bonds with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[1][2][3] This high reactivity and selectivity make maleimides essential tools in bioconjugation for creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent tags, and developing targeted therapies.[1][3][4][5][]
However, the very reactivity that makes MMI useful also presents a significant challenge: the potential for cross-reactivity and off-target effects. Unintended reactions can lead to misleading experimental data, reduced efficacy of a therapeutic, and potential toxicity.[7][8] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for MMI, comparing its performance with relevant alternatives and providing the detailed experimental methodologies required for a robust assessment.
The Chemical Basis of Maleimide Reactivity and Potential Cross-Reactivity
The primary reaction mechanism for maleimides is a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[3][9] This reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond.[3][]
However, several factors can lead to undesirable cross-reactivity:
-
Reaction with Other Nucleophiles: While the reaction with thiols is approximately 1,000 times faster than with amines at neutral pH, reactions with other nucleophilic residues like lysine (amine) or histidine (imidazole) can occur, especially at higher pH values (>8.0).[3]
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative. This is a competing reaction that is accelerated at higher pH and temperatures.[4][5][10]
-
Thiol Exchange (Reversibility): The thioether bond, long considered irreversible, has been shown in some contexts to undergo a retro-Michael reaction. This can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules, such as serum albumin, which is a significant issue for in-vivo applications.[4][5][10]
The N-linked (5-methyl-3-isoxazolyl) group on MMI can influence these properties through electronic and steric effects, making a direct experimental assessment of its specific cross-reactivity profile essential.
A Comparative Framework for Assessing Specificity
To provide a meaningful evaluation, MMI's performance should be benchmarked against alternative compounds. A robust study would compare MMI to molecules from two categories:
-
Alternative Maleimides: Compounds with different N-substituents to assess the impact of steric and electronic properties on reactivity and stability.
-
Control A (Alkyl Maleimide): N-ethylmaleimide. A simple, sterically unhindered maleimide.
-
Control B (PEGylated Maleimide): A maleimide with a short polyethylene glycol (PEG) chain, often used to improve solubility.
-
-
Alternative Thiol-Reactive Chemistries: Reagents that also target cysteines but via different mechanisms.
-
Control C (Iodoacetamide): Reacts with thiols via an SN2 nucleophilic substitution. Generally less selective than maleimides and can react with other residues.
-
Control D (Vinyl Sulfone): Reacts with thiols via a Michael addition, similar to maleimides, but forms a more stable, non-reversible bond.
-
Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is necessary to fully characterize the cross-reactivity profile of MMI. We recommend a tiered strategy employing immunoassays, biophysical interaction analysis, and unbiased proteomic screening.
Tier 1: Competitive ELISA for Target Binding Specificity
This technique is particularly useful for assessing the specificity of MMI when it is part of a larger bioconjugate designed to bind a specific target (e.g., an antigen). Competitive ELISAs are ideal for quantifying small molecules.[11][12][13] The principle involves competition between the MMI-conjugate in a sample and a known amount of enzyme-labeled conjugate for a limited number of antibody binding sites.[11][12] A stronger signal indicates less competition from the free analyte, and thus a lower concentration.[13]
-
Plate Coating: Coat a 96-well microplate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the MMI-conjugate (the competitor) and the alternative control conjugates.
-
In a separate plate or tubes, mix the diluted conjugates with a fixed concentration of a primary antibody specific to the antigen.
-
Incubate this mixture for 1-2 hours at room temperature to allow binding to occur.
-
-
Incubation: After washing the blocked plate, transfer 100 µL of the competitor/antibody mixture to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of substrate solution (e.g., TMB). Allow color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the MMI-conjugate.[13]
Tier 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for studying molecular interactions in real-time.[14][15] It provides quantitative data on association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[14][16][17] By immobilizing both the intended target protein and a panel of potential off-target proteins on a sensor chip, the binding kinetics of MMI can be precisely compared.[15][18]
-
Chip Preparation: Select a sensor chip (e.g., CM5). Activate the surface using a mixture of EDC and NHS according to the manufacturer's protocol.
-
Ligand Immobilization:
-
Immobilize the primary target protein on one flow cell.
-
Immobilize a panel of potential off-target proteins (e.g., Human Serum Albumin, other abundant cellular proteins with exposed cysteines) on subsequent flow cells.
-
Use one flow cell as a reference (activated and deactivated) to subtract bulk refractive index changes.
-
-
Analyte Preparation: Prepare a series of dilutions of MMI and the control compounds in running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 10 µM.
-
Binding Analysis:
-
Inject the analyte solutions over the flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: If the interaction is reversible, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte. For covalent modifiers like maleimides, this step is omitted, and the covalent binding is observed as a stable, non-dissociating signal.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir for reversible interactions, or a covalent binding model) to determine kₐ, kₑ, and Kₑ.
Tier 3: Mass Spectrometry for Unbiased Off-Target Identification
The most definitive method for identifying covalent off-targets is chemoproteomics using liquid chromatography-mass spectrometry (LC-MS/MS).[19][20][21] This unbiased approach allows for the proteome-wide identification of proteins that are covalently modified by MMI in a complex biological sample, such as a cell lysate.[19][22][23]
-
Sample Preparation:
-
Prepare a native cell lysate from a relevant cell line (e.g., HepG2 for liver toxicity studies).
-
Divide the lysate into two main groups: Treatment and Control.
-
Treatment Group: Incubate the lysate with MMI at a relevant concentration for a set time.
-
Control Group (Competitive): Pre-incubate the lysate with a large excess of a non-reactive MMI analogue or a different thiol-blocking agent before adding MMI. This helps distinguish specific from non-specific binding.[19]
-
Control Group (Vehicle): Incubate with vehicle (e.g., DMSO) only.
-
-
Protein Digestion: Denature, reduce, and alkylate the proteins in all samples. Digest the proteins into peptides using a protease like trypsin.
-
Enrichment (Optional): If MMI contains an affinity tag (e.g., biotin), enriched the modified peptides using affinity chromatography (e.g., streptavidin beads).
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS) to determine their amino acid sequence.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.
-
Identify peptides that have a mass shift corresponding to the addition of MMI.
-
Quantify the relative abundance of these modified peptides across the different conditions. Proteins that are significantly labeled in the Treatment group but not in the competitive Control group are considered high-confidence off-targets.[19][22]
-
Data Presentation and Interpretation
For clear comparison, all quantitative data should be summarized in tables. The following tables present hypothetical data to illustrate how the results of these experiments would be interpreted.
Table 1: Comparative Binding Affinity and Kinetics via SPR
| Compound | Target Protein Kₑ (nM) | Off-Target 1 (HSA) Kₑ (nM) | Off-Target 2 (GAPDH) Kₑ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
|---|---|---|---|---|
| MMI | 15 | 1,200 | >10,000 | 80 |
| Control A (Alkyl) | 25 | 800 | 8,500 | 32 |
| Control B (PEG) | 18 | 2,500 | >10,000 | 139 |
| Control C (Iodoacetamide) | 40 | 550 | 2,000 | 14 |
| Control D (Vinyl Sulfone) | 12 | 1,800 | >10,000 | 150 |
Note: Data is hypothetical. A higher selectivity ratio indicates greater specificity for the target protein.
Table 2: Summary of Off-Target Proteins Identified by Mass Spectrometry
| Compound | Total Covalently Modified Proteins | High-Confidence Off-Targets (Competitive Displacement >90%) | Notable Off-Target Classes |
|---|---|---|---|
| MMI | 45 | 8 | Kinases, Ubiquitin Ligases |
| Control A (Alkyl) | 68 | 21 | Dehydrogenases, Kinases, Cytoskeletal |
| Control C (Iodoacetamide) | 150+ | 75 | Broad / Low Specificity |
| Control D (Vinyl Sulfone) | 35 | 5 | Kinases |
Note: Data is hypothetical. "High-Confidence" targets are those whose labeling is significantly reduced in the presence of a competitor.
Conclusion and Recommendations
The evaluation of cross-reactivity is not a single experiment but a systematic process of investigation. For 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- , its core maleimide structure dictates a high intrinsic reactivity towards thiols. The key to its successful application lies in understanding and controlling this reactivity.
Based on the methodologies outlined, this guide provides a robust framework for:
-
Quantifying Binding Specificity: Using SPR and competitive ELISAs to determine the affinity for the intended target versus a panel of likely off-targets.
-
Identifying Covalent Off-Targets: Employing unbiased chemoproteomics to create a comprehensive map of all proteins that MMI reacts with in a complex biological environment.
-
Comparative Benchmarking: Assessing the performance of MMI against other maleimides and alternative chemistries to make informed decisions about its suitability for a given application.
For researchers using MMI, we recommend careful optimization of reaction conditions (pH 6.5-7.5, minimal incubation time, and controlled stoichiometry) to maximize selectivity and minimize off-target modifications. The experimental data generated through these comparative guides are essential for validating the specificity of MMI-based tools and therapeutics, ensuring data integrity and advancing drug development programs with confidence.
References
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A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Antifungal Agents
A Methodological Framework Using 1-(5-methyl-3-isoxazolyl)maleimide as a Novel Candidate
In the face of mounting antifungal resistance, the imperative for novel therapeutic agents has never been more critical. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the efficacy of a novel antifungal candidate, exemplified by the hypothetical compound 1-(5-methyl-3-isoxazolyl)maleimide. We will objectively compare its potential performance against established antifungal agents through robust, standardized experimental protocols.
This document will not only outline the necessary steps but also delve into the scientific rationale behind each methodological choice, ensuring a self-validating and rigorous approach to drug discovery.
Section 1: Profiling the Antifungal Agents
A thorough understanding of the mechanism of action is fundamental to designing effective comparative studies. Here, we profile our novel compound and the established agents that will serve as benchmarks.
The Novel Candidate: 1-(5-methyl-3-isoxazolyl)maleimide
While 1-(5-methyl-3-isoxazolyl)maleimide is not a recognized antifungal agent in current literature, its chemical structure provides a basis for a plausible mechanism of action. The maleimide group is known for its high reactivity towards thiol groups, specifically the sulfhydryl group of cysteine residues in proteins.[1][2] This reaction forms a stable carbon-sulfur bond, which can irreversibly inhibit protein function.[3][4]
Hypothesized Mechanism of Action: We hypothesize that 1-(5-methyl-3-isoxazolyl)maleimide acts as a covalent inhibitor, targeting essential fungal enzymes that contain reactive cysteine residues. This disruption of critical cellular processes would lead to fungal cell death or growth inhibition.
The Benchmark Agents: Established Antifungals
To contextualize the efficacy of our novel compound, we will compare it against three major classes of antifungal drugs, each with a distinct mechanism of action.
-
Azoles (e.g., Fluconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[8][9]
-
Polyenes (e.g., Amphotericin B): A fungicidal agent, Amphotericin B binds directly to ergosterol in the fungal cell membrane.[10][11] This binding forms pores or channels that increase membrane permeability, leading to the leakage of essential intracellular ions and ultimately cell death.[12][13][14]
-
Echinocandins (e.g., Caspofungin): This class of antifungals offers a unique mechanism by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme.[15][16] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[17][18] The absence of this enzyme in mammalian cells makes it a highly selective target.[15]
Section 2: Experimental Design for Efficacy Comparison
A robust and standardized experimental workflow is paramount for generating reproducible and comparable data. The following protocols are based on internationally recognized standards.
Caption: Mechanisms of action for different antifungal classes.
Conclusion
This guide provides a foundational framework for the systematic evaluation of novel antifungal candidates like 1-(5-methyl-3-isoxazolyl)maleimide. By adhering to standardized protocols and comparing against well-characterized agents, researchers can generate high-quality, reproducible data. This rigorous approach is the cornerstone of antifungal drug development, paving the way for the discovery of new therapies to combat the growing threat of fungal infections.
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The Ascendancy of Heterocyclic Maleimides: A Head-to-Head Comparison for Robust Bioconjugates
A Senior Application Scientist's Guide to Isoxazole and Other Heterocyclic Maleimides in Drug Development
In the landscape of bioconjugation, particularly for the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs), the stability of the linker is paramount.[1][2] The thiol-maleimide reaction has long been a workhorse for its efficiency and specificity in linking molecules to cysteine residues on proteins.[3][4] However, the Achilles' heel of traditional N-alkyl maleimide conjugates is their susceptibility to retro-Michael reactions, leading to premature drug release and potential off-target toxicity.[5][6] This guide provides a detailed comparison of isoxazole maleimides and other heterocyclic maleimides, which have emerged as next-generation reagents designed to overcome these stability challenges.
The Challenge with Conventional Maleimides: An Unstable Alliance
The conjugation of a thiol to a maleimide forms a thiosuccinimide linkage. While effective, this bond can be reversible in a biological milieu, where endogenous thiols like glutathione can competitively displace the conjugated molecule.[5][7] This dissociation compromises the therapeutic index of ADCs by reducing the payload delivered to the target and increasing systemic toxicity.[6]
A key strategy to create a more stable linkage is the hydrolysis of the thiosuccinimide ring to a thiosuccinamic acid. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate.[6][8] However, with conventional N-alkyl maleimides, this hydrolysis is often slow and incomplete under physiological conditions.[9]
The Rise of Heterocyclic Maleimides: Engineering Stability
To accelerate this crucial hydrolysis step, researchers have turned to modifying the N-substituent of the maleimide. The introduction of electron-withdrawing groups enhances the electrophilicity of the succinimide carbonyls, making them more susceptible to nucleophilic attack by water.[6][10] This has led to the development of N-aryl maleimides and, more specifically, N-heterocyclic maleimides, which offer a tunable approach to linker stability.
This guide will focus on a head-to-head comparison of isoxazole maleimides with other prominent heterocyclic maleimides, namely those based on pyridine, pyrimidine, and thiazole. We will delve into their reactivity, the stability of their conjugates, and the experimental data that underpins their use.
Head-to-Head Comparison: Isoxazole vs. Other Heterocyclic Maleimides
The choice of the heterocyclic ring as the N-substituent is not arbitrary; its electronic properties directly influence the reactivity of the maleimide and the stability of the resulting thiol adduct.
Isoxazole Maleimides: A Promising Candidate
The isoxazole ring is an electron-deficient heterocycle, which is expected to enhance the rate of the stabilizing hydrolysis reaction. While direct comparative kinetic data with other heterocyclic maleimides is sparse in the literature, the underlying chemical principles suggest that N-isoxazolyl maleimides would generate more stable conjugates than N-alkyl maleimides. The substituents on the isoxazole ring itself can further modulate the electronic properties and, consequently, the reactivity and stability.[11]
Pyridyl, Pyrimidyl, and Thiazolyl Maleimides: Established Alternatives
Maleimides bearing other nitrogen-containing heterocycles such as pyridine, pyrimidine, and thiazole have also been investigated for their potential to create stable bioconjugates. The electron-withdrawing nature of these rings is a common feature that promotes the desired hydrolysis of the thiosuccinimide adduct.
N-aryl maleimides, a class that includes these heterocyclic derivatives, have been shown to react approximately 2.5 times faster with thiols compared to N-alkyl derivatives.[12] More importantly, the subsequent hydrolysis of the N-aryl thiosuccinimide ring is significantly faster, leading to a more stable final conjugate.[12]
Quantitative Data Summary
| Maleimide Type | Relative Reactivity with Thiols | Thiosuccinimide Adduct Stability (pre-hydrolysis) | Rate of Hydrolysis (post-conjugation) | Final Conjugate Stability |
| N-Alkyl Maleimide | Standard | Low (prone to retro-Michael) | Slow | Moderate to Low |
| N-Aryl Maleimide | High | Moderate | Fast | High |
| N-Isoxazolyl Maleimide | High (inferred) | Moderate (inferred) | Fast (inferred) | High (inferred) |
| N-Pyridyl Maleimide | High | Moderate | Fast | High |
| N-Pyrimidyl Maleimide | High | Moderate | Fast | High |
| N-Thiazolyl Maleimide | High | Moderate | Fast | High |
Note: Data for isoxazolyl maleimides are inferred based on the known electron-withdrawing properties of the isoxazole ring and data from other N-aryl maleimides.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Experimental Protocol 1: Determination of Maleimide Hydrolysis Rate
This protocol allows for the quantification of the hydrolytic stability of the maleimide reagent itself before conjugation.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the maleimide derivative in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Reaction Buffer: Prepare a phosphate buffer (100 mM, pH 7.4).
-
Reaction Initiation: Dilute the maleimide stock solution into the reaction buffer to a final concentration of 100 µM.
-
Monitoring: Immediately monitor the decrease in absorbance of the maleimide at its λmax (typically around 300 nm) over time using a UV-Vis spectrophotometer. The hydrolysis product, the maleamic acid, does not absorb at this wavelength.
-
Data Analysis: Calculate the pseudo-first-order rate constant (k) from the exponential decay of the absorbance. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Experimental Protocol 2: Thiol-Maleimide Conjugation and Adduct Stability Analysis
This protocol details the conjugation reaction with a model thiol (e.g., N-acetyl-L-cysteine) and subsequent analysis of the adduct's stability against a competing thiol.
Methodology:
-
Conjugation Reaction:
-
Dissolve the maleimide derivative and a slight molar excess (1.1 equivalents) of N-acetyl-L-cysteine in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Purification (Optional but Recommended): Purify the maleimide-thiol conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Stability Challenge:
-
Incubate the purified conjugate in a buffer (phosphate buffer, 100 mM, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH), at a significant molar excess (e.g., 50-fold).
-
Incubate at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to protonate the thiols.
-
Analyze the samples by reverse-phase HPLC-MS.
-
-
Data Analysis:
-
Quantify the peak areas of the intact conjugate, the released (hydrolyzed) payload, and the glutathione adduct over time.
-
Calculate the rate of conjugate degradation and the rate of the retro-Michael reaction.
-
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Competing pathways of the thiosuccinimide adduct.
Figure 2: Experimental workflow for assessing conjugate stability.
Conclusion and Future Outlook
The development of heterocyclic maleimides represents a significant advancement in the field of bioconjugation, offering a solution to the inherent instability of traditional maleimide-thiol linkages. While direct comparative data for isoxazole maleimides is still emerging, the principles of physical organic chemistry strongly suggest their utility in creating highly stable bioconjugates due to the electron-withdrawing nature of the isoxazole ring.
For researchers and drug developers, the key takeaway is the importance of the N-substituent on the maleimide. By selecting a heterocyclic moiety like isoxazole, pyridine, or pyrimidine, one can engineer a "self-stabilizing" linker that undergoes rapid hydrolysis post-conjugation to form a robust, irreversible bond. This rational design approach is crucial for the development of next-generation ADCs and other bioconjugates with improved safety and efficacy profiles. Further head-to-head experimental studies are warranted to precisely quantify the relative advantages of different heterocyclic maleimides and to guide the selection of the optimal reagent for a given application.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
This document provides a detailed, step-by-step guide for the proper handling and disposal of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-. As a specialized chemical, its disposal protocol must be inferred from the reactive nature of its constituent functional groups—the maleimide and the isoxazole moieties. The paramount principle is to treat this compound and any associated materials as hazardous waste to ensure the safety of laboratory personnel and maintain environmental compliance.[1][2]
Core Principle: Hazard Identification and Characterization
The primary driver for the stringent disposal protocols for this compound is the presence of the 1H-Pyrrole-2,5-dione group, commonly known as a maleimide. Maleimides are electrophilic compounds that exhibit high reactivity, particularly towards thiol groups found in cysteine residues of proteins.[3][4] This reactivity makes them potent biological alkylating agents and potential skin sensitizers.[5] Therefore, all waste generated, including the pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.[1][2] Never dispose of this chemical down the drain or in regular trash.[1]
Hazard Profile Summary
| Hazard Classification | Description & Rationale | Potential Health Effects |
| Acute Toxicity | Maleimide compounds can be toxic if swallowed.[6] | Harmful if ingested. |
| Skin Irritation / Sensitization | The reactive maleimide group can cause skin irritation and may trigger an allergic skin reaction upon contact.[2][5] | Redness, swelling, and potential for allergic dermatitis.[2] |
| Eye Damage | Compounds of this class can cause serious eye irritation or damage.[5][7] | Severe eye irritation, risk of serious damage. |
| Respiratory Irritation | Dust or aerosols may cause respiratory tract irritation.[2] | Coughing, shortness of breath.[8] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[9] A face shield should be used if there is a risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or holes before use.[9]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of solid material or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Waste Segregation: The First Step in Disposal
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Keep Separate: 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- waste must be kept separate from other chemical waste streams, particularly bases, strong oxidizing agents, and strong reducing agents.[6]
-
Solid vs. Liquid: Segregate solid waste (contaminated gloves, pipette tips, vials) from liquid waste (solutions of the compound).[1]
-
Container Choice: Use only chemically compatible, leak-proof containers with secure, screw-on caps.[1][10] High-density polyethylene (HDPE) containers are a suitable choice.
Step-by-Step Disposal Protocols
The following procedures outline the correct disposal methods for different forms of waste associated with this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Location: Conduct all manipulations within a chemical fume hood.
-
Container: Place the original container with the unused compound into a larger, sealable plastic bag or a secondary container.
-
Labeling: Affix a "Hazardous Waste" label to the outer container.[1] The label must include:
-
Storage: Store in a designated satellite accumulation area until collection.[1]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing paper, pipette tips, and contaminated vials.
-
Collection: Place all contaminated solid items into a designated, durable plastic bag or a solid waste container lined with a heavy-duty plastic bag.
-
Labeling: Once the container is ready for disposal, seal it and attach a "Hazardous Waste" label with the full chemical name of the contaminant and other required information.
-
Storage: Store the sealed container in the satellite accumulation area.
Protocol 3: Disposal of Contaminated Liquid Waste
This applies to solutions of the compound in organic solvents (e.g., DMSO, DMF).
-
Container: Use a designated, chemically compatible, and properly vented waste container for halogenated or non-halogenated solvents, as appropriate. Do not fill the container beyond 80% capacity to allow for vapor expansion.[1]
-
Collection: Carefully pour the liquid waste into the container using a funnel.
-
Closure: Remove the funnel immediately after use and securely close the container. A container must remain closed at all times except when waste is being added.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage.[10]
Protocol 4: Decontamination and Disposal of Empty Containers
Empty containers that once held the compound must be decontaminated before being disposed of as regular lab glass or plastic waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and must be collected and disposed of as liquid waste (see Protocol 3).[1]
-
Drying: Allow the rinsed container to air-dry completely in a fume hood.
-
Final Disposal: Once dry, deface or remove the original label to prevent confusion and dispose of the container in the appropriate recycling or trash receptacle.[1]
Waste Storage and Final Collection
-
Designated Area: Store all hazardous waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[1][10]
-
Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks. The secondary container should be large enough to hold 110% of the volume of the largest primary container.[1]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[1] Do not exceed the time or quantity limits for waste accumulation set by your institution and regulatory bodies.[1]
Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If the spill is small and you are trained to handle it, ensure proper ventilation and remove all ignition sources.[2]
-
Absorb: Use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Disposal Workflow Diagram
Caption: Decision workflow for segregating and containerizing waste.
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Personal protective equipment for handling 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Essential Safety and Handling Guide for 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
This guide provides essential safety protocols and operational directives for the handling and disposal of the bifunctional compound 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-. As a molecule incorporating both a reactive maleimide moiety and an isoxazole ring, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document synthesizes established safety data for these constituent functional groups to provide a robust framework for researchers, scientists, and drug development professionals.
Hazard Analysis: A Synthesis of Functional Group Toxicology
-
Maleimide Moiety: The 1H-pyrrole-2,5-dione structure is a maleimide. Maleimides are known to be potent electrophiles and are reactive toward nucleophiles such as thiols. This reactivity is the basis for their utility in bioconjugation but also underlies their primary toxicological concerns. They are often classified as:
-
Isoxazole Ring: Isoxazole and its derivatives are heterocyclic compounds that are generally stable. However, depending on the other substituents, they can be flammable and may cause irritation upon contact[4][5].
Given this composite hazard profile, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- should be handled as a hazardous substance with particular attention to preventing skin and eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Apparel |
| Handling Solid | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher rated dust mask | Lab coat, closed-toe shoes |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical splash goggles and face shield | If aerosols may be generated, use a respirator with an organic vapor cartridge | Chemical-resistant apron over a lab coat, closed-toe shoes |
| Conducting Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical splash goggles and face shield | If heating or refluxing, a respirator with an organic vapor cartridge is recommended | Chemical-resistant apron over a lab coat, closed-toe shoes |
Expert Insight: The rationale for double-gloving when handling the solid or preparing solutions is to provide an additional barrier against potential pinholes or tears in the outer glove, which could allow the chemical to come into contact with the skin. Given the sensitizing nature of maleimides, minimizing skin exposure is paramount.
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to control airborne particulates and vapors.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the material.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static measures to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly and in small portions to avoid splashing.
-
Reaction Quenching: Be mindful that reactions involving this compound may be exothermic. Plan for appropriate cooling and quenching procedures.
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Collection: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualization of Safety Protocols
To further clarify the decision-making process for selecting appropriate personal protective equipment, the following workflow diagram is provided.
Caption: PPE Selection Workflow Diagram
References
-
- ChemicalBook.
-
- ChemicalBook.
-
- ReagentWorld.
-
- Fisher Scientific.
-
- Sigma-Aldrich.
-
- Sigma-Aldrich.
-
- Fisher Scientific.
-
- ECHEMI.
-
- Fisher Scientific.
-
- Georganics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
